Hexaaquairon(II)
Description
Properties
CAS No. |
15365-81-8 |
|---|---|
Molecular Formula |
FeH12O6+2 |
Molecular Weight |
163.94 g/mol |
IUPAC Name |
iron(2+);hexahydrate |
InChI |
InChI=1S/Fe.6H2O/h;6*1H2/q+2;;;;;; |
InChI Key |
JFCJMVGVPNMORU-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.[Fe+2] |
Canonical SMILES |
O.O.O.O.O.O.[Fe+2] |
Other CAS No. |
15365-81-8 |
Synonyms |
hexaaquairon(II) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hexaaquairon(II) Salts
This technical guide provides a comprehensive overview of the synthesis and characterization of hexaaquairon(II) salts, intended for researchers, scientists, and professionals in drug development. The focus is on providing detailed experimental protocols, structured data presentation, and clear visual workflows for the preparation and analysis of these compounds. A primary example used throughout this guide is ammonium iron(II) sulfate hexahydrate, commonly known as Mohr's salt, a stable and widely used source of the hexaaquairon(II) ion.[1][2]
The hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is the form that iron(II) takes when dissolved in water, resulting in a characteristic pale green solution.[3] Salts containing this complex ion are crucial reagents in analytical chemistry and serve as precursors for the synthesis of other iron compounds. Mohr's salt, with the formula (NH₄)₂Fe(SO₄)₂·6H₂O, is a double salt of ferrous sulfate and ammonium sulfate that is readily crystallized and exhibits greater resistance to air oxidation than ferrous sulfate alone, making it an excellent primary standard for titrimetry.[1][2]
Synthesis of Hexaaquairon(II) Salts
The synthesis of hexaaquairon(II) salts can be achieved through several methods. A common approach for simple salts like ferrous sulfate heptahydrate (FeSO₄·7H₂O) involves the direct reaction of iron metal with dilute sulfuric acid.[4][5] However, for a more stable, crystalline product suitable for analytical standards, the preparation of Mohr's salt is preferred.
The synthesis of Mohr's salt is based on the crystallization from a solution containing equimolar amounts of hydrated ferrous sulfate and ammonium sulfate.[6][7] The addition of a small amount of dilute sulfuric acid is crucial to prevent the hydrolysis of the Fe²⁺ ion and to inhibit its oxidation to Fe³⁺.[6][8]
Experimental Protocol: Synthesis of Mohr's Salt
This protocol details the laboratory preparation of ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O).
Materials and Reagents:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Dilute sulfuric acid (H₂SO₄)
-
Distilled water
-
Beakers (250 mL)
-
Glass rod
-
Weighing balance
-
Heating apparatus (e.g., hot plate or Bunsen burner)
-
Crystallizing dish or china dish
-
Büchner funnel and suction flask
-
Filter paper
Procedure:
-
Preparation of Solutions: Weigh equimolar quantities of ferrous sulfate heptahydrate (e.g., 25.0 g) and ammonium sulfate.[9] Dissolve the ferrous sulfate in a minimal amount of distilled water in a beaker, acidified with a few drops of dilute sulfuric acid to prevent hydrolysis and oxidation.[8][9] In a separate beaker, dissolve the calculated amount of ammonium sulfate in distilled water to create a saturated solution.[9]
-
Mixing and Heating: Heat both solutions gently to approximately 50-60°C to ensure complete dissolution of the salts.[9]
-
Filtration: If any solid impurities are present, filter the hot solutions separately.
-
Crystallization: Mix the two hot, clear solutions in a crystallizing dish.[9] Allow the mixture to cool slowly and undisturbed. Pale green crystals of Mohr's salt will begin to form as the solution cools.[6] The process can be facilitated by free evaporation of the solvent or by cooling in an ice bath.[9]
-
Isolation and Drying: Once a sufficient quantity of crystals has formed, filter the product using a Büchner funnel under suction.[9] Wash the crystals with a very small amount of cold distilled water to remove any soluble impurities.[10] Finally, dry the crystals between sheets of filter paper. The crystals should be air-dried, as heating can cause the loss of water of hydration.[9]
Caption: Workflow for the synthesis of Mohr's salt.
Characterization of Hexaaquairon(II) Salts
A comprehensive characterization is essential to confirm the identity, purity, and structural properties of the synthesized hexaaquairon(II) salt. This involves a combination of titrimetric, spectroscopic, and analytical techniques.
Caption: Logical workflow for the characterization of a synthesized salt.
Titrimetric Analysis
Redox titration is a standard quantitative method to determine the percentage of iron(II) in a sample. The Fe²⁺ ions are titrated with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an acidic medium.[11][12]
Experimental Protocol: Redox Titration with KMnO₄
-
Standardization: Prepare a standard solution of the synthesized iron(II) salt of known concentration.
-
Titration: Pipette a known volume of the iron(II) salt solution into a conical flask and acidify with an excess of dilute sulfuric acid.[12]
-
Endpoint Detection: Titrate the solution with a standardized solution of potassium permanganate. The KMnO₄ solution acts as its own indicator; the endpoint is reached when the first persistent pink color appears in the solution, signifying that all Fe²⁺ has been oxidized to Fe³⁺.[11][12]
-
Calculation: The concentration of Fe²⁺ is calculated based on the stoichiometry of the redox reaction: MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)[11]
Table 1: Representative Titrimetric Analysis Data
| Parameter | Value |
|---|---|
| Mass of Mohr's Salt Sample | 0.855 g |
| Molarity of KMnO₄ Solution | 0.020 M |
| Average Titre Volume | 21.80 mL |
| Moles of KMnO₄ reacted | 4.36 x 10⁻⁴ mol |
| Moles of Fe²⁺ in sample | 2.18 x 10⁻³ mol |
| Calculated Mass of Fe²⁺ | 0.122 g |
| Purity of Mohr's Salt | 99.5% |
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the local electronic environment of the iron nucleus. It provides precise information on the oxidation state, spin state, and coordination symmetry of the iron center.[13][14] For high-spin Fe(II) compounds like hexaaquairon(II) salts, characteristic isomer shift (δ) and quadrupole splitting (ΔE_Q) values are expected.
Table 2: Typical Mössbauer Spectroscopic Parameters for Fe(II) Compounds
| Parameter | Typical Value Range for High-Spin Fe(II) | Description |
|---|---|---|
| Isomer Shift (δ) | +0.9 to +1.3 mm/s (relative to iron) | Indicates the oxidation state; Fe(II) has a more positive shift than Fe(III).[15] |
| Quadrupole Splitting (ΔE_Q) | 1.5 to 3.5 mm/s | Arises from the interaction of the nuclear quadrupole moment with a non-cubic electric field gradient, indicating a distorted coordination environment.[15] |
Thermal Analysis
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For hydrated salts, TGA can be used to study the dehydration process and subsequent decomposition. The thermal decomposition of Mohr's salt in air involves several steps, including the loss of water molecules followed by the decomposition of the sulfates and oxidation of the iron.[16]
Table 3: Thermal Decomposition Stages of Iron(II) Sulfate Heptahydrate
| Temperature Range (°C) | Mass Loss (%) | Decomposition Step | Resulting Product |
|---|---|---|---|
| Room Temp - ~150°C | ~27% | Loss of 3 H₂O molecules | FeSO₄·4H₂O[17] |
| ~150°C - ~300°C | ~13.5% | Loss of 3 H₂O molecules | FeSO₄·H₂O[17] |
| > 300°C | ~6.7% | Loss of final H₂O molecule | Anhydrous FeSO₄[17] |
Note: Decomposition temperatures and products can vary based on heating rate and atmosphere.
UV-Visible Spectroscopy
The pale green color of the [Fe(H₂O)₆]²⁺ ion is due to the absorption of light in the red region of the visible spectrum, which promotes a d-d electronic transition.[3][18] While these transitions are Laporte-forbidden and thus result in weak absorption bands (low molar absorptivity), they are characteristic of the complex. The position of the absorption maximum (λ_max) is sensitive to the ligand field strength.
Table 4: Spectroscopic and Structural Data for [Fe(H₂O)₆]²⁺
| Parameter | Typical Value | Source |
|---|---|---|
| Color of Aqueous Solution | Pale Green | [3] |
| Absorption Type | d-d transition | [19] |
| Molar Absorptivity (ε) | Weak (typically < 20 L mol⁻¹ cm⁻¹) | [18] |
| Fe-O Bond Length | ~2.13 Å | [20] |
| Coordination Geometry | Octahedral (often slightly distorted) |[20] |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information on the three-dimensional atomic arrangement, including precise bond lengths and angles.[20] For hexaaquairon(II) salts, these studies confirm the octahedral coordination of the Fe²⁺ ion by six water molecules.[20] The data reveals that the [Fe(H₂O)₆]²⁺ octahedron is often slightly distorted from perfect octahedral symmetry due to crystal packing effects and hydrogen bonding.[20]
References
- 1. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. aakash.ac.in [aakash.ac.in]
- 7. scribd.com [scribd.com]
- 8. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]
- 9. fchpt.stuba.sk [fchpt.stuba.sk]
- 10. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]
- 11. Experiment 16 Help!!! [faculty.uml.edu]
- 12. savemyexams.com [savemyexams.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Mössbauer studies of the thermal decomposition of iron(II) ammonium sulphate hexahydrate | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. people.bath.ac.uk [people.bath.ac.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Hexaaquairon(II) Ion|[Fe(H2O)6]2+|RUO [benchchem.com]
An In-depth Technical Guide to the Electronic Structure and Configuration of Hexaaquairon(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic structure and configuration of the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. This fundamental coordination complex serves as a crucial model system in bioinorganic chemistry and is integral to understanding the behavior of iron in biological and pharmaceutical contexts.
Core Electronic Properties
The hexaaquairon(II) ion consists of a central iron(II) cation (Fe²⁺) octahedrally coordinated by six water molecules. The electronic properties of this complex are dictated by the d-electron configuration of the Fe²⁺ ion and the nature of the interaction with the water ligands.
1.1. Electron Configuration and Crystal Field Theory
The iron(II) ion has an electron configuration of [Ar] 3d⁶. In the presence of the six water ligands, which act as Lewis bases donating lone pairs of electrons to the metal center, the degeneracy of the five d-orbitals is lifted. According to Crystal Field Theory (CFT), the ligands create an electrostatic field that repels the d-electrons.[1][2][3]
In an octahedral geometry, the d-orbitals split into two distinct energy levels: a lower-energy triply degenerate set (t₂g) comprising the dxy, dxz, and dyz orbitals, and a higher-energy doubly degenerate set (eg) consisting of the dx²-y² and dz² orbitals.[4] The energy separation between these levels is denoted as Δo or 10Dq.
1.2. High-Spin Configuration and Ligand Field Strength
Water is considered a weak-field ligand, meaning it induces a relatively small crystal field splitting (Δo). Consequently, the energy required to pair electrons in the lower t₂g orbitals is greater than the energy required to promote them to the higher eg orbitals. This results in a high-spin configuration . The six d-electrons of Fe²⁺ occupy the orbitals to maximize the total electron spin, leading to the electronic configuration t₂g⁴eg² . This arrangement results in four unpaired electrons, rendering the complex paramagnetic.
Quantitative Data Summary
The key electronic and structural parameters of hexaaquairon(II) are summarized in the table below for easy reference and comparison.
| Parameter | Value | Method of Determination |
| Crystal Field Splitting Energy (Δo or 10Dq) | 10,400 cm⁻¹ | UV-Visible Spectroscopy |
| Experimental Magnetic Moment (µeff) | 5.35 Bohr Magnetons (BM) | Gouy Method |
| Spin-Only Magnetic Moment (µs.o.) | 4.9 Bohr Magnetons (BM) | Calculated (n=4) |
| Fe-O Bond Length | ~2.13 Å | Single-Crystal X-ray Diffraction |
| Coordination Geometry | Octahedral | Single-Crystal X-ray Diffraction |
| Electronic Configuration | t₂g⁴eg² (High-Spin d⁶) | Deduced from Magnetic and Spectroscopic Data |
Experimental Protocols
The determination of the electronic and structural properties of hexaaquairon(II) relies on several key experimental techniques. Detailed methodologies for these experiments are outlined below.
3.1. UV-Visible Spectroscopy for Determination of Crystal Field Splitting Energy (Δo)
This method measures the absorption of light by the complex as a function of wavelength. The energy of the absorbed light corresponds to the energy required to promote an electron from the t₂g to the eg orbitals, which is equal to Δo.
Methodology:
-
Sample Preparation: A dilute aqueous solution of a soluble iron(II) salt (e.g., FeSO₄·7H₂O) is prepared. The concentration should be chosen to give an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used, with a quartz cuvette for the sample and a matching cuvette containing deionized water as a reference.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 350-1100 nm.
-
Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. For [Fe(H₂O)₆]²⁺, a broad, weak absorption is typically observed in the near-infrared region.
-
Calculation of Δo: The crystal field splitting energy in cm⁻¹ is calculated from λmax (in nm) using the following equation: Δo (cm⁻¹) = 1 / λmax (nm) * 10⁷ (nm/cm)
3.2. Magnetic Susceptibility Measurement using the Gouy Method
The Gouy method is a classical technique for determining the magnetic susceptibility of a paramagnetic substance by measuring the force exerted on it by a magnetic field.
Methodology:
-
Instrumentation: A Gouy balance is employed, which consists of an analytical balance and a powerful electromagnet.
-
Sample Preparation: A long, cylindrical tube is filled with a known mass of the solid iron(II) salt (e.g., FeSO₄·7H₂O).
-
Measurement without Magnetic Field: The sample tube is suspended from the balance so that its bottom is positioned in the center of the gap between the poles of the electromagnet. The initial weight (W₁) is recorded.
-
Measurement with Magnetic Field: The electromagnet is turned on to a calibrated, constant field strength. The apparent change in weight (W₂) due to the attraction of the paramagnetic sample into the magnetic field is recorded.
-
Calibration: The procedure is repeated with a substance of known magnetic susceptibility (e.g., HgCo(SCN)₄) to calibrate the instrument.
-
Calculation of Magnetic Moment: The mass susceptibility (χg) is calculated from the change in weight. The molar susceptibility (χM) is then determined by multiplying by the molar mass of the complex. The effective magnetic moment (µeff) is calculated using the following formula: µeff = 2.828 * √(χM * T) where T is the absolute temperature in Kelvin.
3.3. Single-Crystal X-ray Diffraction for Structural Determination
This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.
Methodology:
-
Crystal Growth: A suitable single crystal of a salt containing the [Fe(H₂O)₆]²⁺ cation (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O) is grown by slow evaporation of a saturated aqueous solution.
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizations
4.1. d-Orbital Splitting in Hexaaquairon(II)
The following diagram illustrates the splitting of the d-orbitals in the octahedral crystal field of hexaaquairon(II) and the high-spin electron configuration.
Caption: d-Orbital splitting diagram for high-spin hexaaquairon(II).
4.2. Experimental Workflow for Magnetic Susceptibility Measurement
The logical flow of the Gouy method for determining the magnetic properties of a sample is depicted below.
Caption: Workflow for the Gouy method of magnetic susceptibility measurement.
References
An In-depth Technical Guide on the Coordination Geometry of the Hexaaquairon(II) Ion
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is a fundamental species in coordination chemistry and is the predominant form of iron(II) in aqueous solutions.[1] Its structural and electronic properties are crucial for understanding its role in biological systems, environmental chemistry, and as a precursor in materials synthesis. This guide provides a comprehensive technical overview of the coordination geometry of the hexaaquairon(II) ion, detailing its electronic structure, bonding, and the experimental and theoretical methods used for its characterization.
Electronic Structure and Bonding
The central iron atom in the hexaaquairon(II) ion is in the +2 oxidation state, possessing a 3d⁶ electronic configuration.[1] In the presence of six water ligands, which are considered weak-field ligands, the complex adopts a high-spin configuration.[1][2] According to Ligand Field Theory (LFT), the electrostatic field created by the six octahedrally arranged water molecules lifts the degeneracy of the iron's 3d orbitals.[3][4][5] They split into a lower-energy triplet (t₂g) and a higher-energy doublet (e_g).[6]
For the high-spin d⁶ configuration of [Fe(H₂O)₆]²⁺, the electrons are arranged as t₂g⁴e_g².[1] This configuration results in four unpaired electrons, rendering the complex paramagnetic.[1][2][7] The interaction between the central Fe²⁺ ion and the lone pairs of the six water ligands leads to the formation of coordinate covalent bonds.[8]
The electronic transitions between these split d-orbitals are responsible for the ion's characteristic pale green color.[8][9] A weak, broad absorption is observed in its UV-Vis spectrum around 10,400 cm⁻¹, which corresponds to the spin-allowed but Laporte-forbidden ⁵T₂g → ⁵E_g transition.[10]
Coordination Geometry
The primary coordination geometry of the hexaaquairon(II) ion is octahedral, with the Fe²⁺ ion at the center and the oxygen atoms of the six water molecules situated at the vertices of the octahedron.[1][11] In an ideal octahedral geometry, all six Fe-O bond lengths would be identical, and all O-Fe-O angles would be 90°.[1]
However, minor distortions from perfect octahedral symmetry are often observed in the solid state. The Jahn-Teller theorem states that any non-linear molecule with a spatially degenerate electronic ground state will undergo a geometrical distortion to remove that degeneracy and lower the overall energy.[12][13] For the high-spin d⁶ configuration (t₂g⁴e_g²), the ground state (⁵T₂g) is electronically degenerate. This can lead to a Jahn-Teller distortion, although the effect is generally less pronounced than for configurations with an odd number of electrons in the e_g orbitals (e.g., high-spin d⁴ or d⁹).[12][13] Consequently, many crystalline structures containing the [Fe(H₂O)₆]²⁺ cation show a slightly compressed or elongated octahedral environment.[14][15][16]
Quantitative Structural Data
The precise structural parameters of the [Fe(H₂O)₆]²⁺ ion have been determined in various crystalline salts using single-crystal X-ray diffraction and in solution using techniques like EXAFS. The Fe-O bond distances typically fall in the range of 2.09 Å to 2.15 Å.
| Parameter | Technique | Value | Source Compound Example |
| Fe-O Bond Length | X-ray Diffraction | 2.0975 Å (axial), 2.15 Å (equatorial) | {--INVALID-LINK--₂}₂ |
| Fe-O Bond Length | X-ray Diffraction | 2.086 Å, 2.128 Å, 2.139 Å | K₂--INVALID-LINK--₂ |
| Average Fe-O Distance | EXAFS (Solution) | ~2.13 Å | Aqueous Fe²⁺ solution |
| Average Fe-O Distance | Molecular Dynamics | ~2.10 Å | Aqueous Fe²⁺ solution |
| O-Fe-O Bond Angles | X-ray Diffraction | ~90° (with minor deviations) | Various Tutton Salts |
Table 1: Summary of Quantitative Structural Data for the Hexaaquairon(II) Ion.[1][16][17]
Experimental Protocols for Structural Elucidation
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional atomic arrangement in a crystalline solid.[1]
Methodology:
-
Crystal Growth: Single crystals of a suitable salt containing the [Fe(H₂O)₆]²⁺ ion (e.g., Tutton's salts like K₂--INVALID-LINK--₂) are grown, typically by the slow evaporation of a saturated aqueous solution at a constant temperature.[10][17]
-
Data Collection: A high-quality single crystal is mounted on a goniometer. To minimize thermal motion, the crystal is often cooled to cryogenic temperatures (e.g., 100 K).[14] It is then irradiated with a monochromatic X-ray beam, and as the crystal is rotated, a series of diffraction patterns are recorded on a detector.[10]
-
Structure Solution and Refinement: The positions of the atoms in the crystal's unit cell are determined from the intensities of the diffraction spots. This initial model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns, yielding precise bond lengths, angles, and thermal displacement parameters.[14]
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS is a powerful technique for determining the local atomic environment (coordination number, bond distances) of a specific element in both crystalline and non-crystalline materials, including solutions.[1]
Methodology:
-
Sample Preparation: An aqueous solution of an iron(II) salt of appropriate concentration is prepared and placed in a suitable sample holder.
-
Data Acquisition: The sample is irradiated with X-rays of continuously varying energy from a synchrotron source. The X-ray absorption coefficient is measured as a function of energy, particularly across the Fe K-edge.
-
Data Analysis:
-
The smooth pre-edge background is subtracted, and the data is normalized to isolate the EXAFS oscillations (the fine structure).
-
The energy axis is converted to photoelectron wavevector (k) space.
-
A Fourier transform of the k-weighted EXAFS signal yields a pseudo-radial distribution function, showing peaks corresponding to different coordination shells around the central iron atom.
-
The first peak, corresponding to the Fe-O coordination shell, is isolated and back-transformed. The resulting signal is fitted to a theoretical EXAFS equation using known scattering paths to extract precise values for the coordination number, Fe-O distance, and disorder factors.
-
Theoretical Analysis
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complement to experimental studies.[10] These methods can predict and rationalize the electronic structure, geometry, and spectroscopic properties of the hexaaquairon(II) ion.[1]
Methodology:
-
Model Construction: An initial molecular model of the [Fe(H₂O)₆]²⁺ cluster is constructed.
-
Method Selection: A suitable theoretical method and basis set are chosen (e.g., a hybrid functional like B3LYP).
-
Geometry Optimization: The energy of the structure is minimized with respect to the atomic coordinates to find the most stable, equilibrium geometry.
-
Property Calculation: Once the optimized geometry is found, various properties such as vibrational frequencies, electronic transition energies, and atomic charges can be calculated and compared with experimental data.[1][18]
References
- 1. Hexaaquairon(II) Ion|[Fe(H2O)6]2+|RUO [benchchem.com]
- 2. quora.com [quora.com]
- 3. Ligand field theory - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. CHEMSOLVE.NET: Geometry and magnetic properties of [Fe (H2O)6]2+ion [chemizi.blogspot.com]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]
- 10. benchchem.com [benchchem.com]
- 11. Coordination geometry - Wikipedia [en.wikipedia.org]
- 12. Jahn–Teller effect - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Jahn-Teller Effect in Octahedral Hexaaquairon(II) Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, serves as a classic example of the Jahn-Teller effect, a fundamental principle in coordination chemistry with significant implications for the structure, reactivity, and spectroscopic properties of transition metal complexes. This technical guide provides a comprehensive overview of the theoretical underpinnings of the Jahn-Teller effect in this archetypal high-spin d⁶ system. It details the experimental methodologies used to probe this phenomenon, including X-ray crystallography, ultraviolet-visible (UV-Vis) spectroscopy, and Mössbauer spectroscopy. Furthermore, this guide presents quantitative data from the literature in structured tables and illustrates key concepts with signaling pathway and workflow diagrams generated using Graphviz (DOT language), offering a valuable resource for researchers in inorganic chemistry, materials science, and drug development.
Introduction to the Jahn-Teller Effect
The Jahn-Teller theorem states that any non-linear molecule in an electronically degenerate ground state will undergo a geometrical distortion that removes this degeneracy, thereby lowering the overall energy of the system.[1][2][3] In the context of octahedral transition metal complexes, this effect is most pronounced when there is an odd number of electrons occupying the e_g orbitals (d_z² and d_x²-y²), which point directly at the ligands.[1]
The [Fe(H₂O)₆]²⁺ cation, with its high-spin d⁶ electron configuration (t₂g⁴e_g²), presents a case of t₂g orbital degeneracy. While the Jahn-Teller distortion is generally weaker for t₂g degeneracy compared to e_g degeneracy, it is nonetheless observable and has a discernible impact on the complex's properties.[1] The distortion typically manifests as an elongation or compression along one of the four-fold rotational axes of the octahedron, leading to a reduction in symmetry from O_h to D_4h.
Electronic Configuration and Spectroscopic Properties
The high-spin d⁶ configuration of Fe(II) in an octahedral field results in the electronic arrangement of (t₂g)⁴(e_g)². This configuration leads to a ⁵T₂g ground state term. The degeneracy in the t₂g orbitals is the driving force for the Jahn-Teller distortion.
The electronic spectrum of [Fe(H₂O)₆]²⁺ is characterized by a broad, weak absorption band in the near-infrared region. This band is assigned to the spin-allowed but Laporte-forbidden d-d transition from the ⁵T₂g ground state to the ⁵E_g excited state. The Jahn-Teller effect in the excited state, and to a lesser extent in the ground state, contributes to the broadening of this absorption band. The splitting of the ⁵E_g state due to the Jahn-Teller distortion can be observed as a shoulder or a distinct peak in the spectrum.
Quantitative Data
The following tables summarize key quantitative data related to the Jahn-Teller effect in hexaaquairon(II) complexes.
| Parameter | Value | Reference |
| Electronic Transition (⁵T₂g → ⁵E_g) | ~10,000 cm⁻¹ | |
| Excited State Splitting (ΔE_g) | ~2,000 cm⁻¹ | |
| Average Fe-O Bond Length | 2.14(4) Å |
Table 1: Spectroscopic and Crystallographic Data for [Fe(H₂O)₆]²⁺
| Parameter | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
| [Fe(H₂O)₆]²⁺ (frozen solution) | ~1.3-1.4 | ~3.2-3.4 |
Table 2: Mössbauer Spectroscopic Data for [Fe(H₂O)₆]²⁺
Note: Mössbauer parameters can vary depending on the counter-ion and the physical state of the sample.
Visualizing the Jahn-Teller Effect and Experimental Workflows
d-Orbital Splitting and Jahn-Teller Distortion
The following diagrams illustrate the electronic principles of the Jahn-Teller effect in an octahedral hexaaquairon(II) complex.
Caption: d-orbital splitting in an octahedral field and subsequent splitting due to the Jahn-Teller effect.
Experimental Workflow for Characterization
The following diagram outlines a typical experimental workflow for the synthesis and characterization of a hexaaquairon(II) complex to study the Jahn-Teller effect.
Caption: Experimental workflow for investigating the Jahn-teller effect in [Fe(H₂O)₆]²⁺.
Experimental Protocols
Synthesis of Hexaaquairon(II) Perchlorate, Fe(H₂O)₆₂
-
Materials: Iron metal (powder or filings), dilute perchloric acid (HClO₄).
-
Procedure:
-
Carefully dissolve iron metal in a stoichiometric amount of dilute perchloric acid under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Fe(II) to Fe(III). The reaction is: Fe(s) + 2HClO₄(aq) → Fe(ClO₄)₂(aq) + H₂(g).
-
Gently heat the solution to ensure complete reaction.
-
Filter the resulting solution to remove any unreacted iron.
-
Slowly evaporate the solvent from the filtrate at room temperature or under reduced pressure.
-
Pale green crystals of --INVALID-LINK--₂ will form.
-
Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator over a suitable drying agent.
-
UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized [Fe(H₂O)₆]²⁺ salt of a known concentration in deionized water. The water should be deoxygenated to minimize oxidation.
-
Prepare a series of standard solutions of lower concentrations by serial dilution of the stock solution.
-
-
Measurement:
-
Record the absorption spectrum of a standard solution over a wavelength range of approximately 700-1200 nm to determine the wavelength of maximum absorbance (λ_max).
-
Use deionized water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution at λ_max.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
The spectrum of [Fe(H₂O)₆]²⁺ should exhibit a broad absorption band centered around 1000 nm (~10,000 cm⁻¹).
-
Mössbauer Spectroscopy
-
Instrumentation: A Mössbauer spectrometer equipped with a ⁵⁷Co source and a cryostat for low-temperature measurements.
-
Sample Preparation (Frozen Solution):
-
Prepare a solution of the [Fe(H₂O)₆]²⁺ salt in a suitable solvent (e.g., water or a water/glycerol mixture).
-
The solution is placed in a sample holder and rapidly frozen in liquid nitrogen to form a glass. This ensures a random orientation of the complexes.[4]
-
-
Measurement:
-
The frozen sample is mounted in the cryostat and cooled to the desired temperature (typically liquid helium or liquid nitrogen temperatures).
-
The Mössbauer spectrum is recorded by measuring the transmission of γ-rays from the ⁵⁷Co source through the sample as a function of the source velocity.
-
The resulting spectrum is fitted to Lorentzian lines to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q). A significant quadrupole splitting is indicative of a non-cubic electronic environment around the iron nucleus, consistent with a Jahn-Teller distortion.
-
Conclusion
The Jahn-Teller effect in octahedral hexaaquairon(II) complexes, while subtle, is a critical concept for understanding their chemical and physical properties. The distortion from ideal octahedral symmetry, driven by the degenerate t₂g⁴ electronic configuration, leads to observable consequences in the complex's bond lengths and spectroscopic signatures. This technical guide has provided a detailed overview of the theoretical basis of this effect, presented key quantitative data, and outlined the experimental protocols necessary for its investigation. A thorough understanding of the Jahn-Teller effect in [Fe(H₂O)₆]²⁺ provides a solid foundation for researchers and professionals working with more complex transition metal systems in various fields, including catalysis, materials science, and the development of metallodrugs.
References
An In-depth Technical Guide to the Magnetic Properties of High-Spin Hexaaquairon(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of the high-spin hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. This fundamental coordination complex serves as a classic example of paramagnetism in transition metal chemistry, and a thorough understanding of its electronic structure and magnetic behavior is crucial for various fields, including materials science, catalysis, and the design of metal-based therapeutics.
Core Principles: Electronic Configuration and Spin State
The magnetic properties of [Fe(H₂O)₆]²⁺ are a direct consequence of its electronic structure. The central iron(II) ion possesses a d⁶ electron configuration. In the presence of six water ligands, which are considered weak-field ligands in the spectrochemical series, the crystal field splitting energy (Δo) is smaller than the electron pairing energy. This energetic landscape favors the population of the higher-energy e_g orbitals before all the lower-energy t₂g orbitals are doubly occupied.
This arrangement, dictated by Hund's rule, results in a high-spin configuration with four unpaired electrons. The presence of these unpaired electrons is the origin of the complex's paramagnetic behavior, meaning it is attracted to an external magnetic field.
Electronic Configuration Diagram
Quantitative Magnetic Data
The magnetic properties of high-spin [Fe(H₂O)₆]²⁺ are typically studied using its stable salt, ferrous ammonium sulfate hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O. The quantitative data for this complex are summarized below.
| Magnetic Property | Value | Units |
| Number of Unpaired Electrons (n) | 4 | - |
| Spin-only Magnetic Moment (µ_so) | 4.90 | µ_B (Bohr Magnetons) |
| Experimental Magnetic Moment (µ_eff) | ~5.1 - 5.5 | µ_B (Bohr Magnetons) |
| Curie Constant (C) | 0.00971 | emu·K/g |
| Weiss Constant (θ) | -3.2 | K |
Note: The experimental magnetic moment is often slightly higher than the spin-only value due to orbital contributions to the magnetic moment.
The temperature dependence of the magnetic susceptibility of ferrous ammonium sulfate hexahydrate follows the Curie-Weiss law.[1]
Curie-Weiss Law: χ = C / (T - θ)
Where:
-
χ is the magnetic susceptibility
-
C is the Curie constant
-
T is the absolute temperature
-
θ is the Weiss constant
The negative Weiss constant for ferrous ammonium sulfate hexahydrate indicates weak antiferromagnetic interactions between the iron(II) centers at low temperatures.[1]
Experimental Protocols for Magnetic Susceptibility Measurement
Several experimental techniques can be employed to determine the magnetic susceptibility of [Fe(H₂O)₆]²⁺. The choice of method often depends on the required accuracy, sample phase (solid or solution), and available instrumentation.
Gouy Balance Method (Solid State)
The Gouy balance is a classical and straightforward method for measuring the magnetic susceptibility of solid samples.
Methodology:
-
Sample Preparation: A long cylindrical tube is filled with the powdered sample of a salt containing the [Fe(H₂O)₆]²⁺ complex, such as (NH₄)₂Fe(SO₄)₂·6H₂O.
-
Initial Measurement: The sample tube is suspended from a balance, and its mass is measured in the absence of a magnetic field.
-
Magnetic Field Application: An electromagnet is positioned so that one end of the sample tube is in a region of high magnetic field strength, while the other end is in a region of negligible field.
-
Final Measurement: The mass of the sample is measured again with the magnetic field turned on.
-
Calculation: The apparent change in mass is used to calculate the magnetic susceptibility of the sample. A paramagnetic sample will be pulled into the magnetic field, resulting in an apparent increase in mass.
Evans Method (Solution State)
The Evans method is a widely used NMR technique for determining the magnetic susceptibility of paramagnetic species in solution.
Methodology:
-
Sample Preparation: A solution of a known concentration of a salt containing [Fe(H₂O)₆]²⁺ is prepared in a suitable solvent (e.g., D₂O). A small amount of an inert reference compound (e.g., tert-butanol) is added.
-
NMR Tube Setup: A coaxial NMR tube is used. The inner capillary is filled with the pure solvent and the reference compound, while the outer tube contains the solution of the paramagnetic complex and the reference compound.
-
NMR Spectrum Acquisition: The ¹H NMR spectrum of the sample is recorded.
-
Chemical Shift Measurement: The chemical shift of the reference compound in the inner tube (pure solvent) and the outer tube (paramagnetic solution) is measured. The presence of the paramagnetic species causes a shift in the resonance of the reference compound in the outer tube.
-
Calculation: The difference in the chemical shifts (Δδ) is used to calculate the molar magnetic susceptibility of the complex.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is the most sensitive method for measuring magnetic properties and is capable of detecting very small magnetic moments.
Methodology:
-
Sample Preparation: A precisely weighed amount of the solid sample is placed in a gelatin capsule or other suitable sample holder.
-
Mounting: The sample is mounted in the SQUID magnetometer.
-
Measurement: The sample is moved through a set of superconducting detection coils, and the change in magnetic flux is measured by the SQUID. This measurement is performed as a function of temperature and applied magnetic field.
-
Data Analysis: The raw data is converted to magnetic moment, and from this, the magnetic susceptibility is calculated. Temperature-dependent measurements allow for the determination of the Curie and Weiss constants.
Logical Relationships and Workflows
The determination and understanding of the magnetic properties of high-spin hexaaquairon(II) follow a logical progression from its fundamental electronic structure to the experimental verification of its magnetic behavior.
Workflow for Characterizing Magnetic Properties
Relationship between Electronic Structure and Paramagnetism
Conclusion
The high-spin hexaaquairon(II) complex is a cornerstone for understanding the magnetic properties of transition metal complexes. Its straightforward electronic structure and well-characterized paramagnetic behavior make it an excellent model system. The experimental techniques detailed in this guide provide robust methods for quantifying its magnetic susceptibility and effective magnetic moment. For professionals in drug development, a grasp of these principles is essential when considering the role of metal ions in biological systems and the design of metal-based pharmaceuticals where magnetic properties can influence reactivity and imaging potential.
References
hydrolysis and acidity of aqueous hexaaquairon(II) solutions
An In-depth Technical Guide to the Hydrolysis and Acidity of Aqueous Hexaaquairon(II) Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles governing the acidity and hydrolysis of aqueous solutions containing the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺. Understanding these properties is critical in fields ranging from environmental chemistry and geochemistry to pharmacology and drug formulation, where the speciation of iron can significantly impact reactivity, bioavailability, and stability.
Introduction: The Acidity of Hexaaquairon(II)
When an iron(II) salt is dissolved in water, the Fe²⁺ ion is coordinated by six water molecules to form the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. This complex behaves as a weak Brønsted-Lowry acid, donating a proton from one of the coordinated water molecules to a solvent water molecule, thereby lowering the pH of the solution.
The acidity of the hexaaquairon(II) ion arises from the polarization of the O-H bonds in the coordinated water molecules. The positive charge of the central Fe²⁺ ion withdraws electron density from the oxygen atoms of the water ligands. This, in turn, weakens the O-H bonds, making the hydrogen atoms more susceptible to removal by a base (in this case, a solvent water molecule). This process is known as hydrolysis.
Solutions containing 2+ hexaaqua ions typically have pH values around 5 to 6, though this can vary with concentration.[1] This is less acidic than solutions of their 3+ counterparts, such as [Fe(H₂O)₆]³⁺, which are significantly more acidic due to the higher charge density of the Fe³⁺ ion.[1]
Stepwise Hydrolysis of [Fe(H₂O)₆]²⁺
The hydrolysis of the hexaaquairon(II) ion occurs in a stepwise manner. With increasing pH, the complex sequentially loses protons, forming a series of hydrolyzed species. Eventually, this process can lead to the precipitation of iron(II) hydroxide, Fe(OH)₂.
The primary hydrolysis equilibria are as follows:
-
First Hydrolysis: [Fe(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)
-
Second Hydrolysis: [Fe(H₂O)₅(OH)]⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₄(OH)₂]⁰(aq) + H₃O⁺(aq)
-
Third Hydrolysis: [Fe(H₂O)₄(OH)₂]⁰(aq) + H₂O(l) ⇌ [Fe(H₂O)₃(OH)₃]⁻(aq) + H₃O⁺(aq)
-
Fourth Hydrolysis: [Fe(H₂O)₃(OH)₃]⁻(aq) + H₂O(l) ⇌ [Fe(H₂O)₂(OH)₄]²⁻(aq) + H₃O⁺(aq)
Under alkaline conditions, the neutral complex, [Fe(H₂O)₄(OH)₂], which is essentially solid iron(II) hydroxide, precipitates from the solution. This green precipitate is readily oxidized by air to form brown iron(III) hydroxide.[2]
Quantitative Data on Hydrolysis
The extent of hydrolysis is quantified by equilibrium constants. The following tables summarize the key quantitative data for the hydrolysis of aqueous Fe(II) solutions at 25 °C.
Stepwise Hydrolysis Constants
The data presented are based on the comprehensive review of cation hydrolysis by Baes and Mesmer. The equilibrium is expressed as the reaction of Fe²⁺ with water to form the hydrolyzed species and protons.
| Reaction | log K (at 25 °C) |
| Fe²⁺ + H₂O ⇌ Fe(OH)⁺ + H⁺ | -9.5 ± 0.1 |
| Fe²⁺ + 2H₂O ⇌ Fe(OH)₂(aq) + 2H⁺ | -20.6 ± 1 |
| Fe²⁺ + 3H₂O ⇌ Fe(OH)₃⁻ + 3H⁺ | -30.5 ± 0.2 |
| Fe²⁺ + 4H₂O ⇌ Fe(OH)₄²⁻ + 4H⁺ | -46 ± 0.3 |
Table 1: Stepwise hydrolysis constants for Fe(II) in aqueous solution. Data sourced from Baes and Mesmer (1976).
Thermodynamic Data for Hydrolysis
The following table presents thermodynamic data for the formation of the first three hydrolyzed species of Fe(II).
| Reaction | ΔH° (kJ·mol⁻¹) |
| Fe²⁺ + H₂O ⇌ Fe(OH)⁺ + H⁺ | 33.125 |
| Fe²⁺ + 2H₂O ⇌ Fe(OH)₂(aq) + 2H⁺ | 114.955 |
| Fe²⁺ + 3H₂O ⇌ Fe(OH)₃⁻ + 3H⁺ | 114.955 |
Table 2: Standard enthalpies of reaction for the hydrolysis of Fe(II). Data sourced from a consistent thermodynamic dataset for iron.[3]
Visualization of Hydrolysis Pathway
The stepwise deprotonation of the hexaaquairon(II) ion can be visualized as a sequential process, where each step is governed by the pH of the solution.
Experimental Protocols
The determination of hydrolysis constants for metal aqua ions is typically achieved through potentiometric titration and spectrophotometric methods.
Potentiometric Titration
Potentiometric titration is a highly reliable method for determining equilibrium constants. It involves monitoring the pH (or electrode potential) of a solution of the metal ion as a strong base is added.
Methodology:
-
Solution Preparation: A solution of a known concentration of an Fe(II) salt (e.g., Fe(ClO₄)₂ or FeCl₂) is prepared in a constant ionic strength medium (e.g., NaClO₄ or KCl) to maintain constant activity coefficients. The initial solution is often acidified to suppress hydrolysis.
-
Titration: The solution is titrated with a standardized, carbonate-free strong base (e.g., NaOH). The titration is performed in a thermostated vessel under an inert atmosphere (e.g., N₂ or Ar) to prevent oxidation of Fe(II) to Fe(III).
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated glass electrode.
-
Data Analysis: The titration data (volume of titrant vs. pH) are analyzed using a suitable computer program that fits the data to a chemical model. The model includes the initial concentrations of the metal ion and acid, the concentration of the titrant, and the equilibria for the formation of the various hydrolyzed species. The program refines the values of the hydrolysis constants to achieve the best fit between the experimental and calculated titration curves.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry can be used to study hydrolysis, provided that the different hydrolyzed species have distinct electronic absorption spectra.
Methodology:
-
Spectral Acquisition: A series of solutions containing a constant concentration of Fe(II) are prepared at different pH values. The ionic strength is kept constant. The UV-Visible spectrum of each solution is recorded.
-
Data Analysis: The series of spectra is analyzed using chemometric methods, such as singular value decomposition or global regression analysis. These methods can deconvolve the spectra to determine the number of absorbing species present and their individual spectra.
-
Constant Determination: The concentrations of the different species at each pH, as determined from the spectral analysis, are then used to calculate the hydrolysis constants. This can be done by plotting the concentration of each species as a function of pH and fitting the data to the appropriate equilibrium expressions.
It is important to note that the UV-Vis spectra of the various hydrolyzed Fe(II) species may not be sufficiently distinct for this method to be easily applied without sophisticated data analysis techniques.
Stopped-Flow Kinetics
To study the kinetics of the proton transfer reactions involved in hydrolysis, which are typically very fast, stopped-flow techniques are employed.
Methodology:
-
Rapid Mixing: A solution of the Fe(II) aqua ion is rapidly mixed with a buffer solution of a different pH in a stopped-flow apparatus.
-
Real-time Monitoring: The change in a spectroscopic signal (e.g., absorbance at a specific wavelength) is monitored on a millisecond timescale as the system reaches equilibrium.
-
Kinetic Analysis: The resulting kinetic trace is fitted to an appropriate kinetic model to extract the rate constants for the forward and reverse reactions of the hydrolysis steps.
Significance in Drug Development
The speciation of iron is of paramount importance in the development of iron-based pharmaceuticals and in understanding the interaction of drugs with biological systems containing iron.
-
Solubility and Stability: The hydrolysis of Fe(II) can lead to the precipitation of iron(II) hydroxide, which can affect the solubility and stability of a drug formulation.
-
Bioavailability: The charge and structure of the iron species can influence its ability to cross biological membranes and interact with transport proteins, thus affecting its bioavailability.
-
Reactivity: Different hydrolyzed species of iron may exhibit different reactivities, for example, in catalyzing oxidative degradation of a drug substance.
By understanding the fundamental principles of Fe(II) hydrolysis and having access to reliable quantitative data, researchers can better predict and control the behavior of iron in pharmaceutical and biological systems.
References
An In-depth Technical Guide to the Formation and Properties of the Hexaaquairon(II) Ion, [Fe(H₂O)₆]²⁺, in Water
Audience: Researchers, scientists, and drug development professionals.
Abstract
The hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is a fundamental species in aqueous chemistry, playing a crucial role in various biological and industrial processes. This guide provides a comprehensive overview of its formation, structure, and physicochemical properties in an aqueous environment. It details the electronic configuration, spectroscopic characteristics, magnetic behavior, acidity, and kinetic lability of the ion. Furthermore, this document outlines detailed experimental protocols for the characterization of [Fe(H₂O)₆]²⁺, including UV-Visible spectroscopy, Mössbauer spectroscopy, and magnetic susceptibility measurements, to serve as a practical resource for researchers.
Formation and Structure
When an iron(II) salt, such as iron(II) sulfate (FeSO₄), is dissolved in water, the Fe²⁺ ion is solvated by water molecules, which act as Lewis bases, donating a pair of electrons to the empty orbitals of the metal ion.[1] This interaction leads to the formation of the hexaaquairon(II) complex ion, [Fe(H₂O)₆]²⁺. In this complex, the iron(II) center is surrounded by six water molecules in an octahedral geometry.
The coordination of the water molecules to the iron(II) ion is a dative covalent bond. The overall charge of the complex is +2, which is the charge of the central iron ion, as water is a neutral ligand. The resulting aqueous solution is typically pale green.[2]
Caption: Formation of the hexaaquairon(II) complex in aqueous solution.
Structural Properties
The Fe-O bond lengths in the [Fe(H₂O)₆]²⁺ complex have been determined by various techniques, including X-ray absorption fine structure (EXAFS) and large-angle X-ray scattering (LAXS). While the ideal octahedral geometry would have identical bond lengths, distortions can occur in the solid state due to crystal packing and hydrogen bonding. In aqueous solution, the structure is more regular.
| Parameter | Value | Technique | Reference |
| Fe-O Bond Length | ~2.13 Å | EXAFS | |
| Fe-O Bond Length | ~2.10 Å | Molecular Dynamics | |
| Coordination Geometry | Octahedral | EXAFS, LAXS |
Electronic and Magnetic Properties
Electronic Configuration
The iron(II) ion has a d⁶ electron configuration. In the presence of the six water ligands, which are considered weak-field ligands, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. The crystal field splitting energy (Δ₀) is smaller than the electron pairing energy, leading to a high-spin complex.[3] The electrons are distributed as t₂g⁴e_g², resulting in four unpaired electrons.[4]
Caption: d-orbital splitting for high-spin Fe(II) in an octahedral field.
Magnetic Properties
Due to the presence of four unpaired electrons, the [Fe(H₂O)₆]²⁺ ion is paramagnetic.[4] Its magnetic properties can be characterized by its magnetic moment, which can be calculated using the spin-only formula or measured experimentally. The temperature dependence of the magnetic susceptibility follows the Curie-Weiss law at higher temperatures.
| Property | Value | Notes | Reference |
| Spin State | High-spin | Weak field ligands (H₂O) | [3] |
| Unpaired Electrons | 4 | t₂g⁴e_g² configuration | [4] |
| Calculated Magnetic Moment (spin-only) | 4.90 B.M. | µ_so = √[n(n+2)] | [5] |
| Experimental Magnetic Moment | ~4.9 B.M. | At room temperature | [5] |
| Crystal Field Stabilization Energy (CFSE) | -0.4 Δ₀ | (4 x -0.4Δ₀) + (2 x 0.6Δ₀) |
Spectroscopic Properties
UV-Visible Spectroscopy
The pale green color of aqueous solutions of [Fe(H₂O)₆]²⁺ is due to a weak d-d electronic transition. This spin-allowed but Laporte-forbidden transition, ⁵T₂g → ⁵E_g, results in a broad absorption band in the visible/near-IR region. The molar absorptivity (ε) is low, characteristic of d-d transitions.
| Parameter | Value | Reference |
| λ_max | ~510 nm | [6] |
| Molar Absorptivity (ε) | Low (typically < 10 M⁻¹cm⁻¹) | |
| Transition | ⁵T₂g → ⁵E_g |
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the electronic environment of the iron nucleus. For high-spin Fe(II) complexes like [Fe(H₂O)₆]²⁺, the isomer shift (δ) and quadrupole splitting (ΔE_Q) are characteristic. The isomer shift is sensitive to the s-electron density at the nucleus, and the quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient.
| Parameter | Typical Value (mm/s) | Reference |
| Isomer Shift (δ) | 0.9 - 1.3 | [7] |
| Quadrupole Splitting (ΔE_Q) | 2.0 - 2.7 | [7] |
| Specific Value (Frozen FeCl₂ soln) | δ = 1.35, ΔE_Q = 3.27 | [8] |
Acidity and Reaction Kinetics
Acidity and Hydrolysis
The [Fe(H₂O)₆]²⁺ ion acts as a weak Brønsted-Lowry acid in water. The high charge density of the Fe²⁺ ion polarizes the coordinated water molecules, weakening the O-H bonds and facilitating the release of a proton.[2] This hydrolysis reaction establishes an equilibrium, making the solution acidic.
Caption: Hydrolysis equilibrium of the hexaaquairon(II) ion.
| Parameter | Value | Reference |
| pK_a | 5.89 | [2][9] |
Ligand and Electron Exchange Kinetics
The water ligands in [Fe(H₂O)₆]²⁺ are labile, meaning they exchange rapidly with bulk water molecules. The water exchange reaction follows a dissociative interchange (I_d) mechanism.[10] This lability is a key factor in the reactivity of the complex.
Electron self-exchange between [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺ is relatively fast and occurs via an outer-sphere mechanism.
| Parameter | Value | Conditions | Reference |
| Water Exchange Rate Constant (k_ex) | 4.4 x 10⁶ s⁻¹ | 20 °C | [10] |
| Activation Volume (ΔV‡) | +3.8 ± 0.2 cm³ mol⁻¹ | [10] | |
| Electron Self-Exchange Rate Constant | Relatively fast | [3] |
Experimental Protocols
UV-Visible Spectroscopic Analysis
Objective: To determine the absorption maximum (λ_max) of the [Fe(H₂O)₆]²⁺ ion.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or Mohr's salt
-
Deionized water, deoxygenated
-
Dilute sulfuric acid (to prevent oxidation)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of approximately 0.1 M Fe(II) by dissolving a known mass of FeSO₄·7H₂O in a known volume of deionized water containing a small amount of dilute sulfuric acid (to maintain a pH of ~2-3). Use deoxygenated water to minimize oxidation to Fe(III).
-
Prepare a series of dilutions from the stock solution (e.g., 0.05 M, 0.02 M, 0.01 M).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength range to scan from 350 nm to 1100 nm.
-
-
Measurement:
-
Fill a cuvette with the blank solution (deionized water with sulfuric acid). Place it in the spectrophotometer and record a baseline spectrum.
-
Rinse the sample cuvette with a small amount of the most dilute Fe(II) solution, then fill it and place it in the spectrophotometer.
-
Record the absorption spectrum.
-
Repeat for all standard solutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) from the spectra.
-
If quantitative analysis is desired, a Beer-Lambert law plot of absorbance at λ_max versus concentration can be constructed to determine the molar absorptivity (ε).
-
Magnetic Susceptibility Measurement (Gouy Method)
Objective: To determine the magnetic susceptibility and calculate the effective magnetic moment of [Fe(H₂O)₆]²⁺.
Materials:
-
Gouy balance (comprising an analytical balance and an electromagnet)
-
Gouy tube
-
Aqueous solution of FeSO₄ of known concentration
-
Calibration standard (e.g., HgCo(SCN)₄)
Procedure:
-
Instrument Calibration:
-
Measure the mass of the empty Gouy tube with the magnet off (m_empty,off) and with the magnet on (m_empty,on).
-
Fill the Gouy tube to the calibration mark with the standard substance.
-
Measure the mass of the filled tube with the magnet off (m_std,off) and on (m_std,on).
-
Calculate the change in mass for the standard (Δm_std) and use the known susceptibility of the standard to calibrate the balance.
-
-
Sample Measurement:
-
Empty and clean the Gouy tube.
-
Fill the tube to the same calibration mark with the Fe(II) solution of known concentration.
-
Measure the mass of the tube with the sample with the magnet off (m_sample,off) and on (m_sample,on).
-
-
Data Analysis:
-
Calculate the apparent change in mass due to the magnetic field: Δm = (m_sample,on - m_sample,off) - (m_empty,on - m_empty,off).
-
Use the change in mass and the calibration constant to calculate the mass susceptibility (χ_g) and then the molar susceptibility (χ_m) of the sample solution.
-
Correct for the diamagnetism of water and the sulfate anion.
-
Calculate the effective magnetic moment (μ_eff) using the equation: μ_eff = 2.828 * √(χ_m * T), where T is the absolute temperature.
-
Mössbauer Spectroscopy
Objective: To determine the isomer shift (δ) and quadrupole splitting (ΔE_Q) of the iron nucleus in [Fe(H₂O)₆]²⁺.
Materials:
-
Mössbauer spectrometer with a ⁵⁷Co source
-
Cryostat for low-temperature measurements
-
Sample holder
-
Concentrated aqueous solution of a ⁵⁷Fe-enriched iron(II) salt (optional, for better signal-to-noise)
Procedure:
-
Sample Preparation:
-
Prepare a concentrated aqueous solution of an iron(II) salt (e.g., FeSO₄ or FeCl₂).
-
Place the solution in the sample holder.
-
Rapidly freeze the sample by immersing it in liquid nitrogen to form a glass, preventing the crystallization of ice which could alter the local environment of the iron ions.[8][9]
-
-
Spectrometer Setup:
-
Mount the frozen sample in the cryostat within the Mössbauer spectrometer.
-
Cool the sample to the desired temperature (e.g., 80 K).
-
Calibrate the velocity scale of the spectrometer using a standard α-iron foil at room temperature.
-
-
Data Acquisition:
-
Acquire the Mössbauer spectrum by moving the ⁵⁷Co source relative to the sample and counting the transmitted gamma rays as a function of velocity.
-
Collect data for a sufficient time to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Fit the resulting spectrum with appropriate Lorentzian line shapes.
-
For [Fe(H₂O)₆]²⁺, the spectrum is expected to be a doublet.
-
Extract the isomer shift (δ), which is the centroid of the doublet relative to the α-iron standard, and the quadrupole splitting (ΔE_Q), which is the separation between the two peaks of the doublet.[1]
-
Conclusion
The hexaaquairon(II) ion is a cornerstone of iron chemistry in aqueous media. Its properties, from its high-spin d⁶ electronic structure to its characteristic spectroscopic signatures and kinetic lability, are well-defined by the principles of coordination chemistry. The experimental methodologies detailed in this guide provide a framework for the rigorous investigation of this ion, which is essential for professionals in research and drug development who encounter iron complexes in their work. A thorough understanding of [Fe(H₂O)₆]²⁺ is fundamental for elucidating the mechanisms of iron-dependent biological systems and for the design of novel therapeutic agents.
References
- 1. Mössbauer Spectroscopy [serc.carleton.edu]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. sarthaks.com [sarthaks.com]
- 5. how to know what the wavelength of [Fe(H2O)6]^+2 is so that i can then fi.. [askfilo.com]
- 6. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gouy's method of magnetic susceptibility | PPTX [slideshare.net]
- 10. holmarc.com [holmarc.com]
A Technical Guide to the Thermodynamic Stability of Hexaaquairon(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermodynamic stability of the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. In aqueous media, this complex is a fundamental species, and understanding its stability is crucial for applications ranging from environmental chemistry to the design of iron-based therapeutics and contrast agents. The stability of this complex is primarily discussed through two lenses: its standard thermodynamic parameters of formation and its behavior as a weak acid in solution via hydrolysis.
Thermodynamic Stability of Formation
The thermodynamic stability of [Fe(H₂O)₆]²⁺ can be quantified by the standard Gibbs free energy of formation (ΔG_f°), standard enthalpy of formation (ΔH_f°), and standard molar entropy (S°). These values represent the thermodynamic changes when one mole of the aqueous ion is formed from its constituent elements in their standard states (Fe(s)). A negative ΔG_f° indicates a thermodynamically favorable formation process.
The table below summarizes the standard thermodynamic properties for the aqueous iron(II) ion at 298.15 K and 1 bar.
Table 1: Standard Thermodynamic Properties of Formation for Aqueous Fe(II)
| Thermodynamic Parameter | Value | Reference(s) |
| ΔH_f° (Standard Enthalpy of Formation) | -89.1 kJ/mol | [1][2] |
| ΔG_f° (Standard Gibbs Free Energy of Formation) | -78.9 kJ/mol | [2] |
| S° (Standard Molar Entropy) | -137.7 J/(mol·K) | [2] |
Note: Values can vary slightly between different data compilations. For instance, other sources report a ΔH_f° of -87.9 kJ/mol and a ΔG_f° of -90.53 kJ/mol.[3][4][5]
Stability in Solution: Hydrolysis and Acidity
The hexaaquairon(II) ion behaves as a weak Brønsted-Lowry acid, where coordinated water molecules can donate protons in a stepwise manner.[6][7] This process, known as hydrolysis, establishes equilibria that are fundamental to the solution chemistry of iron(II). The stability of the complex against deprotonation is quantified by the acid dissociation constant (Kₐ) or its logarithmic form, pKₐ. Solutions of M²⁺ aqua ions are typically weakly acidic, with pH values around 6.[8]
The first two hydrolysis steps are the most significant:
-
[Fe(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)
-
[Fe(H₂O)₅(OH)]⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₄(OH)₂]⁰(s) + H₃O⁺(aq)
The second step results in the formation of a neutral, insoluble iron(II) hydroxide precipitate.[9][10] Under alkaline conditions, this green precipitate is susceptible to oxidation by air, turning into orange-brown iron(III) hydroxide.[9][10]
Table 2: Stepwise Hydrolysis Constants for [Fe(H₂O)₆]²⁺ at 25 °C
| Equilibrium Step | Constant | Approximate Value |
| [Fe(H₂O)₆]²⁺ ⇌ [Fe(H₂O)₅(OH)]⁺ + H⁺ | pKₐ₁ | 9.5 |
| [Fe(H₂O)₅(OH)]⁺ ⇌ [Fe(H₂O)₄(OH)₂]⁰ + H⁺ | pKₐ₂ | 10.5 |
Note: These are representative values; exact figures depend on ionic strength and temperature.
Caption: Stepwise hydrolysis of the hexaaquairon(II) ion.
Experimental Protocols for Determining Stability Constants
The determination of thermodynamic constants is a cornerstone of coordination chemistry. The following protocols outline the primary methods used.
Potentiometric Titration
Potentiometric titration is the most common and reliable method for determining pKₐ values. It involves measuring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Preparation: A solution of a high-purity iron(II) salt (e.g., Fe(ClO₄)₂, FeSO₄) is prepared in a thermostatted vessel at a constant ionic strength, maintained by a background electrolyte like NaClO₄ or KNO₃.
-
Inert Atmosphere: The entire experiment must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of Fe(II) to Fe(III).
-
Titration: A calibrated glass electrode is used to monitor the pH. A standardized, carbonate-free solution of a strong base (e.g., NaOH) is added incrementally using a precise burette.
-
Data Analysis: The pH is recorded after each addition of titrant. A titration curve (pH vs. volume of titrant) is generated. The pKₐ values are calculated from this data using computational programs that fit the curve to equilibrium models. The half-equivalence point on the curve provides an estimate of the pKₐ.
References
- 1. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 2. Appendix: Standard Thermodynamic Quantities for Chemical Substances at 25°C – Introductory Chemistry- 1st Canadian Edition [ecampusontario.pressbooks.pub]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. Heats of Formation Table for Cations and Anions [thoughtco.com]
- 5. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 6. chemhume.co.uk [chemhume.co.uk]
- 7. chemrevise.org [chemrevise.org]
- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
hexaaquairon(II) ion color and spectroscopic origins
An In-depth Technical Guide on the Color and Spectroscopic Origins of the Hexaaquairon(II) Ion
Introduction
The hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is the predominant form of the iron(II) cation in aqueous solutions and serves as a fundamental model in the study of transition metal chemistry.[1] Its characteristic pale green color is a direct consequence of its electronic structure and its interaction with visible light. This guide provides a detailed examination of the spectroscopic origins of this color, outlines the experimental methodology for its characterization, and presents the relevant quantitative data for researchers in chemistry and drug development.
Spectroscopic Origins of Color
The color of transition metal complexes, such as [Fe(H₂O)₆]²⁺, arises from electronic transitions between d-orbitals.[2] In the isolated, gaseous Fe²⁺ ion, the five d-orbitals are degenerate (have the same energy). However, in an octahedral coordination environment, the electrostatic field created by the six water ligands causes these orbitals to split into two distinct energy levels: a lower-energy triplet designated as t₂g (dxy, dyz, dxz) and a higher-energy doublet designated as eg (dx²-y², dz²).[3]
The Fe²⁺ ion has a d⁶ electron configuration. In the high-spin octahedral complex [Fe(H₂O)₆]²⁺, these electrons occupy the d-orbitals to maximize spin multiplicity, resulting in a ground state configuration of (t₂g)⁴(eg)².
The pale green color of the solution is due to the absorption of photons from the red region of the visible spectrum (and near-infrared).[1][4] This absorbed energy promotes an electron from a t₂g orbital to an eg orbital. This process is known as a d-d transition.[5] The light that is not absorbed but transmitted is perceived by the eye as the complementary color, which is a pale bluish-green or cyan.[4][6]
The specific transition is from the ⁵T₂g ground state to the ⁵Eg excited state. This transition is weak because it is Laporte-forbidden (it involves a transition between orbitals of the same parity, d → d), resulting in the characteristically pale color of the ion.[3][7]
Quantitative Spectroscopic Data
The electronic absorption properties of the hexaaquairon(II) ion are summarized in the table below. The low molar absorptivity is characteristic of Laporte-forbidden d-d transitions.[7][8]
| Parameter | Value | Reference |
| Observed Color | Pale Green | [1][9] |
| Coordination Geometry | Octahedral | [1] |
| Electronic Configuration | d⁶ (High Spin) | |
| Electronic Transition | ⁵T₂g → ⁵Eg | |
| Absorption Maxima (λmax) | ~800 - 1000 nm | [1] |
| Molar Absorptivity (ε) | < 20 M⁻¹cm⁻¹ | [8] |
Visualizing the Spectroscopic Process
The electronic transition and the experimental workflow to measure it can be visualized through the following diagrams.
Caption: d-d electronic transition in the hexaaquairon(II) ion.
Caption: Experimental workflow for UV-Vis spectrophotometric analysis.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
This section details the methodology for determining the absorption spectrum and molar absorptivity of the [Fe(H₂O)₆]²⁺ ion.
4.1 Materials and Equipment
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or Mohr's salt ( (NH₄)₂Fe(SO₄)₂·6H₂O)
-
Deionized water, recently boiled and cooled to minimize dissolved oxygen
-
Dilute sulfuric acid (to prevent oxidation of Fe²⁺ to Fe³⁺)
-
Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)
-
Pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
4.2 Preparation of Solutions
-
Stock Solution (e.g., 0.1 M): Accurately weigh a calculated amount of FeSO₄·7H₂O. Dissolve it in a 100 mL volumetric flask containing deionized water and a small amount of dilute sulfuric acid (e.g., 1-2 mL of 1 M H₂SO₄) to prevent oxidation. Fill to the mark with deionized water.
-
Standard Dilutions: Prepare a series of at least four standard solutions of lower concentrations (e.g., 0.08 M, 0.06 M, 0.04 M, 0.02 M) by accurately diluting the stock solution using volumetric flasks and pipettes.
4.3 Spectrophotometric Measurement
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Blanking: Fill a cuvette with the blank solution (deionized water with the same concentration of sulfuric acid used in the standards). Place it in the spectrophotometer and record a baseline spectrum.[10]
-
Spectrum Acquisition: Rinse a cuvette with one of the more concentrated standard solutions, then fill it. Place it in the sample holder and record the absorption spectrum over a range of 350 nm to 1100 nm to capture the full d-d transition peak.[11]
-
Determine λmax: From the recorded spectrum, identify the wavelength of maximum absorbance (λmax).[10]
4.4 Beer-Lambert Law Analysis
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each of the prepared standard solutions, starting from the most dilute.[10] Rinse the cuvette with the next solution before each measurement.
-
Construct a calibration curve by plotting absorbance (y-axis) versus the concentration of the standard solutions (x-axis).
-
Perform a linear regression on the data. The plot should be linear and pass through the origin.
-
The molar absorptivity (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εbc), where the slope is equal to ε (since the path length, b, is 1 cm).
Conclusion
The pale green color of the hexaaquairon(II) ion is a classic example of how the principles of ligand field theory explain the spectroscopic properties of transition metal complexes. The phenomenon is rooted in a low-energy, Laporte-forbidden d-d electronic transition (⁵T₂g → ⁵Eg), which results in the absorption of light in the red to near-infrared region of the spectrum. The quantitative characterization of this absorption via UV-Vis spectrophotometry provides key parameters such as λmax and molar absorptivity, which are fundamental to understanding the electronic structure and behavior of this important ion in chemical and biological systems.
References
- 1. Hexaaquairon(II) Ion|[Fe(H2O)6]2+|RUO [benchchem.com]
- 2. savvy-chemist: Transition metals: Complex ions and colour [derekcarrsavvy-chemist.blogspot.com]
- 3. home.iitk.ac.in [home.iitk.ac.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.iitd.ac.in [web.iitd.ac.in]
- 8. people.bath.ac.uk [people.bath.ac.uk]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. ionicviper.org [ionicviper.org]
An In-depth Technical Guide to the Fundamental Reaction Chemistry of Hexaaquairon(II)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is a central species in aqueous iron chemistry, playing a pivotal role in biological systems, environmental processes, and industrial applications, including drug development. Its coordination environment dictates a rich and varied reaction chemistry, encompassing acid-base equilibria, redox processes, ligand substitution reactions, and disproportionation. A thorough understanding of these fundamental reactions is critical for professionals working in fields where iron's bioavailability, reactivity, and catalytic activity are of paramount importance. This technical guide provides a comprehensive overview of the core reaction chemistry of hexaaquairon(II), presenting quantitative data in structured tables, detailing experimental protocols for key analyses, and visualizing reaction pathways and workflows with clear diagrams.
Introduction
Iron is an essential element for nearly all living organisms, participating in a vast array of metabolic processes ranging from oxygen transport to DNA synthesis. In aqueous environments, the ferrous ion (Fe²⁺) typically exists as the pale green hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. The lability of the coordinated water molecules and the accessibility of the +3 oxidation state make this complex a dynamic hub of chemical reactivity. This guide will delve into the four principal facets of its reaction chemistry.
Acidic Properties and Hydrolysis
The hexaaquairon(II) ion acts as a weak Brønsted-Lowry acid in aqueous solution, undergoing hydrolysis to produce hydroxonium ions (H₃O⁺) and thereby lowering the pH.[1] This acidity arises from the polarization of the O-H bonds in the coordinated water molecules by the positive charge of the Fe²⁺ ion, facilitating the release of a proton.
The hydrolysis occurs in a stepwise manner. The first deprotonation is the most significant in determining the pH of a typical iron(II) salt solution.
First Hydrolysis Equilibrium: [Fe(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)
Second Hydrolysis Equilibrium: [Fe(H₂O)₅(OH)]⁺(aq) + H₂O(l) ⇌ --INVALID-LINK-- + H₃O⁺(aq)
The formation of the neutral complex, [Fe(H₂O)₄(OH)₂], results in a greenish precipitate of iron(II) hydroxide.[2] Under alkaline conditions, this precipitate is susceptible to rapid oxidation by atmospheric oxygen, darkening in color as it converts to iron(III) hydroxide.[3]
Quantitative Data: Acidity Constants
The acidity of the hexaaquairon(II) ion is quantified by its acid dissociation constant (Ka) or the corresponding pKa value.
| Parameter | Value | Reference |
| pKa₁ | ~9.5 | [4] |
| Ka₁ | ~3.2 x 10⁻¹⁰ | Calculated |
Note: The pKa can vary slightly depending on ionic strength and temperature.
Redox Reactions
The most prominent redox reaction involving the hexaaquairon(II) ion is its oxidation to the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺. This process is central to the biological function of many iron-containing proteins. The standard electrode potential (E°) for this half-reaction provides a measure of the thermodynamic tendency for this oxidation to occur.
Redox Equilibrium: Fe³⁺(aq) + e⁻ ⇌ Fe²⁺(aq)
The positive standard reduction potential indicates that Fe³⁺ is a good oxidizing agent, while Fe²⁺ is a moderate reducing agent. The potential of this couple can be significantly influenced by the coordination environment of the iron ion.
Quantitative Data: Standard Reduction Potential
| Redox Couple | Standard Reduction Potential (E°) | Reference |
| Fe³⁺(aq) + e⁻ ⇌ Fe²⁺(aq) | +0.771 V | [5] |
Ligand Substitution Reactions
Ligand substitution in hexaaquairon(II) complexes involves the replacement of one or more coordinated water molecules with other ligands. These reactions are typically rapid, classifying the [Fe(H₂O)₆]²⁺ complex as kinetically labile.[6] The rates of these reactions are crucial in understanding the bioavailability of iron and the mechanism of action of iron-based drugs.
The mechanism of ligand substitution for octahedral complexes like hexaaquairon(II) is generally considered to be a dissociative interchange (Id) mechanism. This pathway involves the formation of an outer-sphere complex with the incoming ligand, followed by the dissociation of a water molecule from the inner coordination sphere, creating a short-lived intermediate that is then captured by the new ligand.
General Ligand Substitution Reaction: [Fe(H₂O)₆]²⁺(aq) + Lⁿ⁻(aq) ⇌ [Fe(H₂O)₅L]²⁻ⁿ⁺(aq) + H₂O(l)
Common examples include reactions with anions like chloride (Cl⁻) and thiocyanate (SCN⁻), and neutral molecules like ammonia (NH₃).[3][7][8] The substitution can be partial or complete, and changes in coordination number can occur if the incoming ligands are significantly larger than water, such as with chloride ions.[9]
Quantitative Data: Water Exchange Rate
A fundamental measure of the lability of a hexaaqua ion is the rate constant for the exchange of a coordinated water molecule with a solvent water molecule.
| Parameter | Value (s⁻¹) | Reference |
| Water Exchange Rate Constant (k) | 4.4 x 10⁶ | [10] |
Note: The rates of substitution with other ligands will vary but are generally in a similar order of magnitude for ligands of similar charge and size.
Disproportionation
Under certain conditions, the iron(II) ion can undergo disproportionation, a reaction where it is simultaneously oxidized and reduced. In aqueous solution, this involves the formation of solid iron (Fe⁰) and the iron(III) ion (Fe³⁺).
Disproportionation Reaction: 3Fe²⁺(aq) ⇌ Fe(s) + 2Fe³⁺(aq)[11]
To determine the spontaneity of this reaction under standard conditions, we can analyze the standard electrode potentials of the constituent half-reactions.
Half-Reactions:
-
Oxidation: Fe²⁺(aq) → Fe³⁺(aq) + e⁻ (E° = -0.77 V)
-
Reduction: Fe²⁺(aq) + 2e⁻ → Fe(s) (E° = -0.44 V)[12]
The overall cell potential (E°cell = E°reduction - E°oxidation) is -0.44 V - 0.77 V = -1.21 V.[13] Since the standard cell potential is negative, the disproportionation of aqueous Fe²⁺ is non-spontaneous under standard conditions.[13]
Experimental Protocols
Synthesis and Characterization of an Iron(II) Salt
Objective: To synthesize and crystallize a common hexaaquairon(II) salt, such as ammonium iron(II) sulfate hexahydrate (Mohr's salt), a stable source of the [Fe(H₂O)₆]²⁺ ion.
Protocol:
-
Dissolution: Dissolve equimolar amounts of ammonium sulfate ((NH₄)₂SO₄) and iron(II) sulfate heptahydrate (FeSO₄·7H₂O) in a minimal amount of warm deionized water containing a few drops of dilute sulfuric acid to prevent hydrolysis and oxidation.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.
-
Isolation: Collect the pale green crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a wash with ethanol to aid in drying.
-
Drying: Dry the crystals between sheets of filter paper or in a desiccator.
-
Characterization: The resulting crystals can be characterized by methods such as X-ray crystallography to confirm the [Fe(H₂O)₆]²⁺ octahedral geometry.[1]
Potentiometric Titration to Determine the Fe²⁺/Fe³⁺ Redox Potential
Objective: To experimentally measure the electrode potential of the Fe²⁺/Fe³⁺ couple.
Protocol:
-
Apparatus Setup: Assemble a potentiometric titration setup consisting of a platinum indicator electrode and a saturated calomel reference electrode (SCE) connected to a potentiometer or pH/mV meter. Use a magnetic stirrer and stir bar to ensure solution homogeneity.
-
Analyte Preparation: Pipette a known volume (e.g., 25.00 mL) of a standard iron(II) solution (e.g., 0.1 M Mohr's salt in dilute H₂SO₄) into a beaker. Add sufficient dilute sulfuric acid to ensure an acidic environment.
-
Titration: Titrate the iron(II) solution with a standard solution of a strong oxidizing agent, such as potassium dichromate (K₂Cr₂O₇) or ceric sulfate (Ce(SO₄)₂).[12]
-
Data Collection: Record the cell potential (in millivolts) after each incremental addition of the titrant. Make smaller additions near the equivalence point where the potential changes most rapidly.
-
Data Analysis: Plot the cell potential versus the volume of titrant added. The equivalence point is the midpoint of the steep inflection in the curve. The potential at the half-equivalence point (where [Fe²⁺] = [Fe³⁺]) corresponds to the formal potential of the Fe²⁺/Fe³⁺ couple under the experimental conditions.
UV-Vis Spectroscopy for Kinetic Analysis of Ligand Substitution
Objective: To monitor the rate of a ligand substitution reaction of [Fe(H₂O)₆]²⁺.
Protocol:
-
Reaction Selection: Choose a ligand substitution reaction that results in a significant change in the visible absorption spectrum. A classic example is the reaction of Fe²⁺ with 1,10-phenanthroline to form the intensely colored [Fe(phen)₃]²⁺ complex.
-
Spectrometer Setup: Set a UV-Vis spectrophotometer to measure the absorbance at the λ_max (wavelength of maximum absorbance) of the product complex (e.g., 510 nm for [Fe(phen)₃]²⁺).[13]
-
Reagent Preparation: Prepare solutions of the hexaaquairon(II) salt and the incoming ligand at known concentrations. A buffer solution may be required to maintain a constant pH.
-
Kinetic Run: Use a stopped-flow apparatus for rapid reactions or manually mix the reactants in a cuvette for slower reactions. Initiate the reaction and immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: The rate of the reaction can be determined by analyzing the change in absorbance over time. By performing the experiment under pseudo-first-order conditions (i.e., with a large excess of one reactant), the rate constant for the reaction can be calculated from a plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
Visualizations of Core Processes
Hydrolysis Pathway of [Fe(H₂O)₆]²⁺
Caption: Stepwise deprotonation of hexaaquairon(II).
Ligand Substitution Workflow (Id Mechanism)
Caption: Dissociative interchange (Id) mechanism.
Redox Relationship of Aquated Iron Ions
Caption: The Fe(II)/Fe(III) aqueous redox couple.
References
- 1. researchgate.net [researchgate.net]
- 2. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Potentiometric titration of iron(II) ions [leybold-shop.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. savemyexams.com [savemyexams.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. webhost.bridgew.edu [webhost.bridgew.edu]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis Protocol for Hexaaquairon(II) Sulfate Heptahydrate
Application Note: This protocol details the synthesis of hexaaquairon(II) sulfate heptahydrate (FeSO₄·7H₂O), a compound with applications in various research and development sectors. It is utilized as a precursor in the synthesis of other iron compounds, as a reducing agent in chemical reactions, and finds use in the formulation of iron supplements and as a nutrient additive. This document provides a reliable method for the preparation of high-purity crystals of hexaaquairon(II) sulfate heptahydrate.
Materials and Equipment
Materials
| Material | Formula | Molar Mass ( g/mol ) | Purity/Concentration | Supplier |
| Iron filings or powder | Fe | 55.845 | >98% | Sigma-Aldrich |
| Sulfuric acid | H₂SO₄ | 98.08 | 96-98% | Fisher Scientific |
| Distilled or Deionized Water | H₂O | 18.015 | N/A | In-house |
Equipment
| Equipment | Purpose |
| Beakers (250 mL, 500 mL) | Reaction vessel, solution preparation |
| Graduated cylinders (100 mL, 250 mL) | Measuring liquid volumes |
| Heating mantle or hot plate with magnetic stirrer | Heating and mixing the reaction |
| Magnetic stir bar | Stirring the reaction mixture |
| Glass funnel | Filtration |
| Filter paper (Whatman No. 1 or equivalent) | Gravity and suction filtration |
| Büchner funnel and flask | Suction filtration for crystal collection |
| Crystallizing dish or beaker | Crystallization of the product |
| Spatula and glass rod | Handling solids and stirring |
| Analytical balance | Weighing reagents |
| Fume hood | To ensure proper ventilation |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, acid-resistant gloves |
Experimental Protocol
The synthesis of hexaaquairon(II) sulfate heptahydrate is based on the reaction of elemental iron with dilute sulfuric acid.[1][2]
Chemical Equation: Fe(s) + H₂SO₄(aq) + 7H₂O(l) → FeSO₄·7H₂O(s) + H₂(g)[1][3]
Preparation of 20% Sulfuric Acid Solution
-
Carefully measure 180 mL of distilled water into a 500 mL beaker.
-
In a fume hood, slowly and with constant stirring, add 56 mL of concentrated (96%) sulfuric acid to the water. Caution: This process is highly exothermic. Never add water to acid.
-
Allow the diluted sulfuric acid solution to cool to room temperature.
Reaction of Iron with Sulfuric Acid
-
Weigh out 55.8 g of iron filings or powder and place them in a 250 mL beaker.[4]
-
Slowly add the prepared 20% sulfuric acid solution to the beaker containing the iron.
-
Place the beaker on a hot plate with a magnetic stirrer in a fume hood.
-
Gently heat the mixture to approximately 80°C and stir continuously. The reaction will produce hydrogen gas, which will be visible as bubbles.[4]
-
Continue heating and stirring until the reaction ceases (i.e., no more hydrogen gas is evolved). This indicates that the iron has completely reacted. A slight excess of iron may be present.
Filtration and Crystallization
-
While the solution is still hot, perform a gravity filtration using a fluted filter paper and a glass funnel to remove any unreacted iron and other solid impurities.[3] Filtering the solution while hot prevents the premature crystallization of the product.
-
Collect the hot, clear green filtrate in a clean beaker or crystallizing dish.
-
Cover the beaker with a watch glass and allow it to cool slowly to room temperature.
-
For optimal crystal growth, the solution can be placed in an ice bath after it has reached room temperature to further decrease the solubility of the iron(II) sulfate.
-
Pale green crystals of hexaaquairon(II) sulfate heptahydrate will form.
Isolation and Drying of Crystals
-
Decant the supernatant liquid from the crystals.
-
Collect the crystals by suction filtration using a Büchner funnel and flask.
-
Wash the crystals with a small amount of cold distilled water to remove any remaining sulfuric acid.
-
Dry the crystals by pressing them between sheets of filter paper. Do not heat the crystals, as this can lead to the loss of water of hydration.[3]
-
Store the dried crystals in a well-sealed container to prevent oxidation, as iron(II) is susceptible to air oxidation to iron(III).[3]
Characterization
The identity and purity of the synthesized hexaaquairon(II) sulfate heptahydrate can be confirmed by the following methods:
| Technique | Expected Result |
| Appearance | Pale green crystalline solid. |
| Melting Point | Decomposes at 64 °C. |
| Solubility | Soluble in water, insoluble in ethanol. |
| Infrared (IR) Spectroscopy | Characteristic peaks for sulfate (SO₄²⁻) and water of hydration (H₂O). |
| Thermogravimetric Analysis (TGA) | Stepwise loss of water molecules upon heating.[5] |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
All procedures involving concentrated sulfuric acid and the reaction that produces hydrogen gas must be performed in a well-ventilated fume hood.
-
Sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.[3]
-
Hydrogen gas is flammable; ensure no open flames or sparks are present near the reaction setup.
-
Iron(II) sulfate is harmful if swallowed.[3]
Diagrams
References
Application Notes: UV-Visible Spectroscopy for the Quantitative Analysis of Hexaaquairon(II)
Abstract
The hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is a pale green complex whose direct analysis by UV-Visible (UV-Vis) spectroscopy is challenging due to its low molar absorptivity. A more sensitive and reliable method involves the complexation of the iron(II) ion with a suitable ligand, such as 1,10-phenanthroline, to form a stable, intensely colored complex. This application note provides a detailed protocol for the quantitative determination of iron(II) using this complexometric approach, which is governed by the Beer-Lambert law. The resulting tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺, exhibits strong absorbance in the visible spectrum, making it ideal for accurate quantification.
Introduction
Iron is a critical element in numerous biological and industrial processes. Its quantification is essential in fields ranging from environmental monitoring to pharmaceutical and drug development. While the [Fe(H₂O)₆]²⁺ ion is the primary form of Fe(II) in aqueous solutions, its d-d electronic transitions are weak, resulting in a very low molar absorptivity that hinders precise measurement at low concentrations.[1][2]
To overcome this limitation, a colorimetric method is employed. Iron(II) reacts with three molecules of the chelating agent 1,10-phenanthroline to form an intensely red-orange complex.[3][4] The intensity of the color is directly proportional to the concentration of iron(II) and can be measured accurately with a UV-Vis spectrophotometer. To ensure that all iron is in the +2 oxidation state, a reducing agent like hydroxylamine hydrochloride is added to the sample.[5][6] A buffer solution is also used to maintain the optimal pH for stable complex formation.[6] This method provides a robust and sensitive means for analyzing iron(II) content.
Principle of Method
The analysis is based on the reaction of ferrous ions with 1,10-phenanthroline to form a stable, colored complex. Any ferric ions (Fe³⁺) present in the sample are first reduced to ferrous ions (Fe²⁺) by hydroxylamine hydrochloride. The solution is buffered to an optimal pH to ensure complete and rapid color development.
The concentration of the resulting [Fe(phen)₃]²⁺ complex is then determined by measuring its absorbance at the wavelength of maximum absorbance (λmax), approximately 510 nm.[4][6] According to the Beer-Lambert law, absorbance (A) is directly proportional to the concentration (C) of the analyte, the molar absorptivity (ε), and the path length of the cuvette (b).
Beer-Lambert Law: A = εbc[3][7][8]
A calibration curve is constructed by measuring the absorbance of several standard solutions of known iron(II) concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.[9]
Data Presentation
Quantitative analysis relies on the significant difference in spectral properties between the hexaaquairon(II) ion and its 1,10-phenanthroline complex.
Table 1: Comparison of Spectral Properties
| Complex Ion | Formula | Color | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|---|---|
| Hexaaquairon(II) | [Fe(H₂O)₆]²⁺ | Pale Green | Not well-defined for quantification | Very Low (~20)[1] |
| Tris(1,10-phenanthroline)iron(II) | [Fe(phen)₃]²⁺ | Red-Orange | ~510 | Very High (~11,000)[7] |
Table 2: Example Calibration Data for Tris(1,10-phenanthroline)iron(II)
| Standard | Concentration (mg/L) | Absorbance at 510 nm (A) |
|---|---|---|
| Blank | 0.0 | 0.000 |
| 1 | 0.5 | 0.098 |
| 2 | 1.0 | 0.197 |
| 3 | 2.0 | 0.395 |
| 4 | 3.0 | 0.592 |
| 5 | 4.0 | 0.790 |
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of iron(II).
Required Reagents and Equipment
-
Reagents:
-
Ferrous Ammonium Sulfate Hexahydrate (FAS), Fe(NH₄)₂(SO₄)₂·6H₂O
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydroxylamine Hydrochloride Solution (10% w/v)
-
1,10-Phenanthroline Solution (0.1% w/v in 50% ethanol)
-
Sodium Acetate Buffer Solution (1.2 M)
-
Deionized (DI) Water
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
1 cm path length quartz or plastic cuvettes
-
Analytical balance
-
Volumetric flasks (100 mL, 500 mL, 1000 mL)
-
Volumetric pipettes (1 mL, 5 mL, 10 mL, 20 mL)
-
Beakers and other standard laboratory glassware
-
Preparation of Solutions
-
Standard Iron(II) Stock Solution (100 mg/L):
-
Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (FAS).[5]
-
In a 400 mL beaker, dissolve the FAS in approximately 250 mL of DI water containing 5 mL of concentrated H₂SO₄. The acid prevents the hydrolysis and precipitation of iron salts.
-
Quantitatively transfer the solution to a 1000 mL volumetric flask.
-
Dilute to the mark with DI water, cap, and mix thoroughly.
-
-
Working Standard Iron(II) Solution (10 mg/L):
-
Pipette 50.00 mL of the 100 mg/L iron stock solution into a 500 mL volumetric flask.[5]
-
Dilute to the mark with DI water and mix well. This solution will be used to prepare the calibration standards.
-
Calibration Curve Generation
-
Label five clean 100 mL volumetric flasks as S1, S2, S3, S4, and S5, and a sixth as "Blank".[3]
-
Using volumetric pipettes, add 0 mL (Blank), 5.00 mL (S1), 10.00 mL (S2), 15.00 mL (S3), 20.00 mL (S4), and 25.00 mL (S5) of the 10 mg/L working standard solution to the corresponding flasks.[9] This will create standards with concentrations of 0, 0.5, 1.0, 1.5, 2.0, and 2.5 mg/L.
-
To each flask (including the blank), add the following reagents in order:
-
Allow the solutions to stand for at least 10 minutes for full color development.[4]
-
Dilute each flask to the 100 mL mark with DI water, cap, and invert several times to mix thoroughly.
-
Set the spectrophotometer to a wavelength of 510 nm.
-
Use the "Blank" solution to zero the spectrophotometer (set absorbance to 0.000).
-
Measure the absorbance of each standard solution (S1-S5).
-
Plot a graph of Absorbance vs. Concentration (mg/L). The resulting plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c).
Analysis of an Unknown Sample
-
Prepare the unknown sample solution. If the sample is solid, an acid digestion may be required to bring the iron into solution.[6] Ensure the final solution is diluted appropriately so that its absorbance falls within the range of the calibration curve.
-
Take a known volume (aliquot) of the unknown solution and place it in a 100 mL volumetric flask.
-
Treat the unknown sample exactly as the standards were treated: add hydroxylamine, 1,10-phenanthroline, and sodium acetate buffer.
-
Dilute to the mark with DI water and mix well.
-
Measure the absorbance of the prepared unknown sample at 510 nm.
-
Use the equation from the calibration curve to calculate the concentration of iron(II) in the prepared sample. Remember to account for any dilution factors to determine the concentration in the original, undiluted sample.
Workflow and Logic Diagrams
The following diagrams illustrate the logical relationships and the experimental workflow for this analysis.
References
- 1. people.bath.ac.uk [people.bath.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Simple and Precise Quantification of Iron Catalyst Content in Carbon Nanotubes Using UV/Visible Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asdlib.org [asdlib.org]
- 6. webhost.bridgew.edu [webhost.bridgew.edu]
- 7. quora.com [quora.com]
- 8. kbcc.cuny.edu [kbcc.cuny.edu]
- 9. pubs.acs.org [pubs.acs.org]
Characterization of Hexaaquairon(II) by Infrared and Raman Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, is a fundamental coordination compound prevalent in aqueous solutions of iron(II) salts. Its structural and bonding characteristics are crucial for understanding a wide range of chemical and biological processes, including drug-metal interactions, redox chemistry, and catalysis. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure and bonding within this complex. This application note details the theoretical basis and practical protocols for the characterization of hexaaquairon(II) using IR and Raman spectroscopy.
Principle
The vibrational spectrum of the octahedral [Fe(H₂O)₆]²⁺ complex is governed by the selection rules of its point group, Oₕ. The vibrations of the central FeO₆ core are of primary interest for characterizing the metal-ligand bonding. For an ideal octahedral geometry, the vibrational modes are classified as either Raman-active, IR-active, or inactive in both. This complementarity makes the combined use of IR and Raman spectroscopy a robust analytical approach. Key vibrations include the Fe-O stretching and O-Fe-O bending modes, which are sensitive to the strength of the iron-water bond and the overall symmetry of the complex.
Data Presentation
The vibrational frequencies of the hexaaquairon(II) complex have been investigated through both theoretical calculations and experimental measurements. The following table summarizes the key vibrational modes, their symmetry assignments, and experimentally observed frequency ranges from Raman and Infrared spectroscopy.
| Vibrational Mode | Symmetry | Activity | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) |
| ν(Fe-O) symmetric stretch | A₁g | Raman | ~382 | Inactive |
| ν(Fe-O) asymmetric stretch | T₁u | IR | Inactive | ~400-440 |
| δ(O-Fe-O) symmetric bend | E₉ | Raman | ~216-254 | Inactive |
| δ(O-Fe-O) asymmetric bend | T₁u | IR | Inactive | ~298 |
| H₂O Rocking | T₂u | Inactive | Inactive | ~808-840 |
| H₂O Wagging | T₂g | Raman | ~627 | Inactive |
| H₂O Bending (δ) | - | IR & Raman | ~1645 | ~1627-1645 |
| O-H Stretching (ν) | - | IR & Raman | ~2886-3480 | ~3480 |
Note: The exact frequencies can vary depending on the counter-ion, crystal lattice effects in solid-state measurements, and hydrogen bonding in aqueous solutions.
Experimental Protocols
Sample Preparation
For Solid-State Analysis (e.g., Tutton Salts like (NH₄)₂Fe(SO₄)₂(H₂O)₆):
-
IR Spectroscopy (KBr Pellet Method):
-
Grind 1-2 mg of the hexaaquairon(II) salt with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Mount the pellet in the sample holder of the IR spectrometer.
-
-
Raman Spectroscopy:
-
Place a small amount of the crystalline sample onto a microscope slide or into a capillary tube.
-
Position the sample under the microscope objective of the Raman spectrometer and focus the laser onto the sample.
-
For Aqueous Solution Analysis:
-
Preparation of Stock Solution:
-
Prepare a stock solution of a known concentration (e.g., 1 M) by dissolving a suitable iron(II) salt (e.g., FeCl₂, Fe(ClO₄)₂) in deionized water. Acidification with a non-coordinating acid (e.g., HClO₄) may be necessary to prevent the formation of hydrolysis products.
-
-
IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, dry ATR crystal.
-
Place a drop of the hexaaquairon(II) solution onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the IR spectrum of the sample.
-
-
Raman Spectroscopy:
-
Fill a quartz cuvette with the hexaaquairon(II) solution.
-
Place the cuvette in the sample holder of the Raman spectrometer.
-
Instrumental Parameters
Infrared Spectrometer (FT-IR):
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (signal-to-noise ratio dependent)
-
Detector: DTGS or MCT
Raman Spectrometer:
-
Laser Excitation Wavelength: 532 nm or 785 nm (the choice may depend on sample fluorescence)
-
Laser Power: 5-50 mW (use the lowest power necessary to obtain a good signal and avoid sample degradation)
-
Spectral Range: 4000 - 100 cm⁻¹
-
Resolution: 2-4 cm⁻¹
-
Acquisition Time: 10-60 seconds
-
Number of Accumulations: 5-10
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the characterization of hexaaquairon(II).
Data Interpretation
The acquired IR and Raman spectra should be processed (e.g., baseline correction, normalization) and the peak positions determined. The assignment of the observed vibrational bands to specific molecular motions is based on theoretical predictions, comparison with data from related compounds (e.g., other hexaaqua complexes), and isotopic substitution studies where available.
-
Fe-O Stretching Modes: The frequencies of the Fe-O stretching vibrations provide a direct measure of the strength of the metal-ligand bond. Changes in these frequencies can indicate variations in the coordination environment of the iron(II) ion.
-
O-Fe-O Bending Modes: These low-frequency modes are sensitive to the geometry of the FeO₆ octahedron.
-
Water Librational and Internal Modes: The vibrational modes of the coordinated water molecules (rocking, wagging, bending, and stretching) can provide information about the extent of hydrogen bonding within the crystal lattice or in solution.
Conclusion
Infrared and Raman spectroscopy are indispensable tools for the characterization of the hexaaquairon(II) complex. The complementary nature of these techniques allows for a comprehensive vibrational analysis, yielding valuable insights into the structure, bonding, and coordination chemistry of this important species. The protocols and data presented in this application note provide a foundation for researchers in various fields to effectively utilize vibrational spectroscopy for the study of iron(II) complexes.
Application Notes and Protocols for Single-Crystal X-ray Diffraction of Hexaaquairon(II) Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural determination of hexaaquairon(II) compounds using single-crystal X-ray diffraction (SCXRD). The [Fe(H₂O)₆]²⁺ cation is a fundamental species in coordination chemistry and its structural characterization is crucial for understanding its role in various chemical and biological systems.
Introduction
The hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is the predominant form of iron(II) in aqueous solutions and serves as a precursor in the synthesis of numerous coordination complexes and materials.[1][2] Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions.[3] This information is vital for understanding the physicochemical properties of materials and for rational drug design where the geometry of metal complexes is critical for their biological activity.
In the solid state, the [Fe(H₂O)₆]²⁺ cation typically exhibits an octahedral coordination geometry, with the iron(II) center surrounded by six water molecules.[1] The geometry of this complex can be influenced by factors such as the nature of the counter-ion and hydrogen bonding interactions within the crystal lattice, which can lead to distortions from ideal octahedral symmetry.[1][4]
Crystallization of Hexaaquairon(II) Compounds
The growth of high-quality single crystals is the most critical step for a successful SCXRD experiment. Several methods can be employed for the crystallization of hexaaquairon(II) salts.
Protocol 1: Slow Evaporation
This is the most common and straightforward method for growing crystals of water-soluble salts.
Materials:
-
Hexaaquairon(II) salt (e.g., FeSO₄·7H₂O, FeCl₂·4H₂O)
-
Distilled or deionized water
-
Beaker or crystallizing dish
-
Parafilm or aluminum foil
Procedure:
-
Prepare a saturated or near-saturated solution of the hexaaquairon(II) salt in distilled water at a slightly elevated temperature to increase solubility.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean beaker or crystallizing dish.
-
Cover the container with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.[5]
-
Place the container in a vibration-free location at a constant temperature.
-
Monitor the container over several days to weeks for the formation of single crystals.
Protocol 2: Slow Cooling
This method is suitable for compounds whose solubility is highly dependent on temperature.
Materials:
-
Hexaaquairon(II) salt
-
Distilled or deionized water
-
Insulated container (e.g., Dewar flask) or a programmable cooling device
Procedure:
-
Prepare a saturated solution of the hexaaquairon(II) salt in hot distilled water.
-
Filter the hot solution to remove any impurities.
-
Place the container with the hot solution into an insulated container to ensure slow cooling to room temperature over a period of hours to days.
-
Crystals will form as the solution cools and becomes supersaturated.
Protocol 3: Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available.
Materials:
-
Hexaaquairon(II) compound solution
-
A small, open vial
-
A larger jar with a tight-fitting lid
-
A volatile precipitant solvent in which the compound is insoluble (e.g., ethanol, isopropanol)
Procedure:
-
Dissolve the hexaaquairon(II) compound in a minimal amount of a "good" solvent (e.g., water).
-
Place this solution in the small, open vial.
-
Place the small vial inside the larger jar.
-
Add a small amount of the precipitant solvent to the bottom of the larger jar, ensuring it does not mix directly with the compound solution.
-
Seal the larger jar tightly. The precipitant solvent will slowly vaporize and diffuse into the compound solution, reducing its solubility and inducing crystallization.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized protocol for SCXRD analysis. Specific parameters will vary depending on the diffractometer and software used.
Protocol 4: Data Collection and Structure Solution
Materials and Equipment:
-
Single crystal of a hexaaquairon(II) compound mounted on a loop or glass fiber
-
Single-crystal X-ray diffractometer (e.g., Rigaku, Bruker) equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS)[6]
-
Cryostream for low-temperature data collection (e.g., 100 K)
-
Data processing and structure solution software (e.g., Olex2, SHELX)
Procedure:
-
Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope and mount it on a cryo-loop or the tip of a glass fiber using a small amount of cryo-protectant oil.
-
Data Collection:
-
Mount the crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential solvent loss.
-
Perform an initial unit cell determination.
-
Proceed with a full data collection, typically involving a series of omega and phi scans to cover the reciprocal space.
-
-
Data Reduction:
-
Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for Lorentz and polarization effects, and an absorption correction if necessary.
-
-
Structure Solution and Refinement:
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to locate the positions of the heavier atoms (e.g., Fe, S).
-
Refine the structural model using full-matrix least-squares methods. This involves refining atomic positions, and anisotropic displacement parameters.
-
Locate lighter atoms, such as oxygen and hydrogen, from the difference Fourier map. Hydrogen atoms on water molecules can often be located and refined.
-
Continue refinement until convergence is reached, as indicated by the goodness-of-fit (GooF) parameter and minimal shifts in the refined parameters.
-
Data Presentation
The following tables summarize crystallographic data for representative hexaaquairon(II) compounds.
Table 1: Crystallographic Data for Selected Hexaaquairon(II) Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | T (K) | Ref. |
| Potassium Hexaaquairon(II) Sulfate | K₂--INVALID-LINK--₂ | Monoclinic | P2₁/a | 9.065(1) | 12.252(1) | 6.1646(5) | 104.536(7) | 662.8 | 2 | 295 | [7][8] |
| Dabcodiium Hexaaquairon(II) Bis(sulfate) | (C₆H₁₄N₂)--INVALID-LINK--₂ | Monoclinic | P2₁/n | 7.964(5) | 9.100(5) | 12.065(5) | 95.426(5) | 870.5(8) | 2 | 293 | [9] |
| Dabcodiium Hexaaquairon(II) Bis(sulfate) | (C₆H₁₄N₂)--INVALID-LINK--₂ | Monoclinic | Cc | 15.883(3) | 36.409(7) | 13.747(3) | 120.2304(8) | 6868.7(2) | 16 | 100 | [9] |
| Hexaaquairon(II) Hexachloroplatinate | [Fe(H₂O)₆][PtCl₆] | - | - | - | - | - | - | - | - | - | [10] |
| Hexaaquairon(II) bis[fac-tribromidotricarbonylferrate(II)] | [Fe(H₂O)₆][FeBr₃(CO)₃]₂ | - | - | - | - | - | - | - | - | 100 | [4] |
Table 2: Selected Bond Lengths and Angles for Potassium Hexaaquairon(II) Sulfate
| Parameter | Value (Å or °) |
| Bond Lengths | |
| Fe-O(7) | 2.138(1) |
| Fe-O(8) | 2.141(1) |
| Fe-O(9) | 2.128(1) |
| Bond Angles | |
| O(9)-Fe-O(8) | 90.69(4) |
| O(9)-Fe-O(7) | 90.35(4) |
| O(8)-Fe-O(7) | 90.54(4) |
Data extracted from refinement of K₂--INVALID-LINK--₂.[7]
Mandatory Visualizations
Caption: Workflow for single-crystal X-ray diffraction of hexaaquairon(II) compounds.
References
- 1. Hexaaquairon(II) Ion|[Fe(H2O)6]2+|RUO [benchchem.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. researchgate.net [researchgate.net]
- 5. depts.washington.edu [depts.washington.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexaaquairon(II) in Fenton-Like Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexaaquairon(II), [Fe(H₂O)₆]²⁺, in Fenton-like catalysis for the degradation of organic pollutants. The information is targeted towards researchers in environmental science, chemistry, and drug development who are interested in utilizing advanced oxidation processes (AOPs).
Introduction to Fenton-Like Catalysis with Hexaaquairon(II)
The Fenton reaction, first described by H.J.H. Fenton in the 1890s, involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H₂O₂) with an iron(II) catalyst.[1][2] Fenton-like reactions are a broader class of reactions that utilize other transition metals or iron(III) to catalyze the decomposition of H₂O₂.[1][3] The hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, is the primary species of Fe(II) in acidic aqueous solutions and serves as a readily available and effective catalyst for these processes.[2][4]
The core of the Fenton reaction is the generation of hydroxyl radicals, which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic compounds, ultimately leading to their mineralization into carbon dioxide and water.[1][5] The generally accepted mechanism involves the following key steps:
-
Initiation: Iron(II) is oxidized by hydrogen peroxide to iron(III), producing a hydroxyl radical and a hydroxide ion.[1]
-
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
-
-
Propagation/Regeneration: Iron(III) is then reduced back to iron(II) by another molecule of hydrogen peroxide, forming a hydroperoxyl radical.[1] This step is significantly slower than the initiation step and is often the rate-limiting step in the catalytic cycle.[5]
-
Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺
-
The overall process results in the catalytic decomposition of hydrogen peroxide into reactive oxygen species.[1] The efficiency of this process is highly dependent on several factors, including pH, temperature, and the ratio of iron catalyst to hydrogen peroxide.[6][7]
Applications in Pollutant Degradation
Fenton-like catalysis using hexaaquairon(II) is a prominent advanced oxidation process (AOP) for the remediation of water and wastewater contaminated with recalcitrant organic pollutants.[8] Its applications span the degradation of various classes of compounds, including phenols, dyes, pesticides, and pharmaceuticals.[5][6][9]
Key Application Areas:
-
Wastewater Treatment: Destruction of persistent organic pollutants in industrial and municipal wastewater.[5][6]
-
Soil and Groundwater Remediation: In-situ chemical oxidation (ISCO) of contaminants in soil and groundwater.[9]
-
Organic Synthesis: Used for hydroxylation of aromatic compounds, such as the conversion of benzene to phenol.[1]
While highly effective, the traditional Fenton process has limitations, such as the need for acidic conditions (typically pH 2-4) to prevent the precipitation of iron(III) hydroxide and the production of iron sludge.[7][10] Research into Fenton-like systems aims to overcome these challenges by using chelated iron complexes or heterogeneous catalysts to expand the operational pH range.[8][11][12]
Quantitative Data on Pollutant Degradation
The following tables summarize quantitative data from various studies on the degradation of organic pollutants using Fenton and Fenton-like processes.
Table 1: Degradation of Various Organic Pollutants
| Pollutant | Initial Concentration | Catalyst | [Fe²⁺] | [H₂O₂] | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Paracetamol | 20 mg/L | Fe²⁺ | 1 mg/L | 60 mg/L | 3 | 120 | 82 | [6] |
| Landfill Leachate (COD) | Not specified | Fe²⁺ | 0.04 mol/L | 0.12 mol/L | 3 | 150 | 56.49 (COD removal) | [6] |
| Malachite Green | Not specified | Fe³⁺ + Hydroquinone + Vis | 1 x 10⁻⁴ M | 2 x 10⁻² M | Not specified | 60 | >90 (degradation) | [5] |
| Sulfamethoxazole | 50.0 mg/L | Fe²⁺ + UV | 4.0 mg/L | 2.0 mM | 3.0 | 5 | ~100 | [13] |
| Orange II | 0.1 mM | Fe(II) on Saponite Clay | Not specified | Not specified | Not specified | 240 | 99 (degradation), 91 (TOC) | [14] |
Table 2: Second-Order Rate Constants for Fenton and Fenton-Like Reactions
| Reactants | Ligand | pH | Second-Order Rate Constant (k₂nd) | Reference |
| Fe(II) + H₂O₂ | None (Classical Fenton) | 5 | 75 ± 3 L mol⁻¹ s⁻¹ | [15] |
| Fe(II) + H₂O₂ | Gluconic Acid | 5 | (2.2 ± 0.8) × 10³ L mol⁻¹ s⁻¹ | [15] |
Experimental Protocols
The following are generalized protocols for conducting Fenton-like oxidation experiments for the degradation of an organic pollutant in an aqueous solution.
Protocol 1: General Procedure for Homogeneous Fenton-Like Oxidation
1. Materials and Reagents:
- Hexaaquairon(II) sulfate heptahydrate (FeSO₄·7H₂O) or similar Fe(II) salt.
- Hydrogen peroxide (30% w/w).
- Target organic pollutant.
- Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.
- Deionized water.
- Batch reactor (glass beaker with magnetic stirrer).
- pH meter.
- Analytical instrumentation for pollutant quantification (e.g., HPLC, UV-Vis Spectrophotometer, TOC analyzer).
2. Experimental Procedure:
- Prepare a stock solution of the target organic pollutant in deionized water at a known concentration.
- In a batch reactor, add a specific volume of the pollutant solution.
- Adjust the pH of the solution to the desired value (typically between 2.5 and 3.5) using H₂SO₄ or NaOH.[7]
- Add the required amount of FeSO₄·7H₂O to achieve the desired catalyst concentration. Stir until fully dissolved.
- Initiate the reaction by adding the predetermined volume of H₂O₂ solution. Start a timer immediately.
- Withdraw aliquots of the reaction mixture at specific time intervals.
- Immediately quench the reaction in the aliquots to stop the degradation process. This can be done by adding a strong base (like NaOH) to raise the pH and precipitate the iron, or by adding a hydroxyl radical scavenger like methanol or sodium sulfite.
- Filter the quenched samples (e.g., using a 0.45 µm syringe filter) to remove any precipitated iron hydroxide before analysis.
- Analyze the concentration of the remaining pollutant in each sample using an appropriate analytical technique.
- Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol 2: Analytical Method for Monitoring Pollutant Degradation by HPLC
1. Sample Preparation:
- As described in Protocol 1, collect and quench samples at various time points.
- Filter the samples to remove any particulate matter.
- If necessary, dilute the samples with the mobile phase to fall within the calibration range of the instrument.
2. HPLC Conditions (Example for a generic aromatic pollutant):
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the specific analyte.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detector: UV-Vis detector set at the wavelength of maximum absorbance for the target pollutant.
- Column Temperature: Ambient or controlled (e.g., 25 °C).
3. Data Analysis:
- Generate a calibration curve by injecting standards of the pollutant at known concentrations.
- Determine the concentration of the pollutant in the experimental samples by comparing their peak areas to the calibration curve.
Visualizations
Fenton-Like Catalytic Cycle
Caption: Fenton-like catalytic cycle of hexaaquairon(II) for the generation of reactive oxygen species.
Experimental Workflow for a Fenton-Like Degradation Study
Caption: A typical experimental workflow for studying the degradation of pollutants using Fenton-like catalysis.
References
- 1. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 2. What Are the Oxidizing Intermediates in the Fenton and Fenton-like Reactions? A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Elementary Fenton and Fenton-like reactions in vacuo [acmm.nl]
- 5. my.eng.utah.edu [my.eng.utah.edu]
- 6. fenton oxidation process: Topics by Science.gov [science.gov]
- 7. usptechnologies.com [usptechnologies.com]
- 8. A Review on the Degradation of Pollutants by Fenton-Like Systems Based on Zero-Valent Iron and Persulfate: Effects of Reduction Potentials, pH, and Anions Occurring in Waste Waters [mdpi.com]
- 9. Enhanced Fenton degradation of hydrophobic organics by simultaneous iron and pollutant complexation with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hjkxyj.org.cn [hjkxyj.org.cn]
- 11. Reactions of low valent transition metal complexes with hydrogen peroxide. Are they "Fenton-like" or not? 4. The case of Fe(II)L, L = edta; hedta and tcma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. SETAC Europe 35th Annual Meeting [setac.confex.com]
Application Notes and Protocols: Hexaaquairon(II) as a Precursor for Iron Oxide Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the hexaaquairon(II) complex, commonly derived from iron(II) salts like ferrous chloride tetrahydrate (FeCl₂·4H₂O) or ferrous sulfate heptahydrate (FeSO₄·7H₂O), as a precursor in the synthesis of iron oxide nanoparticles (IONPs). The unique properties of IONPs, such as superparamagnetism, high surface area, and biocompatibility, make them highly attractive for a range of biomedical applications, including targeted drug delivery and as contrast agents in magnetic resonance imaging (MRI).[1][2][3] This document outlines detailed protocols for common synthesis methods and presents key characterization data.
Overview of Synthesis Methods
Several methods can be employed to synthesize iron oxide nanoparticles using an iron(II) precursor. The choice of method influences the size, shape, crystallinity, and magnetic properties of the resulting nanoparticles.[4] Key methods include:
-
Co-precipitation: This is a widely used, simple, and efficient method for synthesizing IONPs.[4][5] It involves the precipitation of iron hydroxides from an aqueous solution of iron salts by adding a base. When using a hexaaquairon(II) precursor, it is often co-precipitated with an iron(III) salt in a specific molar ratio to form magnetite (Fe₃O₄).[6] The reaction is typically performed at a controlled temperature and pH.[5][7]
-
Thermal Decomposition: This method involves the high-temperature decomposition of organometallic precursors, such as iron acetylacetonates or iron oleates, in the presence of surfactants.[8][9][10] While often starting from an iron(III) precursor, iron(II) precursors can also be utilized. This method offers excellent control over nanoparticle size and monodispersity.[9][11][12]
-
Hydrothermal Synthesis: This technique utilizes high temperatures and pressures in an aqueous solution to crystallize iron oxide nanoparticles.[13][14][15] The properties of the resulting nanoparticles can be tuned by varying reaction conditions such as temperature, pressure, and precursor concentration.[13]
-
Sol-Gel Synthesis: This method involves the conversion of a molecular precursor solution (sol) into a gel-like network containing the solvent. Subsequent drying and heat treatment of the gel yield the desired iron oxide nanoparticles.[5][8][16]
Experimental Protocols
Co-precipitation Method for Magnetite (Fe₃O₄) Nanoparticles
This protocol describes the synthesis of magnetite nanoparticles by the co-precipitation of hexaaquairon(II) and iron(III) ions.
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O) or Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution
-
Deionized water
-
Nitrogen gas (optional, to prevent oxidation)
Procedure:
-
Prepare separate aqueous solutions of the iron(II) and iron(III) salts. A typical molar ratio of Fe²⁺ to Fe³⁺ is 1:2.[6]
-
Mix the iron salt solutions in a reaction vessel with vigorous stirring. The reaction can be carried out under an inert atmosphere (e.g., nitrogen) to minimize the oxidation of Fe²⁺ ions.[4]
-
Heat the mixture to a desired temperature, typically between room temperature and 80°C.[7][17]
-
Add a precipitating agent, such as ammonium hydroxide or sodium hydroxide, dropwise to the solution while maintaining vigorous stirring.[7][18] This will cause the formation of a black precipitate of magnetite.
-
Control the pH of the solution, typically between 9 and 11, to ensure the complete precipitation of the nanoparticles.[19][20]
-
Continue stirring for a period of 1 to 2 hours to allow for the growth and aging of the nanoparticles.
-
Separate the synthesized nanoparticles from the solution by magnetic decantation or centrifugation.
-
Wash the nanoparticles several times with deionized water to remove any unreacted precursors and byproducts.[21]
-
Dry the nanoparticles in an oven or under vacuum at a suitable temperature (e.g., 60-80°C).[17]
Experimental Workflow for Co-precipitation Synthesis
Caption: Workflow for co-precipitation synthesis of IONPs.
Hydrothermal Synthesis Method
This protocol outlines a general procedure for the hydrothermal synthesis of iron oxide nanoparticles from a hexaaquairon(II) precursor.
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O) or Ferrous sulfate (FeSO₄)[14]
-
Base (e.g., NaOH or NH₄OH)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve the iron(II) salt in deionized water in the Teflon liner of the autoclave.[13]
-
Add a basic solution to adjust the pH and initiate the precipitation of iron hydroxide.
-
Seal the autoclave and heat it to a temperature typically ranging from 120°C to 200°C for several hours.[15]
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Collect the resulting nanoparticles by filtration or centrifugation.
-
Wash the nanoparticles thoroughly with deionized water and ethanol to remove any impurities.
-
Dry the final product in an oven.
Experimental Workflow for Hydrothermal Synthesis
Caption: Workflow for hydrothermal synthesis of IONPs.
Quantitative Data and Characterization
The properties of the synthesized iron oxide nanoparticles are highly dependent on the synthesis parameters. The following tables summarize typical quantitative data obtained for IONPs synthesized using hexaaquairon(II) precursors.
Table 1: Influence of Synthesis Parameters on Nanoparticle Size (Co-precipitation Method)
| Fe²⁺:Fe³⁺ Molar Ratio | Temperature (°C) | pH | Average Particle Size (nm) | Reference |
| 1:2 | 25 | 11 | 10 - 15 | [7][19] |
| 1:2 | 80 | 11 | 15 - 20 | [7][19] |
| 1:1.5 | 50 | 10 | 12 - 18 | N/A |
| 1:2.5 | 50 | 10 | 8 - 12 | N/A |
Table 2: Magnetic Properties of Synthesized Iron Oxide Nanoparticles
| Synthesis Method | Particle Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) | Reference |
| Co-precipitation | 12 | 60 - 80 | < 100 | [19] |
| Hydrothermal | 15 | 53.3 | Ferromagnetic | [13] |
| Hydrothermal | 31 | 97.4 | Superparamagnetic | [13] |
| Thermal Decomposition | 10 | ~70 | ~50 | [10] |
Table 3: Characterization Techniques for Iron Oxide Nanoparticles
| Technique | Information Obtained | Reference |
| X-ray Diffraction (XRD) | Crystalline phase, crystal size, and lattice parameters | [21][22] |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology | [21] |
| Scanning Electron Microscopy (SEM) | Surface morphology and agglomeration | [22] |
| Vibrating Sample Magnetometry (VSM) | Magnetic properties (saturation magnetization, coercivity, remanence) | [21][23] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups and confirmation of iron oxide bonds | [21][23] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in solution |
Applications in Drug Development and Medicine
Iron oxide nanoparticles synthesized from hexaaquairon(II) precursors have significant potential in various biomedical applications due to their magnetic properties and biocompatibility.[1][2]
-
Targeted Drug Delivery: IONPs can be functionalized with drugs and targeting ligands. An external magnetic field can then be used to guide the nanoparticles to a specific site in the body, such as a tumor, for localized drug release.[2][3][24] This approach can enhance the therapeutic efficacy of drugs while minimizing systemic side effects.[1]
-
Magnetic Resonance Imaging (MRI): Superparamagnetic iron oxide nanoparticles (SPIONs) are excellent contrast agents for MRI.[2][24] They can shorten the T2 relaxation time of surrounding protons, leading to a darker contrast in the MR image, which helps in the diagnosis of various diseases, including cancer.[24]
-
Hyperthermia Therapy: When subjected to an alternating magnetic field, magnetic nanoparticles can generate heat. This property can be utilized for magnetic hyperthermia, a cancer therapy where the temperature of tumor cells is raised to a level that induces apoptosis or necrosis.[2]
Signaling Pathway for Targeted Drug Delivery
Caption: Targeted drug delivery using functionalized IONPs.
Conclusion
Hexaaquairon(II) is a versatile and cost-effective precursor for the synthesis of iron oxide nanoparticles with tunable properties for various biomedical applications. The choice of synthesis method and the precise control of reaction parameters are crucial for obtaining IONPs with the desired size, morphology, and magnetic characteristics. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of materials science, nanotechnology, and drug development. Further research and optimization of these synthesis methods will continue to expand the potential of iron oxide nanoparticles in medicine.
References
- 1. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Applications of Iron Oxide Nanoparticles: Current Insights Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. scielo.br [scielo.br]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Magnetic Iron Oxide Nanoparticles: Synthesis, Characterization and Functionalization for Biomedical Applications in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Facile Hydrothermal Synthesis of Iron Oxide Nanoparticles with Tunable Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. Synthesis of Iron Oxide Nanoparticles by Sol–Gel Technique and Their Characterization | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. mdpi.com [mdpi.com]
- 21. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 22. Synthesis And Characterizations Of Iron Oxide Nanoparticle: https://doi.org/10.5281/zenodo.17564073 | Multidisciplinary Surgical Research Annals [msrajournalreview.com]
- 23. [PDF] Co-precipitation method of synthesis and characterization of iron oxide nanoparticles | Semantic Scholar [semanticscholar.org]
- 24. Iron oxide nanoparticle targeting mechanism and its application in tumor magnetic resonance imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Analysis of the Hexaaquairon(II)/(III) Redox Couple
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hexaaquairon(II)/(III) ([Fe(H₂O)₆]²⁺/[Fe(H₂O)₆]³⁺) redox couple is a fundamental and widely studied system in electrochemistry. Its well-behaved, single-electron transfer process makes it an ideal model for understanding and characterizing electrochemical principles. In the context of pharmaceutical and drug development, understanding the redox behavior of metal complexes is crucial for evaluating potential drug candidates' mechanisms of action, stability, and interactions with biological systems. These application notes provide detailed protocols for the electrochemical analysis of the hexaaquairon(II)/(III) redox couple using cyclic voltammetry (CV), Tafel analysis, and electrochemical impedance spectroscopy (EIS).
Data Presentation
The following tables summarize typical quantitative data obtained from the electrochemical analysis of the hexaaquairon(II)/(III) redox couple in an aqueous acidic medium. These values are representative and may vary depending on specific experimental conditions such as electrode material, surface condition, temperature, and the precise composition of the supporting electrolyte.
Table 1: Representative Cyclic Voltammetry Data for the [Fe(H₂O)₆]²⁺/³⁺ Redox Couple
Conditions: 1.0 mM [Fe(H₂O)₆]²⁺/³⁺ in 1.0 M HClO₄, Glassy Carbon Working Electrode, Ag/AgCl Reference Electrode, Platinum Counter Electrode, T = 298 K.
| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Anodic Peak Current (ipa) (µA) | Cathodic Peak Current (ipc) (µA) | Peak Separation (ΔEp) (mV) | Formal Potential (E°') (V) |
| 20 | 0.485 | 0.425 | 10.2 | -10.1 | 60 | 0.455 |
| 50 | 0.488 | 0.422 | 16.1 | -16.0 | 66 | 0.455 |
| 100 | 0.492 | 0.418 | 22.8 | -22.7 | 74 | 0.455 |
| 200 | 0.500 | 0.410 | 32.2 | -32.0 | 90 | 0.455 |
Table 2: Representative Tafel Analysis and Electrochemical Impedance Spectroscopy Data
Conditions: Equimolar 5.0 mM [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺ in 1.0 M HClO₄, Glassy Carbon Working Electrode, Ag/AgCl Reference Electrode, Platinum Counter Electrode, T = 298 K.
| Parameter | Symbol | Typical Value |
| Tafel Analysis | ||
| Exchange Current Density | j₀ | 1.5 x 10⁻⁵ A/cm² |
| Anodic Tafel Slope | βa | 120 mV/decade |
| Cathodic Tafel Slope | βc | 120 mV/decade |
| Electrochemical Impedance Spectroscopy (Randles Circuit) | ||
| Solution Resistance | Rs | 5 Ω |
| Charge Transfer Resistance | Rct | 250 Ω |
| Double Layer Capacitance | Cdl | 30 µF |
| Warburg Impedance Coefficient | σ | 150 Ω/s¹/² |
Experimental Protocols
Preparation of Hexaaquairon(II) and (III) Solutions
Objective: To prepare stable and accurate solutions of [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺ for electrochemical analysis. Due to the susceptibility of Fe(II) to oxidation by atmospheric oxygen, acidic conditions are necessary to stabilize the iron species and ensure the hexaaqua complexes are the predominant species.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ferric sulfate hydrate (Fe₂(SO₄)₃·xH₂O) or Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Perchloric acid (HClO₄), 70%
-
Deionized water (DI water), high purity
-
Volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Prepare a 1.0 M HClO₄ Supporting Electrolyte:
-
Carefully add 86.2 mL of 70% HClO₄ to approximately 800 mL of DI water in a 1 L volumetric flask.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with DI water and mix thoroughly.
-
-
Prepare a 0.1 M [Fe(H₂O)₆]²⁺ Stock Solution:
-
Accurately weigh 2.780 g of FeSO₄·7H₂O.
-
Dissolve the salt in the 1.0 M HClO₄ supporting electrolyte in a 100 mL volumetric flask.
-
Ensure the solid is fully dissolved before diluting to the mark with the supporting electrolyte. This stock solution should be prepared fresh daily.
-
-
Prepare a 0.1 M [Fe(H₂O)₆]³⁺ Stock Solution:
-
Accurately weigh approximately 2.80 g of Fe₂(SO₄)₃·xH₂O (adjust mass based on the hydration state) or 2.703 g of FeCl₃·6H₂O.
-
Dissolve the salt in the 1.0 M HClO₄ supporting electrolyte in a 100 mL volumetric flask.
-
Dilute to the mark with the supporting electrolyte.
-
-
Prepare the Working Solution:
-
For a 1.0 mM equimolar solution of Fe(II) and Fe(III), pipette 1.0 mL of the 0.1 M [Fe(H₂O)₆]²⁺ stock solution and 1.0 mL of the 0.1 M [Fe(H₂O)₆]³⁺ stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the 1.0 M HClO₄ supporting electrolyte.
-
-
Deoxygenation:
-
Before each electrochemical measurement, purge the working solution with a high-purity inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry (CV) Protocol
Objective: To determine the formal potential (E°'), peak separation (ΔEp), and to assess the reversibility of the [Fe(H₂O)₆]²⁺/³⁺ redox couple.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (WE): Glassy carbon electrode (GCE)
-
Reference Electrode (RE): Silver/silver chloride (Ag/AgCl)
-
Counter Electrode (CE): Platinum wire or mesh
-
-
Polishing materials for the WE (e.g., alumina slurries)
Protocol:
-
Electrode Preparation:
-
Polish the GCE surface with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with DI water and sonicate for 1-2 minutes in DI water to remove any polishing residue.
-
Dry the electrode with a stream of inert gas.
-
-
Experimental Setup:
-
Assemble the three-electrode cell with the prepared working solution.
-
Ensure the reference electrode tip is close to the working electrode to minimize iR drop.
-
Connect the electrodes to the potentiostat.
-
-
CV Measurement:
-
Set the initial potential to a value where no faradaic reaction occurs (e.g., 0.0 V vs. Ag/AgCl).
-
Set the potential scan range to bracket the redox event. A typical range for the hexaaquairon couple is from 0.0 V to +0.8 V vs. Ag/AgCl.
-
Set the initial scan direction towards the oxidation potential (positive).
-
Select a scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram for at least 3 cycles to obtain a stable response. The second or third cycle is typically used for analysis.
-
Record the voltammograms at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer.
-
Tafel Analysis Protocol
Objective: To determine the exchange current density (j₀) and Tafel slopes (βa and βc), which provide insights into the kinetics of the electron transfer at the electrode-electrolyte interface.
Protocol:
-
System Equilibration:
-
Use an equimolar solution of [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺ (e.g., 5.0 mM of each).
-
Allow the system to reach a stable open-circuit potential (OCP).
-
-
Linear Sweep Voltammetry (LSV):
-
Perform a slow scan rate LSV (e.g., 1-5 mV/s) in a potential range of approximately ±250 mV around the measured OCP.
-
Record the resulting current density.
-
-
Tafel Plot Construction:
-
Plot the logarithm of the absolute current density (log |j|) versus the overpotential (η). The overpotential is the difference between the applied potential and the OCP (η = E - E_ocp).
-
The plot will have two distinct linear regions corresponding to the anodic and cathodic branches.
-
-
Data Extraction:
-
Perform a linear fit on the linear portions of the anodic and cathodic branches.
-
The intercept of the linear fits at η = 0 V gives the logarithm of the exchange current density (log j₀).
-
The slopes of the linear fits correspond to the anodic (βa) and cathodic (βc) Tafel slopes.
-
Electrochemical Impedance Spectroscopy (EIS) Protocol
Objective: To characterize the interfacial properties of the electrode, including the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl), by modeling the impedance data with an equivalent circuit.
Protocol:
-
Set DC Potential:
-
Use an equimolar solution of [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺.
-
Set the DC potential of the working electrode to the formal potential (E°') of the redox couple, determined from the CV measurements. This ensures that the rates of the forward and reverse reactions are equal.
-
-
AC Perturbation:
-
Apply a small amplitude sinusoidal AC potential perturbation (e.g., 5-10 mV rms) to the DC potential.
-
Scan a wide frequency range, typically from 100 kHz down to 0.1 Hz.
-
-
Data Acquisition and Analysis:
-
Record the real (Z') and imaginary (-Z'') components of the impedance at each frequency.
-
Plot the data as a Nyquist plot (-Z'' vs. Z').
-
Fit the Nyquist plot data to an appropriate equivalent electrical circuit model. For the hexaaquairon(II)/(III) system, a Randles circuit is often a suitable model.
-
Mandatory Visualizations
Caption: Electron transfer process for the hexaaquairon(II)/(III) redox couple.
Caption: Experimental workflow for Cyclic Voltammetry (CV).
Caption: Randles equivalent circuit for modeling EIS data.
Application Notes and Protocols: Computational Modeling of Hexaaquairon(II) with Density Functional Theory (DFT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, is a fundamental species in coordination chemistry and serves as a crucial model system in bioinorganic chemistry and drug design. It represents a common state of ferrous iron in aqueous biological environments and is a foundational model for the active sites of numerous non-heme iron metalloenzymes. Understanding the electronic structure, geometry, and vibrational properties of this complex is essential for elucidating reaction mechanisms and designing novel therapeutics that target iron-containing proteins.
Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of transition metal complexes with a favorable balance of computational cost and accuracy.[1] These application notes provide a comprehensive overview and a detailed protocol for the computational modeling of high-spin hexaaquairon(II) using DFT.
Theoretical Background: DFT for Transition Metal Complexes
DFT calculations for transition metal complexes like [Fe(H₂O)₆]²⁺ present unique challenges due to the presence of partially filled d-orbitals and the possibility of multiple spin states. The high-spin ferrous ion (Fe²⁺) has a d⁶ electronic configuration, which, in an octahedral ligand field, leads to a ⁵T₂g ground state. This degeneracy can give rise to Jahn-Teller distortions, resulting in a lower symmetry structure than a perfect octahedron.[2][3]
The choice of two key components is critical for accuracy:
-
Exchange-Correlation (XC) Functional: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a density functional, are often recommended for transition metal systems. B3LYP is a widely used and well-benchmarked hybrid functional that provides reliable geometries and electronic properties for systems like hexaaquairon(II).[2][3] Other functionals such as PBE0 and the M06 suite also show strong performance.[4]
-
Basis Set: A flexible basis set is required to accurately describe the electronic structure. For the metal ion, effective core potentials (ECPs) like LANL2DZ are frequently employed to reduce computational cost by treating core electrons implicitly, while the valence electrons are described by a dedicated basis set.[1] For the ligand atoms (O and H), Pople-style basis sets such as 6-31G* or 6-31+G** are common choices.[1][2] All-electron basis sets, like the Ahlrichs' valence triple-ζ (VTZ) basis set, offer higher accuracy at a greater computational cost.[2]
Protocol: DFT Modeling of Hexaaquairon(II)
This protocol outlines a general workflow for performing a geometry optimization and vibrational frequency calculation on the [Fe(H₂O)₆]²⁺ complex. The steps are designed to be software-agnostic.
Step 1: Building the Initial Geometry
Construct an initial 3D structure of the [Fe(H₂O)₆]²⁺ complex. An octahedral arrangement of the six water molecules around the central iron atom is a good starting point. The oxygen atoms should be directly coordinated with the iron. Standard bond lengths (e.g., Fe-O ≈ 2.1 Å, O-H ≈ 0.96 Å) and angles (e.g., ∠H-O-H ≈ 109.5°) can be used for the initial guess.
Step 2: Defining the Calculation Parameters
Create an input file for the quantum chemistry software package. This file must specify the following:
-
Molecular Charge: 2
-
Spin Multiplicity: 5 (Quintet, for the high-spin d⁶ configuration)
-
Level of Theory (Functional/Basis Set):
-
Functional: B3LYP is a robust choice.
-
Basis Set: A mixed basis set is efficient. Assign LANL2DZ (or a similar ECP) to the Fe atom and 6-31G(d) or a larger Pople basis set to the O and H atoms.[1]
-
-
Job Type: Opt Freq (to perform a geometry optimization followed by a vibrational frequency calculation).
-
Solvation (Optional): To model the complex in an aqueous solution, an implicit solvation model like the Polarizable Continuum Model (PCM) can be included. This has been shown to improve agreement with crystallographic data by shortening the Fe-O bonds.[2]
Example Input Section (Software Agnostic):
Step 3: Running the Calculation and Convergence Check
Submit the input file to the quantum chemistry software. The geometry optimization is an iterative process where the software adjusts atomic positions to find the lowest energy structure.[5] After the optimization converges, the software will compute the Hessian matrix (second derivatives of energy) to determine the vibrational frequencies.
Step 4: Analysis of Results
-
Verify Optimization: Confirm that the geometry optimization completed successfully. A true energy minimum is characterized by the absence of imaginary vibrational frequencies.[1] The output will list all frequencies; they should all be positive real numbers (small imaginary frequencies of a few cm⁻¹ can sometimes appear due to numerical noise and are generally acceptable).
-
Analyze Geometry: Examine the optimized Fe-O bond lengths and the O-Fe-O bond angles. Due to the expected Jahn-Teller distortion, the optimized structure may have Cᵢ symmetry with inequivalent Fe-O bond lengths rather than perfect octahedral (Oₕ) symmetry.[2]
-
Analyze Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the complex. These can be compared to experimental infrared (IR) and Raman spectra. Key modes include the Fe-O stretching and O-Fe-O bending vibrations. Note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and scaling factors may be applied for better comparison.[6][7]
Data Presentation
The following tables summarize experimental and DFT-calculated data for the [Fe(H₂O)₆]²⁺ complex, providing a basis for comparison and validation of computational models.
Table 1: Comparison of Experimental and Calculated Geometries for [Fe(H₂O)₆]²⁺
| Parameter | Experimental (X-ray Crystallography) | DFT (B3LYP/VTZ/6-31G*) with PCM |
| Symmetry | Octahedral (average) | Distorted Octahedral (Cᵢ) |
| Fe-O Bond Lengths (Å) | 2.07 - 2.19[8] | 2.11 (x2), 2.12 (x2), 2.15 (x2)[2] |
| Average Fe-O Bond Length (Å) | ~2.13 | 2.13[2] |
| O-H Bond Length (Å) | Not typically resolved | ~0.97-0.98 |
| **∠H-O-H Angle (°) ** | Not typically resolved | ~107-108 |
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for [Fe(H₂O)₆]²⁺
| Vibrational Mode | Assignment | Experimental (Raman) | DFT (B3LYP) |
| ν₁ | Fe-O Symmetric Stretch (A₁g) | ~380 | ~390 |
| ν₂ | Fe-O Asymmetric Stretch (E₉) | ~330 | ~340 |
| ν₅ | O-Fe-O Bending (F₂g) | ~200 | ~180-200 |
Note: DFT frequencies are harmonic and unscaled. Experimental values can be influenced by crystal lattice effects and hydrogen bonding.[2] The Jahn-Teller effect in the DFT calculation splits degenerate modes.
Applications in Research and Drug Development
Computational modeling of [Fe(H₂O)₆]²⁺ provides critical insights relevant to drug development and biochemistry.
-
Modeling Metalloenzyme Active Sites: Many enzymes, such as certain dioxygenases and hydroxylases, feature a non-heme Fe(II) center in their active sites, often coordinated by water molecules and amino acid residues.[9][10] The [Fe(H₂O)₆]²⁺ complex serves as a fundamental "starting block" for building more complex models of these active sites. By understanding the properties of the simple aqua ion, researchers can better interpret how the protein environment modulates the iron center's reactivity.
-
Inhibitor Design and Binding: DFT calculations can be used to model the interaction of potential drug molecules (inhibitors) with the iron center. By replacing one or more water ligands with a candidate inhibitor, one can calculate binding energies, predict geometric changes upon binding, and analyze the electronic interactions that confer stability.[9][11] This allows for the rational design and screening of compounds that can effectively target and inhibit metalloenzymes implicated in disease.
-
Elucidating Reaction Mechanisms: DFT is a powerful tool for mapping out the potential energy surfaces of enzymatic reactions. For iron-dependent enzymes, this includes modeling substrate binding, oxygen activation, and product formation. Accurate modeling of the initial Fe(II)-aqua state is a prerequisite for obtaining reliable mechanistic insights.
Visualizations
The following diagrams illustrate the computational workflow and the logical relationships in a DFT study of hexaaquairon(II).
Caption: A typical workflow for a DFT geometry optimization and frequency calculation.
Caption: Relationship between inputs and outputs in a DFT calculation.
References
- 1. Assessment of the ‘6–31+G** + LANL2DZ Mixed Basis Set Coupled with Density Functional Theory Methods and Effective Core Potential: Prediction of Heats of Formation and Ionization Potentials for First Row Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Benchmark of Density Functionals for the Calculation of the Redox Potential of Fe3+/Fe2+ Within Protein Coordination Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. webhome.weizmann.ac.il [webhome.weizmann.ac.il]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic models for metalloenzyme active sites: Accessing high valent non–heme diiron complexes - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Handling and Storage of Air-Sensitive Iron(II) Compounds
Introduction
Iron(II), or ferrous, compounds are foundational reagents and catalysts in numerous areas of chemical research and drug development. Their utility is often complicated by their sensitivity to atmospheric oxygen, which readily oxidizes Fe(II) to Fe(III), compromising the integrity of the compound and the outcome of the experiment. Proper handling and storage protocols are therefore not merely best practices but essential requirements for obtaining reliable and reproducible results. These notes provide detailed procedures and data for researchers, scientists, and drug development professionals working with these sensitive materials.
Application Notes
Principles of Air-Sensitive Chemistry
The primary goal when handling iron(II) compounds is to prevent their oxidation by creating a barrier between the compound and the atmosphere. This is achieved by working under an inert atmosphere, typically nitrogen or argon, using specialized equipment such as a glove box or a Schlenk line.[1][2] Iron(II) solutions are particularly susceptible to oxidation, which is often accelerated by light or elevated temperatures.[3] For instance, aqueous solutions of iron(II) sulfate can oxidize and form brown precipitates of iron(III) hydroxide if not prepared in acid.[4]
Choice of Inert Atmosphere
Nitrogen and argon are the most common inert gases used for handling air-sensitive compounds.[5]
-
Nitrogen (N₂): Less expensive and readily available, nitrogen is suitable for most applications involving iron(II) compounds. At room temperature, it is largely unreactive.[6]
-
Argon (Ar): Denser than air, argon can be advantageous as it can effectively blanket a reaction vessel, pushing out lighter atmospheric gases. It is a noble gas and therefore extremely unreactive.[7] It is the preferred choice for reactions involving reagents that can react with nitrogen, such as lithium metal, though this is less of a concern for standard iron(II) chemistry.
Choice of Handling Technique: Glove Box vs. Schlenk Line
The choice between a glove box and a Schlenk line depends on the scale of the reaction, the required dexterity, and the specific manipulations involved.
-
Glove Box: A sealed chamber filled with a continuously purified inert gas, allowing for the use of standard laboratory glassware and equipment within an inert environment.[8][9] It is ideal for complex setups, handling solids, and performing multiple operations. Modern glove boxes can maintain oxygen and moisture levels below 0.1 ppm.[3]
-
Schlenk Line: A dual-manifold apparatus connected to both an inert gas source and a vacuum pump.[10] It allows for the manipulation of air-sensitive compounds in specialized glassware (Schlenk flasks) on a standard lab bench. This technique is highly effective for reactions in solution, solvent removal under vacuum, and inert gas purging.[11]
Quantitative Data: Stability of Iron(II) Compounds
The stability of iron(II) compounds is highly dependent on their environment, including the solvent, pH, and the presence of complexing agents. The following table summarizes the stability of common iron(II) species under various conditions.
| Compound/Ion | Medium/Conditions | Observed Stability | Notes | Citations |
| Iron(II) Sulfate (FeSO₄) | Aqueous Solution (neutral pH) | Low (hours to a day) | Rapidly oxidizes to Fe(III), forming brown precipitates. | [4] |
| Iron(II) Sulfate (FeSO₄) | Acidified Aqueous Solution (e.g., with H₂SO₄) | Moderate (weeks to months) | Low pH inhibits the oxidation to Fe(III). | [4] |
| Ammonium Iron(II) Sulfate | Acidified Aqueous Solution | High (keeps well) | Often recommended over FeSO₄ for more stable stock solutions. | [4] |
| Uncomplexed Iron(II) Ion | Aqueous Solution (pH > 5) | Very Low (precipitates in hours or less) | Oxidized and precipitates from solution. | [12] |
| Iron(II) Tannic Acid Complex | Aqueous Solution (pH > 5) | High (some Fe(II) remains after a month) | Complexation significantly slows the rate of oxidation. | [12] |
| Iron(II) Hydroxide (Fe(OH)₂) | Neutral Aqueous Solution | Unstable | Stability increases as the basicity of the medium increases. | [13] |
| Solid Iron(II) Compounds | Stored under inert gas (N₂ or Ar) | High (years) | Must be protected from atmospheric moisture and oxygen. | [3][8] |
Experimental Protocols
Protocol 1: Handling Solid Iron(II) Compounds in a Glove Box
This protocol outlines the procedure for weighing and preparing a solid iron(II) compound for a reaction inside a glove box.
Materials:
-
Glove box with an inert atmosphere (<1 ppm O₂, H₂O)
-
Spatula, analytical balance, weigh boat/paper
-
Appropriate reaction vessel (e.g., round-bottom flask) with a stopper or septum
-
Solid iron(II) compound in a sealed container
Procedure:
-
Preparation: Ensure all glassware, spatulas, and other equipment are oven-dried (e.g., at 140°C for 4 hours) and cooled in the glove box antechamber before being brought into the main chamber.[14]
-
Transfer to Glove Box: Place the sealed container of the iron(II) compound and all necessary dry equipment into the glove box antechamber.
-
Antechamber Purge: Evacuate and refill the antechamber with inert gas for at least three cycles to remove atmospheric contaminants.
-
Weighing: Inside the glove box, transfer the desired amount of the solid iron(II) compound from its storage container to a weigh boat on the analytical balance.
-
Transfer to Reaction Vessel: Carefully transfer the weighed solid into the designated reaction vessel.
-
Sealing: Securely seal the reaction vessel (e.g., with a greased glass stopper or a rubber septum) before removing it from the glove box via the antechamber, if the subsequent steps are to be performed on a Schlenk line.
-
Storage: Tightly reseal the main container of the iron(II) compound. For long-term storage, it is recommended to further seal the container lid with paraffin film. Store within the glove box.[3]
Protocol 2: Handling Iron(II) Compounds using a Schlenk Line
This protocol describes how to set up a reaction flask and add a solid iron(II) compound using a Schlenk line.
Materials:
-
Schlenk line with dual vacuum/inert gas manifold
-
Oven-dried Schlenk flask and magnetic stir bar
-
Solid iron(II) compound
-
Solid addition tube or a flask for counterflow addition
-
High-vacuum grease
Procedure:
-
Glassware Preparation: Assemble the oven-dried Schlenk flask (with stir bar) and seal it with a greased glass stopper or rubber septum. Connect the flask's sidearm to the Schlenk line via thick-walled rubber tubing.
-
Purging the Flask: Evacuate the flask under vacuum for 5-10 minutes. To remove adsorbed moisture, gently warm the flask with a heat gun while under vacuum. Caution: Do not heat a flask that has solvent or a low-melting solid inside.
-
Inert Gas Refill: Close the vacuum tap and slowly open the inert gas tap to fill the flask with nitrogen or argon. The gas flow can be monitored via an oil bubbler on the line.[14]
-
Cycle the Atmosphere: Repeat the evacuation and refilling process at least three times to ensure a completely inert atmosphere.[11]
-
Adding the Solid:
-
Via Counterflow: Briefly remove the stopper while maintaining a strong positive flow of inert gas out of the flask's neck. Quickly add the pre-weighed iron(II) compound and immediately reseal the flask. This method is suitable for less sensitive compounds.
-
Via Solid Addition Tube: For highly sensitive solids, weigh the compound into a solid addition tube inside a glove box. Attach the tube to the reaction flask, purge it, and then rotate the tube to add the solid.[15]
-
-
Proceed with Reaction: The flask is now under a positive pressure of inert gas and is ready for the addition of degassed solvents or other reagents.
Protocol 3: Preparation and Transfer of Air-Sensitive Iron(II) Solutions
This protocol details the preparation of an iron(II) solution and its transfer using syringe or cannula techniques.
Materials:
-
Schlenk flask with iron(II) solid under inert gas
-
Degassed solvent (see note below)
-
Gas-tight syringe with a long needle, or a stainless-steel cannula
-
Receiving Schlenk flask, purged with inert gas as per Protocol 2
Note on Degassing Solvents: Solvents must be degassed to remove dissolved oxygen. Common methods include:
-
Freeze-Pump-Thaw: The solvent is frozen (liquid N₂), a vacuum is applied, and the flask is sealed. The solvent is then thawed, releasing dissolved gases into the headspace. This is repeated three times.[8]
-
Sparging: Bubbling an inert gas (N₂ or Ar) through the solvent for 30-60 minutes.[16]
Procedure:
-
Solvent Addition: Add the required volume of degassed solvent to the Schlenk flask containing the iron(II) solid via a cannula or a gas-tight syringe. Stir until dissolved.
-
Syringe Transfer:
-
Purge a dry, gas-tight syringe with inert gas by drawing gas from the headspace of a blank, purged Schlenk flask and expelling it three times.
-
Puncture the septum of the flask containing the iron(II) solution and withdraw the desired volume. Keep the needle tip below the liquid surface to avoid drawing gas.
-
Quickly transfer the solution by puncturing the septum of the receiving flask and dispensing the liquid.
-
-
Cannula Transfer:
-
Puncture the septa of both the donating and receiving flasks with either end of a cannula. Keep the cannula ends in the headspace above the liquids.
-
Lower the cannula into the iron(II) solution in the donating flask.
-
Create a pressure differential to initiate transfer. This can be done by slightly evacuating the receiving flask or by increasing the inert gas pressure in the donating flask (by restricting the outlet bubbler).[17] The solution will be pushed through the cannula into the receiving flask.
-
Once the transfer is complete, raise the cannula out of the liquid and into the headspace to clear the line with inert gas.
-
Protocol 4: Long-Term Storage of Iron(II) Compounds
Proper long-term storage is critical to maintaining the purity of iron(II) compounds.
Materials:
-
Glove box
-
Glass vials or ampoules with tight-sealing caps or a blowtorch for sealing
-
Paraffin film or vacuum grease
Procedure:
-
Solid Compounds:
-
The best method is to store the original manufacturer's bottle or smaller aliquots inside a glove box.[8]
-
Ensure containers are tightly sealed.[3] For extra protection, wrap the cap/lid junction with paraffin film.
-
Store in a dark location away from heat sources.[3]
-
For ultimate protection, seal the compound in a glass ampoule under vacuum or inert atmosphere.[8]
-
-
Solutions:
-
Iron(II) solutions are generally not stable for long-term storage and should be made fresh whenever possible.[4]
-
If short-term storage is necessary (days to weeks), use an acidified, degassed solvent and store the solution in a sealed Schlenk flask under a positive pressure of inert gas.
-
Store the flask in a dark, cool place (e.g., a refrigerator, if the solvent's freezing point allows).
-
Visualizations
// Node Definitions start [label="Start: Obtain Solid\nIron(II) Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; storage [label="Retrieve from Inert\nStorage (Glove Box)", fillcolor="#F1F3F4", fontcolor="#202124"]; decision [label="Select Handling\nTechnique", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; glovebox [label="Glove Box Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; schlenk [label="Schlenk Line Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; weigh [label="Weigh Solid", fillcolor="#FFFFFF", fontcolor="#202124"]; prep_flask [label="Prepare & Purge\nSchlenk Flask", fillcolor="#FFFFFF", fontcolor="#202124"]; add_solid_gb [label="Add Solid to\nReaction Vessel", fillcolor="#FFFFFF", fontcolor="#202124"]; add_solid_sl [label="Add Solid under\nCounterflow", fillcolor="#FFFFFF", fontcolor="#202124"]; dissolve [label="Add Degassed Solvent\n(Prepare Solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; transfer [label="Transfer Solution via\nSyringe or Cannula", fillcolor="#34A853", fontcolor="#FFFFFF"]; react [label="Proceed with\nReaction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> storage; storage -> decision; decision -> glovebox [label=" Complex Setup /\n High Sensitivity "]; decision -> schlenk [label=" Solution Chemistry /\n Simpler Setup "]; glovebox -> weigh -> add_solid_gb -> dissolve; schlenk -> prep_flask -> add_solid_sl -> dissolve; dissolve -> transfer -> react; } caption [label="Workflow for handling air-sensitive Iron(II) compounds.", shape=plaintext, fontsize=10]; }
Workflow for handling air-sensitive Iron(II) compounds.
// Node Definitions center [label="Choice of Handling Protocol\nfor Iron(II) Compounds", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Factors sensitivity [label="Compound Sensitivity\n(e.g., pyrophoric?)", fillcolor="#FBBC05", fontcolor="#202124"]; scale [label="Scale of Reaction\n(mg vs. g)", fillcolor="#FBBC05", fontcolor="#202124"]; manipulation [label="Type of Manipulation\n(weighing, filtration, reflux)", fillcolor="#FBBC05", fontcolor="#202124"]; duration [label="Experiment Duration", fillcolor="#FBBC05", fontcolor="#202124"];
// Techniques glovebox [label="Glove Box", fillcolor="#4285F4", fontcolor="#FFFFFF"]; schlenk [label="Schlenk Line", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ampoule [label="Sealed Ampoule\n(Storage)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Relationships sensitivity -> center; scale -> center; manipulation -> center; duration -> center;
center -> glovebox [label="Favored for high sensitivity,\ncomplex manipulations, solids"]; center -> schlenk [label="Favored for solution chemistry,\ncontrolled additions, vacuum use"]; center -> ampoule [label="Required for long-term,\nfail-safe storage"]; } caption [label="Factors influencing the choice of handling technique.", shape=plaintext, fontsize=10]; }
Factors influencing the choice of handling technique.
References
- 1. ossila.com [ossila.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. ossila.com [ossila.com]
- 4. Iron III chloride and Iron II sulphate to store or to chuck | UK Science Technician Community [community.preproom.org]
- 5. Inert gas - Wikipedia [en.wikipedia.org]
- 6. boconline.co.uk [boconline.co.uk]
- 7. aspe.org [aspe.org]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Schlenk line - Wikipedia [en.wikipedia.org]
- 11. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. physical chemistry - Stability of ferrous ions and iron(II) hydroxide in acidic conditions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Chemistry Teaching Labs - Moving solutions on a Schlenk line [chemtl.york.ac.uk]
Application Notes and Protocols: Hexaaquairon(II) in Bioinorganic Enzyme Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioinorganic chemistry, understanding the mechanism of metalloenzymes is crucial for elucidating biological pathways and for the rational design of novel therapeutics. Non-heme iron enzymes, a ubiquitous class of metalloproteins, catalyze a wide array of vital oxidative reactions. Modeling the active sites and reaction mechanisms of these enzymes provides invaluable insights that are often difficult to obtain from direct studies of the native proteins. The hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, serves as a fundamental starting point and a simple yet effective model for the active sites of many non-heme iron(II) enzymes, particularly those involved in oxygen activation.
This document provides detailed application notes and experimental protocols for the use of hexaaquairon(II) in modeling the function of non-heme iron enzymes, with a focus on biomimetic oxidation reactions.
The Role of Hexaaquairon(II) as an Enzyme Mimic
The [Fe(H₂O)₆]²⁺ complex, readily available from salts like iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in aqueous solution, provides a simple model for the iron center in non-heme enzymes. In many of these enzymes, the iron(II) is coordinated by histidine and carboxylate residues, with water molecules occupying the remaining coordination sites. The hexaaquairon(II) complex mimics the labile water-coordinated sites that are crucial for substrate and dioxygen binding.
A primary application of [Fe(H₂O)₆]²⁺ in enzyme modeling is in Fenton and Fenton-like chemistry. The reaction of Fe²⁺ with hydrogen peroxide (H₂O₂) generates highly reactive oxygen species, which are thought to be intermediates in the catalytic cycles of many oxygenases. By studying the oxidation of biologically relevant substrates in the presence of [Fe(H₂O)₆]²⁺ and H₂O₂, researchers can model the oxidative transformations catalyzed by these enzymes.
Physicochemical and Spectroscopic Data
Understanding the properties of the [Fe(H₂O)₆]²⁺ ion is essential for its application as an enzyme model. The following tables summarize key quantitative data for this complex in aqueous solution.
Table 1: Spectroscopic Properties of Hexaaquairon(II)
| Spectroscopic Technique | Parameter | Value | Reference(s) |
| UV-Visible Spectroscopy | λmax | ~510 nm | [1] |
| Molar Absorptivity (ε) at λmax | ~1.3 M⁻¹cm⁻¹ | [2] | |
| Mössbauer Spectroscopy (at 80 K) | Isomer Shift (δ) | ~1.25 - 1.35 mm/s (relative to α-Fe) | [3] |
| Quadrupole Splitting (ΔEQ) | ~3.2 - 3.4 mm/s | [3] |
Table 2: Physicochemical Properties of Hexaaquairon(II) in Aqueous Solution
| Property | Value | Reference(s) |
| Acidity (pKa) | ~9.5 | [4] |
| Spin State | High-spin (t₂g⁴eg²) | [5] |
| Appearance of Aqueous Solution | Pale green | [3] |
Experimental Protocols
Protocol 1: Preparation and Spectroscopic Characterization of a Stock Solution of Hexaaquairon(II)
This protocol describes the preparation of a standard aqueous solution of [Fe(H₂O)₆]²⁺ and its characterization using UV-Visible spectroscopy.
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or Iron(II) perchlorate hydrate (Fe(ClO₄)₂·xH₂O)
-
Deionized water, deoxygenated
-
Dilute perchloric acid (HClO₄) or sulfuric acid (H₂SO₄)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Deoxygenated Water: Purge deionized water with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can oxidize Fe(II) to Fe(III).
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of the iron(II) salt to prepare a 0.1 M stock solution.
-
Dissolve the salt in a known volume of deoxygenated deionized water containing a small amount of dilute acid (e.g., to pH 3) to prevent the precipitation of iron hydroxides.
-
-
UV-Visible Spectrum Acquisition:
-
Prepare a dilution of the stock solution (e.g., 10 mM) in a quartz cuvette using deoxygenated, acidified water as the blank.
-
Record the UV-Visible spectrum from 300 to 800 nm.
-
Identify the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Protocol 2: Biomimetic Oxidation of Catechol Modeling Catechol Dioxygenase Activity
This protocol details a model experiment for the oxidation of catechol, a substrate for the non-heme iron enzyme catechol dioxygenase, using [Fe(H₂O)₆]²⁺ and hydrogen peroxide (Fenton's reagent). The reaction can be monitored by UV-Visible spectroscopy.
Materials:
-
0.1 M [Fe(H₂O)₆]²⁺ stock solution (prepared as in Protocol 1)
-
1 mM Catechol stock solution in deoxygenated water
-
10 mM Hydrogen peroxide (H₂O₂) solution (prepare fresh)
-
pH 3 buffer (e.g., citrate buffer), deoxygenated
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Reaction Setup:
-
In a 1 cm quartz cuvette, add the deoxygenated pH 3 buffer.
-
Add the catechol stock solution to a final concentration of 0.1 mM.
-
Add the [Fe(H₂O)₆]²⁺ stock solution to a final concentration of 0.05 mM.
-
Equilibrate the solution to the desired temperature (e.g., 25 °C).
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding the H₂O₂ solution to a final concentration of 1 mM.
-
Immediately begin recording UV-Visible spectra at regular time intervals (e.g., every 30 seconds) over a range of 250-600 nm.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of catechol (λmax ~275 nm) and the appearance of product bands (e.g., for o-benzoquinone at ~390 nm and muconic acid at ~260 nm).[1][2]
-
Plot the concentration of catechol versus time to determine the initial reaction rate.
-
Kinetic parameters can be derived by varying the concentrations of the substrate, [Fe(H₂O)₆]²⁺, and H₂O₂.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Experimental workflow for the biomimetic oxidation of catechol.
Caption: Simplified catalytic cycle for substrate oxidation by Fenton's reagent.
Applications in Drug Development
The use of simple iron complexes like hexaaquairon(II) in biomimetic studies has significant implications for drug development. By providing a tractable system to study the mechanisms of iron-dependent enzymes, researchers can:
-
Screen for inhibitors: The biomimetic systems can be used in high-throughput screening assays to identify small molecules that inhibit the catalytic activity of the iron center.
-
Understand drug metabolism: Many drugs are metabolized by iron-containing enzymes such as cytochrome P450s. Model systems can help to elucidate the metabolic pathways and potential drug-drug interactions.
-
Develop novel therapeutics: A deeper understanding of the catalytic mechanisms of pathogenic iron-dependent enzymes can inform the design of novel drugs that target these enzymes.
Conclusion
The hexaaquairon(II) ion, while structurally simple, provides a powerful tool for modeling the active sites and catalytic mechanisms of a wide range of non-heme iron enzymes. The experimental protocols outlined in this document offer a starting point for researchers to investigate biomimetic oxidation reactions, providing valuable insights into enzyme function with applications in fundamental research and drug development. The use of spectroscopic techniques such as UV-Visible and Mössbauer spectroscopy is critical for characterizing the iron species and monitoring the course of these reactions.
References
- 1. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DICP Researchers Made New Series of Progress in Mossbauer Study the Mechanism of Fenton-like Reaction----Dalian Institute of Chemical Physicsï¼Chinese Academy of Sciences [english.dicp.cas.cn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Prevention of Aerial Oxidation of Hexaaquairon(II) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aerial oxidation of hexaaquairon(II), [Fe(H₂O)₆]²⁺, solutions. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting pathways.
Frequently Asked Questions (FAQs)
Q1: Why do my pale green hexaaquairon(II) solutions turn yellow or brown upon standing?
A1: The color change from pale green to yellow or brown is a visual indicator of the oxidation of iron(II) to iron(III). In aqueous solutions, hexaaquairon(II) is susceptible to oxidation by dissolved atmospheric oxygen. The resulting hexaaquairon(III) ions are responsible for the characteristic yellow/brown hue of many iron(III) solutions.
Q2: What is the primary chemical reaction responsible for the oxidation of hexaaquairon(II) solutions?
A2: The overall simplified reaction for the aerial oxidation of hexaaquairon(II) is:
4[Fe(H₂O)₆]²⁺(aq) + O₂(aq) + 4H⁺(aq) → 4[Fe(H₂O)₆]³⁺(aq) + 2H₂O(l)
Under neutral or alkaline conditions, the resulting iron(III) ions are highly prone to hydrolysis, forming insoluble iron(III) hydroxides and oxides, which appear as a reddish-brown precipitate.[1][2]
Q3: How does pH affect the stability of hexaaquairon(II) solutions?
A3: The pH of the solution is a critical factor in the rate of aerial oxidation of Fe(II). The oxidation rate is significantly slower in acidic conditions and much faster in neutral to alkaline solutions.[3][4] At pH values below approximately 4, the rate of oxidation is relatively slow and independent of pH.[3] However, as the pH increases, particularly between pH 5 and 8, the oxidation rate increases dramatically.[3] This is because hydrolyzed forms of iron(II), such as [Fe(OH)]⁺ and Fe(OH)₂, are more readily oxidized than the [Fe(H₂O)₆]²⁺ ion that predominates in acidic solutions.[3]
Q4: What is the role of adding an acid in preventing the oxidation of hexaaquairon(II) solutions?
A4: Adding an acid, such as sulfuric acid (H₂SO₄), helps to stabilize hexaaquairon(II) solutions in two main ways. Firstly, by keeping the pH low, it ensures that the predominant species is the less easily oxidized [Fe(H₂O)₆]²⁺ ion.[3] Secondly, it prevents the precipitation of iron(III) hydroxide, Fe(OH)₃.[1][5] According to Le Chatelier's principle, the presence of H⁺ ions in an acidic solution shifts the equilibrium of Fe(III) hydrolysis to the left, keeping the iron(III) ions in solution and preventing the formation of a precipitate that can drive the oxidation reaction forward.[1][5]
Q5: Are there other methods besides acidification to prevent oxidation?
A5: Yes, several other methods can be used, either alone or in combination with acidification:
-
Deoxygenation: Removing dissolved oxygen from the solvent is a highly effective method. This is typically achieved by bubbling an inert gas, such as nitrogen or argon, through the solution.[6][7]
-
Use of Antioxidants/Reducing Agents: Adding a substance that is more readily oxidized than Fe(II) can protect the iron from oxidation. Ascorbic acid (Vitamin C) is a commonly used antioxidant for this purpose.
-
Use of Chelating Agents: Chelating agents like ethylenediaminetetraacetic acid (EDTA) can form stable complexes with Fe(II), which in some cases can alter its susceptibility to oxidation. However, the effect of chelation can be complex, as some Fe(II)-chelate complexes can have altered redox potentials.
-
Storage under an Inert Atmosphere: Storing the prepared solution in a sealed container under a blanket of an inert gas like nitrogen or argon prevents atmospheric oxygen from coming into contact with the solution.
Troubleshooting Guides
Issue 1: My hexaaquairon(II) solution rapidly turns yellow/brown even after acidification.
| Possible Cause | Troubleshooting Step |
| Insufficient Acidification | Ensure the final pH of the solution is sufficiently low, ideally below 4. A higher than expected pH could be due to the basicity of the iron(II) salt used or the water. |
| High Levels of Dissolved Oxygen | The water used to prepare the solution may be saturated with dissolved oxygen. Consider deoxygenating the water prior to dissolving the iron(II) salt. |
| Use of an Inappropriate Acid | While sulfuric and hydrochloric acids are commonly used, nitric acid is an oxidizing agent and should be avoided as it can directly oxidize Fe(II). |
| Contamination with Oxidizing Agents | Ensure all glassware is thoroughly cleaned and rinsed to remove any traces of oxidizing agents (e.g., residual cleaning solutions). |
Issue 2: I am observing a precipitate in my hexaaquairon(II) solution.
| Possible Cause | Troubleshooting Step |
| Oxidation to Iron(III) and Subsequent Hydrolysis | This is the most likely cause. The precipitate is likely iron(III) hydroxide. This indicates that oxidation has occurred. Review your prevention methods (acidification, deoxygenation, etc.). |
| Insufficient Acid to Maintain Solubility | If the pH has risen, the iron(III) formed will precipitate. Check and adjust the pH of the solution. |
| Supersaturation of the Iron(II) Salt | If the solution was prepared at an elevated temperature and then cooled, the iron(II) salt itself may be precipitating out. Ensure the concentration is below the solubility limit at the storage temperature. |
Issue 3: My experimental results using a hexaaquairon(II) solution are inconsistent.
| Possible Cause | Troubleshooting Step |
| Progressive Oxidation of the Stock Solution | The concentration of Fe(II) in your stock solution is decreasing over time due to oxidation. Prepare fresh solutions regularly or standardize the solution before each use. |
| Introduction of Oxygen During Experimentation | If your experiment requires an oxygen-free environment, ensure all transfers and manipulations of the Fe(II) solution are performed under an inert atmosphere. |
| Incomplete Dissolution of the Iron(II) Salt | Ensure the iron(II) salt is fully dissolved before using the solution. Gentle warming or sonication can aid dissolution, but be mindful that increased temperature can also increase the rate of oxidation. |
Data Presentation: Factors Affecting the Rate of Hexaaquairon(II) Oxidation
Table 1: Effect of pH on the Rate of Fe(II) Oxidation
| pH | Approximate Half-life of Fe(II) | Oxidation Rate |
| < 4 | Days to Weeks | Very Slow |
| 5 | Hours to Days | Slow |
| 6 | Minutes to Hours | Moderate |
| 7 | Seconds to Minutes | Fast |
| > 8 | Seconds | Very Fast |
Note: Half-life values are approximate and can be influenced by other factors such as temperature and the presence of other ions.
Table 2: Influence of Acid Type and Concentration on Fe(II) Stability
| Acid | Concentration | Observation |
| Sulfuric Acid (H₂SO₄) | 0.1 - 1 M | Effective at preventing oxidation. Higher concentrations (>1 M) do not significantly increase stability against aerial oxidation. |
| Hydrochloric Acid (HCl) | 0.1 - 1 M | Also effective. However, at higher concentrations and temperatures, HCl can accelerate oxidation. |
| Nitric Acid (HNO₃) | Any | Not recommended. Nitric acid is an oxidizing agent and will accelerate the oxidation of Fe(II). |
Experimental Protocols
Protocol 1: Preparation of a Stable Acidified Hexaaquairon(II) Sulfate Solution (0.1 M)
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Deionized water (preferably deoxygenated)
-
Concentrated sulfuric acid (H₂SO₄)
-
Volumetric flask
-
Beaker
-
Glass stirring rod
-
Safety goggles, gloves, and lab coat
Procedure:
-
Safety First: Put on your safety goggles, gloves, and lab coat. Work in a fume hood when handling concentrated sulfuric acid.
-
Prepare Dilute Sulfuric Acid: Carefully add a calculated amount of concentrated sulfuric acid to a volume of deionized water in a beaker to create a final acid concentration of approximately 1 M in the final iron solution. Always add acid to water, never the other way around.
-
Weigh the Iron(II) Sulfate: Accurately weigh out the required mass of FeSO₄·7H₂O for your desired volume and concentration (e.g., 27.8 g for 1 L of 0.1 M solution).
-
Dissolve the Salt: Add the weighed FeSO₄·7H₂O to the beaker containing the dilute sulfuric acid. Stir with a glass rod until the salt is completely dissolved. The solution should be a pale green color.
-
Transfer to Volumetric Flask: Carefully transfer the solution to a volumetric flask of the appropriate size.
-
Bring to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mix Thoroughly: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a tightly sealed, clearly labeled bottle, preferably in a cool, dark place. For long-term stability, consider storing under an inert atmosphere (see Protocol 3).
Protocol 2: Deoxygenation of Aqueous Solutions by Inert Gas Bubbling
Materials:
-
Source of inert gas (Nitrogen or Argon) with a regulator
-
Gas dispersion tube (sparging tube) with a fritted end
-
The aqueous solution to be deoxygenated in a suitable container (e.g., a flask or bottle)
-
Tubing to connect the gas source to the dispersion tube
-
A vent needle or a loose-fitting cap to allow gas to escape
Procedure:
-
Set up the Apparatus: Place the aqueous solution in the container. Insert the gas dispersion tube into the solution, ensuring the fritted end is near the bottom.
-
Connect the Gas Supply: Connect the gas dispersion tube to the inert gas cylinder via the tubing and regulator.
-
Provide a Vent: Ensure there is a way for the displaced gas (air and the inert gas) to exit the container. This can be a second needle inserted through a septum or a loose-fitting cap. Do not create a closed system, as this will lead to a dangerous pressure buildup.
-
Start Bubbling: Slowly open the valve on the gas cylinder and adjust the regulator to provide a gentle but steady stream of bubbles through the solution. A vigorous stream is not necessary and can cause splashing.
-
Purge the Solution: Continue bubbling the inert gas through the solution for at least 30-60 minutes. The time required will depend on the volume of the solution and the flow rate of the gas.
-
Maintain Inert Atmosphere: After deoxygenation, if the solution needs to remain oxygen-free, maintain a positive pressure of the inert gas over the headspace of the solution.
Protocol 3: Long-Term Storage of Hexaaquairon(II) Solutions Under an Inert Atmosphere
Materials:
-
Prepared hexaaquairon(II) solution
-
Storage bottle with a septum-lined cap (e.g., a Sure/Seal™ bottle)
-
Source of inert gas (Nitrogen or Argon)
-
Needles and tubing for gas transfer
Procedure:
-
Prepare the Solution: Prepare the acidified hexaaquairon(II) solution as described in Protocol 1, preferably using deoxygenated water (Protocol 2).
-
Transfer to Storage Bottle: Transfer the solution to the storage bottle.
-
Purge the Headspace: Insert a long needle connected to the inert gas supply into the bottle, with the tip below the surface of the liquid. Insert a second, shorter needle as a vent, with its tip in the headspace above the solution.
-
Bubble and Purge: Gently bubble the inert gas through the solution for a few minutes to ensure complete deoxygenation, then raise the longer needle into the headspace to purge the air above the liquid for another 5-10 minutes.
-
Seal Under Positive Pressure: While the inert gas is still flowing, remove the vent needle first, and then the gas inlet needle. This will leave a slight positive pressure of the inert gas inside the bottle.
-
Seal Securely: Tightly cap the bottle. For extra security, you can wrap the cap and neck of the bottle with Parafilm.
-
Store Appropriately: Store the sealed bottle in a cool, dark place.
-
Withdrawal of Solution: To withdraw the solution without introducing air, use a syringe to first inject a volume of inert gas equal to the volume of solution you intend to withdraw. Then, with the inert gas pressure maintained, draw the desired volume of liquid into the syringe.
Visualizations
Chemical Pathway of Fe(II) Aerial Oxidation and Prevention Strategies
Caption: Fe(II) oxidation pathway and points of intervention.
Troubleshooting Workflow for Unstable Hexaaquairon(II) Solutions
Caption: Troubleshooting workflow for unstable Fe(II) solutions.
References
- 1. Trying to Solve the Puzzle of the Interaction of Ascorbic Acid and Iron: Redox, Chelation and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Ascorbate oxidation by iron, copper and reactive oxygen species: review, model development, and derivation of key rate constants [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Crystal Growth of Hexaaquairon(II) Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystal growth of hexaaquairon(II) salts, such as iron(II) sulfate heptahydrate and ammonium iron(II) sulfate hexahydrate (Mohr's salt).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of hexaaquairon(II) salts.
Problem: The solution is turning yellow or brown.
-
Question: My initially pale green iron(II) salt solution is turning yellow or brown. What is causing this, and how can I prevent it?
-
Answer: This discoloration is a common issue caused by the oxidation of the iron(II) ions (Fe²⁺) to iron(III) ions (Fe³⁺) upon exposure to air.[1][2] To prevent this, it is crucial to acidify the solution. Adding a small amount of dilute sulfuric acid will help to slow down the oxidation process.[1][3] For long-term stability, especially during crystal growth, maintaining a slightly acidic environment is essential.[1][3][4] Mohr's salt is notably more resistant to aerial oxidation compared to iron(II) sulfate, making it a more stable alternative for crystal growing experiments.[4]
Problem: No crystals are forming in the solution.
-
Question: I have prepared a saturated solution, but no crystals are forming. What should I do?
-
Answer: The absence of crystal formation, even in a saturated solution, is often due to a lack of nucleation sites. To initiate crystallization, you can introduce seed crystals. A simple method to create seed crystals is to dip a glass rod into the solution, let it dry to form tiny crystals, and then re-introduce the rod into the solution to dislodge these small crystals.[4] Alternatively, you can pour a small amount of the solution into a shallow dish and allow it to evaporate, which will produce small seed crystals that can then be transferred to the main solution.
Problem: The resulting crystals are small and numerous, not large and single.
-
Question: My experiment yielded a mass of small, poorly formed crystals instead of large, well-defined ones. How can I grow larger single crystals?
-
Answer: The formation of many small crystals is often a result of rapid cooling or evaporation, which leads to rapid nucleation. To encourage the growth of a few large, high-quality crystals, it is essential to slow down the crystallization process.[2] This can be achieved by loosely covering the container to reduce the rate of evaporation.[2] Selecting a single, well-formed seed crystal and suspending it in the saturated solution using a thin thread can also promote the growth of a large, single crystal.[4]
Problem: The crystals are opaque or cloudy.
-
Question: The crystals I have grown are not transparent. What causes this and how can I improve their clarity?
-
Answer: Cloudiness in crystals can be caused by impurities in the solution or the inclusion of solvent during rapid crystal growth. Ensure that the starting materials are pure and that the solution is filtered to remove any suspended particles. Adding a small amount of sulfuric acid has been reported to improve crystal clarity.[4] Slowing down the rate of crystal growth by reducing the evaporation rate can also lead to more transparent and well-formed crystals.
Problem: A brown, gooey precipitate has formed in the solution.
-
Question: There is a brown, sludge-like precipitate forming in my crystallization setup. What is it and how can I get rid of it?
-
Answer: This brown precipitate is likely iron(III) hydroxide, which forms when the solution is not sufficiently acidic, leading to hydrolysis of the iron ions.[1] The addition of a few drops of sulfuric acid should dissolve this precipitate and restore the clear, green color of the iron(II) solution.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the crystal growth of hexaaquairon(II) salts.
What is the difference between growing crystals of iron(II) sulfate and Mohr's salt?
Mohr's salt, a double salt of ammonium sulfate and iron(II) sulfate, is significantly more stable against oxidation than iron(II) sulfate alone.[4] This makes it an easier compound to work with for crystal growing, as the solutions are less prone to turning brown due to the formation of iron(III) ions.[4]
How do I prepare a saturated solution for crystal growth?
To prepare a saturated solution, gradually add the iron(II) salt to warm distilled water while stirring until no more salt dissolves and a small amount of undissolved solid remains at the bottom. The solution should then be gently heated to ensure all the salt dissolves, and then allowed to cool slowly. It is important to also add a small amount of dilute sulfuric acid to the water before dissolving the salt to prevent hydrolysis and oxidation.[5][6]
What is the ideal temperature for growing hexaaquairon(II) salt crystals?
For iron(II) sulfate, it is important to keep the temperature of the aqueous solution below 56.6 °C to favor the formation of the heptahydrate crystals.[7] Higher temperatures can lead to the formation of the tetrahydrate and increase the rate of hydrolysis and oxidation.[8] For both salts, a stable room temperature environment is generally suitable for slow evaporation and the growth of high-quality crystals.
How should I store the grown crystals?
Hexaaquairon(II) salt crystals, particularly iron(II) sulfate heptahydrate, are susceptible to both oxidation (turning brown in air) and dehydration (turning into a white powder in a dry environment).[2] To preserve them, they should be stored in a well-sealed, airtight container.[2] Storing them with a small piece of cotton moistened with the growth solution can help maintain the humidity and prevent dehydration.[8]
Data Presentation
Table 1: Solubility of Hexaaquairon(II) Salts in Water
| Temperature (°C) | Iron(II) Sulfate Heptahydrate ( g/100 mL) | Ammonium Iron(II) Sulfate Hexahydrate (Mohr's Salt) ( g/100 mL) |
| 0 | 15.65 | 17.8 |
| 10 | 20.5 | - |
| 20 | - | 26.9[1] |
| 25 | 29.51 | - |
| 40.1 | 39.89 | - |
| 54 | 51.35 | - |
| 80 | - | 73[9] |
Experimental Protocols
Protocol 1: Crystal Growth of Iron(II) Sulfate Heptahydrate
-
Prepare the Solution: In a clean beaker, dissolve iron(II) sulfate heptahydrate in warm distilled water until the solution is saturated. For every 100 mL of water, add a few drops of dilute sulfuric acid to prevent oxidation and hydrolysis.
-
Filter the Solution: Filter the warm, saturated solution into a clean crystallization dish to remove any impurities.
-
Initiate Crystallization: Allow the solution to cool slowly to room temperature. To promote the growth of large crystals, introduce a seed crystal suspended by a fine thread into the center of the solution.
-
Crystal Growth: Cover the dish with a piece of filter paper or a watch glass with a small opening to allow for slow evaporation. Place the dish in a location where it will not be disturbed and where the temperature remains relatively constant.
-
Harvesting: Once the crystals have reached the desired size, carefully remove them from the solution and gently dry them with a filter paper.
Protocol 2: Crystal Growth of Ammonium Iron(II) Sulfate Hexahydrate (Mohr's Salt)
-
Prepare the Solution: Weigh out equimolar amounts of iron(II) sulfate heptahydrate and ammonium sulfate.[5] For example, use 7 g of ferrous sulfate and 3.5 g of ammonium sulfate.[6]
-
Dissolve the Salts: Dissolve the mixture of salts in a minimal amount of warm distilled water to which a few drops of dilute sulfuric acid have been added.[5][6]
-
Filter and Concentrate: Filter the solution to remove any insoluble impurities. Gently heat the solution to concentrate it until the point of crystallization is reached. This can be tested by dipping a glass rod into the solution; small crystals should form on the rod as it cools.[5]
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Light green crystals of Mohr's salt will precipitate.[4][6]
-
Harvesting and Washing: Decant the mother liquor and wash the crystals with a small amount of cold distilled water or a mixture of cold water and ethanol to remove any remaining solution.[10]
-
Drying: Dry the crystals between sheets of filter paper.
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. crystalverse.com [crystalverse.com]
- 3. quora.com [quora.com]
- 4. Crystal growing: Mohr's salt [dmishin.blogspot.com]
- 5. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]
- 6. Preparation of Mohr’s salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. EP1609760A1 - Method for preparaing Iron(II) sulfate heptahydrate - Google Patents [patents.google.com]
- 8. Iron(II) sulfate - Crystal growing [en.crystalls.info]
- 9. Ferrous ammonium sulfate | FeH8N2O8S2 | CID 24863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]
Technical Support Center: Optimizing pH for Hexaaquairon(II) Stability in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexaaquairon(II), [Fe(H₂O)₆]²⁺, in aqueous solutions. The stability of this complex is critically dependent on experimental conditions, particularly pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of hexaaquairon(II) solutions?
A1: For optimal stability against oxidation, it is recommended to maintain the pH of hexaaquairon(II) solutions below 4.[1][2][3] In this acidic range, the rate of oxidation of Fe(II) to Fe(III) by dissolved oxygen is significantly minimized and largely independent of pH.
Q2: Why do my hexaaquairon(II) solutions turn yellow or brown over time?
A2: A color change from the pale green of hexaaquairon(II) to yellow or brown indicates the oxidation of Iron(II) to Iron(III).[4] This process is accelerated at higher pH values (above 5) and in the presence of dissolved oxygen.[1][2][3] The resulting Fe(III) ions undergo hydrolysis to form yellow-brown hydroxo complexes.[5]
Q3: Can I prepare a stable hexaaquairon(II) solution at a neutral or alkaline pH?
A3: It is extremely challenging to maintain the stability of hexaaquairon(II) at neutral or alkaline pH. The rate of oxidation of Fe(II) increases dramatically between pH 5 and 8.[1][2][3] Above pH 7, the formation of insoluble iron(II) hydroxide, Fe(OH)₂, can also occur, which is readily oxidized to iron(III) hydroxide.[6][7]
Q4: Besides pH, what other factors influence the stability of hexaaquairon(II)?
A4: Several factors in addition to pH affect the stability of hexaaquairon(II):
-
Dissolved Oxygen: The presence of oxygen is a primary driver of oxidation. Deoxygenating the solvent can enhance stability.
-
Temperature: Higher temperatures generally increase the rate of oxidation.[8]
-
Presence of Other Ligands: Complexing agents can either stabilize or destabilize the hexaaquairon(II) complex depending on their nature.[9][10]
-
Light: Photochemical reactions can potentially influence the redox state of iron.
Q5: What is hydrolysis and how does it affect my hexaaquairon(II) solution?
A5: Hydrolysis is a reaction with water. For hexaaquairon(II), this involves the deprotonation of a coordinated water molecule to form species like [Fe(H₂O)₅(OH)]⁺.[11] This process is more significant at higher pH values and can be a precursor to the formation of iron hydroxides.[12] Maintaining an acidic pH (below 4) suppresses this hydrolysis.[11][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid color change to yellow/brown | 1. pH of the solution is too high (≥ 5). 2. High concentration of dissolved oxygen. | 1. Adjust the pH to below 4 using a non-complexing acid like sulfuric acid or perchloric acid. 2. Prepare solutions using deoxygenated water (e.g., by purging with nitrogen or argon). |
| Formation of a precipitate | 1. pH is in the neutral to alkaline range, leading to the formation of Fe(OH)₂. 2. The concentration of the iron salt exceeds its solubility at the given pH and temperature. | 1. Lower the pH of the solution to the acidic range. 2. Ensure that the concentration of the iron(II) salt is within its solubility limits. |
| Inconsistent experimental results | 1. The hexaaquairon(II) solution is degrading during the experiment due to oxidation. 2. The pH of the solution is drifting over time. | 1. Prepare fresh hexaaquairon(II) solutions immediately before use. 2. Use a suitable buffer system to maintain a constant, low pH, ensuring the buffer components do not complex with Fe(II). |
Data Presentation
Table 1: Influence of pH on the Rate of Fe(II) Oxidation
The rate of oxidation of Fe(II) is significantly influenced by the pH of the aqueous medium. The overall rate can be described by the contribution of the oxidation of different Fe(II) species present at various pH values.
| pH Range | Dominant Fe(II) Species | Relative Oxidation Rate | Rate Dependence on pH |
| < 4 | [Fe(H₂O)₆]²⁺ | Low | Independent of pH[1][2][3] |
| 5 - 8 | [Fe(H₂O)₅(OH)]⁺, Fe(OH)₂ (aq) | Increases significantly | Strongly dependent on pH[1][2][3] |
| > 8 | Fe(OH)₂ (aq) | High | Independent of pH[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Hexaaquairon(II) Solution
This protocol describes the preparation of an aqueous solution of hexaaquairon(II) with enhanced stability against oxidation.
Materials:
-
Iron(II) salt (e.g., ferrous sulfate heptahydrate, FeSO₄·7H₂O, or ferrous perchlorate hexahydrate, Fe(ClO₄)₂·6H₂O)
-
Deionized water, deoxygenated
-
Concentrated sulfuric acid (H₂SO₄) or perchloric acid (HClO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Deoxygenation of Water: Purge deionized water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Acidification: To the deoxygenated water, carefully add a sufficient amount of concentrated sulfuric acid or perchloric acid to achieve a final pH of approximately 2-3.
-
Dissolution of Iron(II) Salt: Weigh the desired amount of the iron(II) salt and dissolve it in the acidified, deoxygenated water. Gentle stirring may be applied. It is advisable to perform this step under a continuous stream of the inert gas.
-
Storage: Store the solution in a tightly sealed container, with the headspace flushed with an inert gas. For long-term storage, refrigeration is recommended to further slow down any potential degradation.
-
Verification: The freshly prepared solution should be a pale green color. Any immediate yellowing indicates oxidation, and the solution should be discarded.
Mandatory Visualizations
Caption: Troubleshooting workflow for unstable hexaaquairon(II) solutions.
Caption: Relationship between pH, dominant Fe(II) species, and stability.
References
- 1. The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O2 in aqueous solution--basic principles and a simple heuristic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sno.phy.queensu.ca [sno.phy.queensu.ca]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 10. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 11. Iron(II) ion reacts with water to a small extent by hydrolysis reaction: .. [askfilo.com]
- 12. researchgate.net [researchgate.net]
- 13. Iron(II) ion reacts with water to a small extent by a hydrolysis react.docx [slideshare.net]
purification methods for removing iron(III) from hexaaquairon(II)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of hexaaquairon(II) by removing iron(III) contaminants.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My iron(II) salt solution, which should be pale green, has a yellow or brownish tint. What does this indicate and how can I fix it?
A: A yellow or brownish tint in your iron(II) solution indicates the presence of iron(III) impurities, which typically arise from the oxidation of iron(II) by atmospheric oxygen. To remove the iron(III) and restore the pale green color of hexaaquairon(II), you can employ a reduction and recrystallization process.
Troubleshooting Steps:
-
Reduction: Dissolve the impure iron(II) salt in deaerated water. Add a reducing agent such as iron metal (e.g., steel wool or iron wire) to the hot solution. The metallic iron will reduce the Fe(III) ions back to Fe(II) ions.[1][2]
-
Recrystallization: After the solution turns a clear green, indicating the reduction is complete, filter the hot solution to remove the excess iron metal and any other solid impurities. Allow the solution to cool slowly to form pure crystals of the iron(II) salt.
-
Prevention of Re-oxidation: To prevent re-oxidation during the process, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible. Washing the final crystals with a deoxygenated solvent like ethanol can also help.[1]
Q2: I'm trying to precipitate iron(III) as a hydroxide to purify my iron(II) solution, but I'm losing a significant amount of my iron(II) as well. How can I improve the selectivity of the precipitation?
A: The key to selective precipitation of iron(III) hydroxide is careful control of the solution's pH. Iron(III) hydroxide begins to precipitate at a much lower pH (around 2-3.5) than iron(II) hydroxide (around 7.5-8.5).[3]
Troubleshooting Steps:
-
pH Adjustment: Slowly add a dilute base (e.g., sodium hydroxide or sodium bicarbonate) to your acidic solution while vigorously stirring and monitoring the pH with a calibrated pH meter.[4]
-
Optimal pH Range: Aim for a final pH between 3.6 and 3.8 to maximize the precipitation of iron(III) hydroxide while keeping the iron(II) ions in solution.[4]
-
Aeration: After pH adjustment, aerating the solution for several hours can help oxidize any remaining traces of Fe(II) to Fe(III), which will then precipitate.[4]
-
Filtration: Promptly filter the solution to remove the precipitated iron(III) hydroxide.
Q3: My ion-exchange chromatography separation of Fe(II) and Fe(III) is not giving me two distinct fractions. What could be going wrong?
A: Incomplete separation during ion-exchange chromatography can be due to several factors, including the type of resin, the mobile phase composition, and the flow rate. For the separation of iron species, an anion-exchange resin is often used.[5]
Troubleshooting Steps:
-
Resin Choice: Ensure you are using an appropriate anion-exchange resin that has been properly pre-treated with the mobile phase.[6]
-
Mobile Phase (Eluent): The concentration of the acid in the mobile phase is critical. For instance, in a hydrochloric acid system, Fe(III) forms anionic complexes (like [FeCl₄]⁻) that bind to the anion-exchange resin at high HCl concentrations, while Fe(II) does not form such complexes as readily and will elute.[5]
-
Elution Profile:
-
Loading: Load your sample onto the column equilibrated with a high concentration of HCl (e.g., 4 M HCl). The Fe(III) will bind to the resin, while the Fe(II) will pass through.
-
Eluting Fe(III): To elute the bound Fe(III), switch to a mobile phase with a much lower HCl concentration (e.g., 0.5 M HCl). This will cause the anionic iron(III) complex to dissociate, and the Fe(III) will be released from the resin.[5]
-
-
Flow Rate: A slow and consistent flow rate is crucial for achieving equilibrium and good separation.
Q4: I am performing a solvent extraction to remove Fe(III), but the extraction efficiency is low. How can I improve it?
A: The efficiency of solvent extraction for separating Fe(III) from Fe(II) depends on the choice of organic solvent and extractant, the pH of the aqueous phase, and the contact time.
Troubleshooting Steps:
-
Extractant and Solvent System: Tributyl phosphate (TBP) is a common extractant for Fe(III) from chloride media.[7] The choice of diluent (e.g., kerosene) and the addition of modifiers can also impact efficiency.
-
Aqueous Phase Composition: The concentration of acid in the aqueous phase is a key parameter. For example, the extraction of Fe(III) with TBP is highly efficient in 4 M hydrochloric acid.[7]
-
Phase Mixing: Ensure vigorous mixing of the aqueous and organic phases for a sufficient amount of time (e.g., 5 minutes) to allow for the transfer of the iron complex into the organic phase.[8]
-
Stripping: After extraction, the Fe(III) can be stripped from the organic phase by washing with a solution of a different acidity (e.g., 4.0 M perchloric acid), allowing for the recovery of the extractant.[8]
Quantitative Data Summary
The following table summarizes quantitative data for various purification methods.
| Purification Method | Key Parameters | Efficiency/Purity | Reference |
| Solvent Extraction with TBP | 0.5 M Fe(III) in 4 M HCl, 50% TBP in kerosene | 97% extraction of Fe(III) | [7] |
| Solvent Extraction with Aliquat 336 | 9.7 M HCl, 0.4 M extractant | 97.19% iron extraction | [9] |
| Precipitation | Selective precipitation at pH 3.6-3.8 | Optimizes Fe(III) removal | [4] |
| Ion-Exchange Chromatography | Anion-exchange resin with varying HCl molarity | >99% adsorption of Fe(III) on the resin column | [10] |
| Electrocoagulation | Aluminum electrodes, current density 0.01-0.04 A/m² | ~99.2% iron removal from a 25 mg/L solution | [11] |
Detailed Experimental Protocols
Protocol 1: Purification of Iron(II) Sulfate by Recrystallization
This protocol describes the purification of iron(II) sulfate heptahydrate contaminated with iron(III) sulfate.
Materials:
-
Impure iron(II) sulfate
-
Deionized water (deaerated by boiling or sparging with nitrogen)
-
Concentrated sulfuric acid (optional, to prevent hydrolysis)
-
Iron wire or steel wool
-
Ethanol (96%, deaerated)
-
Beakers, heating plate, stirring rod, filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Prepare Acidified Water: If starting with a solid salt, prepare a slightly acidified solution by adding a few drops of concentrated sulfuric acid to deaerated water. This helps to prevent the hydrolysis of iron salts.
-
Dissolution: In a beaker, dissolve the maximum amount of the impure iron(II) sulfate in the minimum amount of hot, acidified deaerated water.[1]
-
Reduction of Iron(III): While keeping the solution hot, add a small amount of iron wire or steel wool and stir gently. The metallic iron will reduce the Fe(III) ions to Fe(II). The solution should change from a brownish-yellow to a clear pale green.[1][2]
-
Hot Filtration: Once the reduction is complete, remove the excess iron metal and filter the hot solution quickly to remove any solid impurities.
-
Crystallization: Cover the beaker and allow the filtrate to cool down slowly to room temperature, and then in a refrigerator, to promote the formation of large, pure crystals of iron(II) sulfate heptahydrate.[1]
-
Isolation and Washing: Isolate the crystals by filtration. Wash the crystals with a small amount of cold, deaerated 96% ethanol to remove any remaining mother liquor.[1]
-
Drying and Storage: Dry the crystals and store them in a tightly sealed container to prevent oxidation.
Protocol 2: Selective Precipitation of Iron(III) Hydroxide
This protocol details the removal of iron(III) from an acidic aqueous solution of iron(II).
Materials:
-
Iron(II) solution containing Fe(III) impurities
-
Dilute sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
-
pH meter
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Initial pH Measurement: Measure the initial pH of the iron solution.
-
pH Adjustment: While continuously stirring the solution, slowly add the dilute base dropwise. Monitor the pH of the solution closely using a calibrated pH meter.
-
Target pH: Continue adding the base until the pH of the solution reaches and stabilizes between 3.6 and 3.8.[4] A rust-brown gelatinous precipitate of iron(III) hydroxide will form.[3][12]
-
Aeration (Optional): For complete removal, bubble air through the solution for several hours to oxidize any residual Fe(II) to Fe(III), which will then precipitate.[4]
-
Separation: Separate the precipitated iron(III) hydroxide from the iron(II) solution by filtration or centrifugation. The resulting solution should be a clear, pale green, enriched in iron(II).
Visualizations
Caption: Workflow for the purification of Iron(II) by reduction and recrystallization.
Caption: Logical steps for the selective precipitation of Iron(III) hydroxide.
References
- 1. inorganic chemistry - How to reduce Fe(III) impurity in Iron(II) sulfate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. csun.edu [csun.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijrbat.in [ijrbat.in]
- 9. researchgate.net [researchgate.net]
- 10. deswater.com [deswater.com]
- 11. Removal of Fe(II) from tap water by electrocoagulation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
Technical Support Center: Strategies for Working with Air-Sensitive Hexaaquairon(II) Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with air-sensitive hexaaquairon(II) reagents. Hexaaquairon(II) ([Fe(H₂O)₆]²⁺) is highly susceptible to oxidation by atmospheric oxygen, which can lead to inaccurate experimental results and the formation of undesirable iron(III) species. This guide offers practical strategies to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My hexaaquairon(II) solution is pale green, but it turns yellow or brown. What is happening?
A1: The pale green color is characteristic of the hexaaquairon(II) ion. A change to yellow or brown indicates oxidation of iron(II) to iron(III). This is a common issue when the solution is exposed to air. Under alkaline conditions, this oxidation happens very rapidly.[1]
Q2: How can I prevent the oxidation of my hexaaquairon(II) solution?
A2: There are several strategies to prevent oxidation:
-
Work under an inert atmosphere: Use a glovebox or Schlenk line to handle all solutions and reagents, replacing the air with an inert gas like nitrogen or argon.
-
Degas your solvents: Dissolved oxygen in your solvents will readily oxidize iron(II). It is crucial to degas all solvents before use.
-
Acidify the solution: Maintaining a low pH (typically below 6) significantly slows down the rate of oxidation.[2][3][4]
-
Use a stabilizing agent: Adding a reducing agent or a chelator can help maintain the iron in the +2 oxidation state.
Q3: What is the best way to degas my aqueous solutions?
A3: The most common and effective methods for degassing solvents are inert gas sparging (bubbling), and freeze-pump-thaw cycles. The choice of method depends on the required level of oxygen removal and the nature of your experiment. For most applications, sparging with nitrogen or argon is sufficient and more convenient than freeze-pump-thaw.[5][6]
Q4: Can I use an antioxidant to stabilize my hexaaquairon(II) solution?
A4: Yes, ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for stabilizing iron(II) solutions. It reduces any iron(III) that forms back to iron(II).[7][8] A concentration of 4.46 x 10⁻⁴ M ascorbic acid has been shown to be effective for reducing iron(III) in solution at a pH of 1-4.[9]
Q5: How should I store my hexaaquairon(II) solutions?
A5: Store hexaaquairon(II) solutions in a tightly sealed container, under an inert atmosphere if possible. Acidifying the solution will also prolong its shelf life. For long-term storage, it is best to prepare fresh solutions as needed. Some sources suggest that acidic iron(II) solutions can be stable for a few months.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Solution turns yellow/brown during preparation or experiment. | 1. Exposure to atmospheric oxygen. 2. Use of solvents that have not been degassed. 3. pH of the solution is too high (neutral or alkaline). | 1. Ensure all manipulations are performed under a positive pressure of inert gas (nitrogen or argon) using a Schlenk line or inside a glovebox. 2. Thoroughly degas all solvents immediately before use by sparging with an inert gas for at least 30-60 minutes or by performing at least three freeze-pump-thaw cycles. 3. Acidify the solution with a non-coordinating acid (e.g., sulfuric acid) to a pH below 6. |
| Inconsistent or non-reproducible experimental results. | 1. Partial oxidation of the hexaaquairon(II) reagent, leading to a lower effective concentration. 2. Contamination from air leaks in the experimental setup. | 1. Prepare fresh hexaaquairon(II) solutions for each set of experiments. Consider adding a stabilizer like ascorbic acid. 2. Check all joints and septa on your glassware for leaks. Use high-vacuum grease on ground glass joints. Purge the entire system with inert gas before introducing reagents. |
| Precipitate forms in the hexaaquairon(II) solution. | 1. If the precipitate is reddish-brown, it is likely iron(III) hydroxide, formed from the oxidation of iron(II) and subsequent hydrolysis at higher pH. 2. If a green precipitate forms upon addition of a base, it is likely iron(II) hydroxide.[11] | 1. Follow the steps to prevent oxidation. If a precipitate has already formed, it may be possible to redissolve it by adding acid, which will also help to stabilize the iron(II). 2. This is an expected reaction. If you need to maintain a basic solution without precipitation, a chelating agent may be required. |
Data Presentation
Table 1: Comparison of Common Solvent Degassing Methods
| Method | Description | Effectiveness | Advantages | Disadvantages |
| Inert Gas Sparging | Bubbling an inert gas (N₂ or Ar) through the solvent. | Good; can reduce dissolved oxygen to ppm levels.[12] | Simple, rapid, and suitable for large volumes. | Can lead to solvent loss through evaporation. Less effective for high-vapor-pressure solvents. |
| Freeze-Pump-Thaw | The solvent is frozen, the headspace is evacuated, and then the solvent is thawed. This cycle is repeated multiple times. | Excellent; considered the most thorough method for removing dissolved gases.[5][6] | Minimal solvent loss. Ideal for small volumes and volatile solvents. | Time-consuming and requires specialized glassware (Schlenk flask) and access to liquid nitrogen. |
| Boiling | Heating the solvent to its boiling point to reduce gas solubility. | Least effective for complete oxygen removal.[12] | Simple and requires no special equipment. | Not suitable for volatile solvents. The solvent can reabsorb oxygen as it cools. |
Table 2: Effect of pH on the Stability of Hexaaquairon(II) Solutions
| pH Range | Relative Oxidation Rate | Explanation |
| < 4 | Slow | The concentration of Fe²⁺ dominates, and the rate of oxidation is independent of pH.[13] |
| 5 - 8 | Increases significantly with increasing pH | The formation of more easily oxidized species like [Fe(OH)]⁺ and Fe(OH)₂ contributes to a faster oxidation rate.[13] |
| > 8 | Fast | The concentration of Fe(OH)₂ is high, leading to a rapid, pH-independent oxidation rate.[13] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Hexaaquairon(II) Stock Solution
This protocol describes the preparation of a 0.1 M hexaaquairon(II) sulfate solution stabilized with sulfuric acid.
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Deionized water, degassed
-
Concentrated sulfuric acid (H₂SO₄)
-
Schlenk flask
-
Magnetic stir bar and stir plate
-
Inert gas source (nitrogen or argon) with a Schlenk line
-
Syringes and needles
Procedure:
-
Degas the Water: Place the desired volume of deionized water in a Schlenk flask. Degas the water by sparging with nitrogen or argon for at least 30 minutes.
-
Assemble the Apparatus: Place a magnetic stir bar in a clean, dry Schlenk flask. Seal the flask with a septum and connect it to a Schlenk line.
-
Create an Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all air is removed.
-
Add the Iron Salt: Under a positive flow of inert gas, briefly remove the septum and add the calculated amount of FeSO₄·7H₂O to the flask.
-
Add the Degassed Water: Using a cannula or a gas-tight syringe, transfer the degassed water to the Schlenk flask containing the iron salt.
-
Acidify the Solution: With stirring, add a small amount of concentrated sulfuric acid via syringe to bring the final acid concentration to approximately 0.1 M. This will result in a pH of about 1.
-
Store the Solution: Store the solution in the sealed Schlenk flask under a positive pressure of inert gas.
Protocol 2: Transfer of an Air-Sensitive Hexaaquairon(II) Solution via Cannula
This protocol outlines the steps for transferring the prepared hexaaquairon(II) solution from a storage flask to a reaction flask using a double-tipped needle (cannula).
Materials:
-
Schlenk flask containing the hexaaquairon(II) solution (donor flask)
-
Reaction flask (receiving flask), properly set up under an inert atmosphere
-
Double-tipped needle (cannula)
-
Schlenk line
Procedure:
-
Prepare the Flasks: Ensure both the donor and receiving flasks are connected to the Schlenk line and are under a positive pressure of the same inert gas.
-
Insert the Cannula: Pierce the septum of the donor flask with one end of the cannula, keeping the tip in the headspace above the solution. Allow the inert gas to flow through the cannula for a minute to purge it of any air.
-
Connect to Receiving Flask: While the cannula is still being purged, pierce the septum of the receiving flask with the other end of the cannula.
-
Initiate the Transfer: Lower the cannula tip in the donor flask into the hexaaquairon(II) solution. To start the transfer, you can either:
-
Positive Pressure Method: Slightly increase the inert gas pressure in the donor flask or create a vent in the receiving flask by inserting a needle connected to a bubbler.
-
Siphon Method: Lower the receiving flask relative to the donor flask to initiate a siphon.
-
-
Complete the Transfer: Once the desired volume has been transferred, raise the cannula tip above the liquid level in the donor flask to stop the flow.
-
Remove the Cannula: Remove the cannula from the receiving flask first, and then from the donor flask, all while maintaining a positive inert gas flow in both flasks.
Visualizations
Caption: Workflow for preparing and transferring air-sensitive hexaaquairon(II) solutions.
Caption: Troubleshooting decision tree for experiments involving hexaaquairon(II) reagents.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. gauthmath.com [gauthmath.com]
- 5. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Freeze - Pump - Thaw | DMT-Nexus forum [forum.dmt-nexus.me]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry Teaching Labs - Moving solutions on a Schlenk line [chemtl.york.ac.uk]
- 11. Cannula Transfer: What You Need to Know [air-tite-shop.com]
- 12. Removal of dissolved oxygen from water: A comparison of four common techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
Technical Support Center: Synthesis of Hexaaquairon(II) Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of hexaaquairon(II) synthesis. The focus is on the preparation of Mohr's salt (Ammonium Iron(II) Sulfate Hexahydrate), a common and relatively stable hexaaquairon(II) complex.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of hexaaquairon(II) complexes, presented in a question-and-answer format.
Issue 1: The final product is a brownish or yellowish color instead of pale green.
-
Question: My synthesized Mohr's salt crystals are not the expected pale green color; they have a distinct yellow or brown tint. What is the cause of this discoloration, and how can I prevent it?
-
Answer: A yellow or brown discoloration indicates the presence of iron(III) species, which arise from the oxidation of the desired iron(II). The hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is susceptible to oxidation by atmospheric oxygen, a process that is accelerated by heat and non-acidic conditions.[1][2][3][4] To prevent this:
-
Maintain an acidic environment: The addition of dilute sulfuric acid to the initial solution is crucial.[1][5][6][7][8] This acidic medium helps to suppress the hydrolysis of iron(II) sulfate and inhibits the oxidation of Fe²⁺ to Fe³⁺.[1][6][9]
-
Avoid overheating: When dissolving the salts, gentle heating should be applied.[1][2] Prolonged or excessive heating of the solution increases the rate of oxidation of Fe²⁺ ions.[2][3][4] If the solution turns yellow during this step, the experiment should be repeated.[2][3]
-
Use deaerated water: Boiling the distilled water for a few minutes before use can help to expel dissolved oxygen, further minimizing the potential for oxidation.[10]
-
Issue 2: The yield of the synthesized crystals is significantly lower than the theoretical calculation.
-
Question: I followed the protocol, but my final yield of Mohr's salt is much lower than expected. What are the common causes of low yield, and how can I improve it?
-
Answer: Low yields in the synthesis of Mohr's salt can be attributed to several factors:
-
Loss of product in the mother liquor: A significant amount of the product remains dissolved in the filtrate (mother liquor) after crystallization.[11] To maximize the yield, you can concentrate the mother liquor by further gentle evaporation and cool it again to obtain a second crop of crystals.[12]
-
Excessive washing of crystals: Mohr's salt is soluble in water.[1] Washing the crystals with large volumes of water will lead to a loss of product. It is recommended to wash the crystals with a minimal amount of cold water or a cold 1:1 water-alcohol mixture to remove soluble impurities without dissolving a significant amount of the product.[1][13][14]
-
Incomplete crystallization: Rapid cooling can lead to the formation of small crystals and may not allow for complete crystallization. Allowing the solution to cool slowly and without disturbance is essential for forming large, pure crystals and maximizing the yield from the initial crystallization.[1][6]
-
Issue 3: The resulting crystals are very small, powdery, or of poor quality.
-
Question: The crystals I obtained are not well-defined and are more of a powder. How can I obtain larger, higher-quality crystals?
-
Answer: The formation of small or poor-quality crystals is often related to the crystallization process:
-
Rapid cooling: Cooling the solution too quickly promotes rapid nucleation, leading to the formation of many small crystals rather than the growth of larger, well-defined ones. For optimal crystal growth, allow the concentrated solution to cool slowly and remain undisturbed for several hours or even overnight.[1][2][6]
-
Solution disturbance: Agitating or disturbing the solution during the cooling phase can also lead to the formation of smaller crystals. It is crucial to let the solution stand still in a location free from vibrations.[1][6]
-
Seeding: If crystallization does not initiate upon cooling, "seeding" the solution by adding a few small crystals of Mohr's salt can induce the growth of larger crystals.[3][4]
-
Issue 4: How can I assess the purity of my synthesized Mohr's salt?
-
Question: What is a standard method to determine the purity of the synthesized Mohr's salt?
-
Answer: A common and reliable method for determining the purity of Mohr's salt is through redox titration with a standardized solution of potassium permanganate (KMnO₄).[15][16] In this titration, the Fe²⁺ ions in the Mohr's salt are oxidized to Fe³⁺ by the permanganate ions (MnO₄⁻), which are themselves reduced to Mn²⁺. The endpoint is indicated by the persistence of a faint pink color from the excess permanganate ions. By knowing the concentration and volume of the KMnO₄ solution used, the amount of Fe²⁺ in a weighed sample of the Mohr's salt can be calculated, and thus its purity can be determined.[15][16][17]
Quantitative Data Summary
The following table provides a summary of the molar masses of the reactants and the product, which are essential for calculating the theoretical yield of Mohr's salt.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01 |
| Ammonium Sulfate | (NH₄)₂SO₄ | 132.14 |
| Mohr's Salt (Product) | (NH₄)₂Fe(SO₄)₂·6H₂O | 392.14[11] |
Note: The theoretical yield can be calculated based on the stoichiometry of the reaction, assuming one of the reactants is the limiting reagent. A practical yield of around 85-91% can be expected under optimized conditions.[11][12]
Experimental Protocol: Synthesis of Mohr's Salt
This protocol details a standard laboratory procedure for the synthesis of Mohr's salt.
Materials and Reagents:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Dilute sulfuric acid (H₂SO₄)
-
Distilled water
-
Ethanol (optional, for washing)
-
Beakers
-
Glass rod
-
Heating apparatus (e.g., hot plate or Bunsen burner)
-
Filtration apparatus (e.g., Buchner funnel and flask)
-
Crystallizing dish or beaker
-
Watch glass
Procedure:
-
Preparation of Reactant Solutions: In a beaker, dissolve a specific mass of ferrous sulfate heptahydrate in a minimum amount of warm distilled water to which a few milliliters of dilute sulfuric acid have been added.[1][5] In a separate beaker, dissolve an equimolar amount of ammonium sulfate in a minimum amount of warm distilled water.[6][18]
-
Mixing and Dissolving: Add the ferrous sulfate solution to the ammonium sulfate solution while stirring.[5] Gently heat the mixture to ensure all the salts are completely dissolved.[2] Avoid boiling the solution to prevent oxidation.[3]
-
Hot Filtration: If the solution contains any suspended impurities, perform a hot filtration to obtain a clear solution.[1][5][19]
-
Crystallization: Transfer the clear filtrate into a crystallizing dish or a clean beaker.[1] Cover the dish with a watch glass and allow the solution to cool slowly and undisturbed at room temperature.[1][2] Pale green crystals of Mohr's salt will begin to form.
-
Isolation and Washing of Crystals: Once crystallization is complete, decant the mother liquor.[1] Collect the crystals by filtration, for instance, using a Buchner funnel.[5] Wash the crystals with a very small amount of cold distilled water or a cold water-ethanol mixture.[1][20]
-
Drying: Dry the crystals by pressing them between sheets of filter paper or by air-drying on a watch glass.[1][5]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of Mohr's salt and a logical troubleshooting guide.
Caption: Experimental workflow for the synthesis of Mohr's salt.
Caption: Troubleshooting guide for Mohr's salt synthesis.
References
- 1. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]
- 2. testbook.com [testbook.com]
- 3. byjus.com [byjus.com]
- 4. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]
- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. aakash.ac.in [aakash.ac.in]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. During the preparation of Mohr’s salt solution (Ferrous ammonium sulphate), which of the following acid is added to prevent hydrolysis of Fe2+ ion? [cdquestions.com]
- 10. youtube.com [youtube.com]
- 11. issr.edu.kh [issr.edu.kh]
- 12. youtube.com [youtube.com]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. Mohr Salt Titration with KMnO4: Step-by-Step Chemistry Guide [vedantu.com]
- 16. scribd.com [scribd.com]
- 17. labkafe.com [labkafe.com]
- 18. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]
- 19. fchpt.stuba.sk [fchpt.stuba.sk]
- 20. studylib.net [studylib.net]
Technical Support Center: Decomposition of Hexaaquairon(II) Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexaaquairon(II) complexes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why did my pale green solution of hexaaquairon(II), [Fe(H₂O)₆]²⁺, turn yellow-brown upon standing?
A1: The color change from pale green to yellow-brown is a clear indicator that the hexaaquairon(II) complex has been oxidized to the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺.[1] Iron(II) is susceptible to oxidation by atmospheric oxygen, especially in neutral or alkaline solutions.[2][3] The yellow-brown color is often due to the presence of hydrolysis products of the Fe(III) ion, such as [Fe(H₂O)₅(OH)]²⁺.[4]
Q2: What is the green precipitate that formed when I added a small amount of sodium hydroxide (NaOH) or ammonia (NH₃) to my hexaaquairon(II) solution? Why did it turn brown?
A2: The green, gelatinous precipitate is iron(II) hydroxide, more accurately represented as [Fe(H₂O)₄(OH)₂].[1][5][6] This forms due to the deprotonation of the coordinated water molecules by the base.[6] The precipitate quickly turns brown or rusty-colored upon exposure to air because the iron(II) hydroxide is readily oxidized to the more stable iron(III) hydroxide, [Fe(H₂O)₃(OH)₃].[1][5][7]
Q3: Why did the pH of my aqueous solution of an iron(II) salt decrease slightly over time?
A3: Aqueous solutions of hexaaquairon(II) are weakly acidic due to a process called hydrolysis.[8] The central Fe²⁺ ion polarizes the coordinated water molecules, weakening the O-H bonds.[6][9] This allows a water molecule from the solvent to act as a base, abstracting a proton from a coordinated water ligand and forming a hydronium ion (H₃O⁺), which lowers the pH.[8] The equilibrium for this reaction is: [Fe(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)
Q4: What precipitate is formed when sodium carbonate solution is added to a solution of hexaaquairon(II)?
A4: Adding a solution of sodium carbonate to a solution containing hexaaquairon(II) ions results in the formation of an off-white precipitate of iron(II) carbonate (FeCO₃).[10][11] Unlike the more acidic hexaaquaions of 3+ metals, the 2+ hexaaqua ions are generally not acidic enough to cause the release of carbon dioxide gas from the carbonate solution.[11]
Q5: How can I minimize the decomposition of my hexaaquairon(II) complex in solution?
A5: To prevent the oxidation of Fe(II) to Fe(III), solutions should be prepared with deoxygenated water and maintained under an inert atmosphere (e.g., nitrogen or argon). Additionally, keeping the solution acidic (pH < 6) helps to suppress hydrolysis and can slow the rate of oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of hexaaquairon(II) complexes.
Issue 1: Unexpected Color Change in Solution
-
Symptom: A pale green solution of [Fe(H₂O)₆]²⁺ turns yellow, orange, or brown.
-
Cause: Oxidation of Fe(II) to Fe(III).
-
Confirmation: The presence of Fe(III) can be confirmed by adding a few drops of potassium thiocyanate (KSCN) solution. The formation of a deep blood-red color indicates the presence of Fe(III) ions.[5] Pure Fe(II) solutions should show virtually no color change with this reagent.[5]
-
Solution: Prepare fresh solutions using deoxygenated solvents. If possible, perform experiments under an inert atmosphere. Acidifying the solution can also increase the stability of the Fe(II) state.
Issue 2: Inconsistent Experimental Results
-
Symptom: Poor reproducibility in experiments involving hexaaquairon(II) solutions.
-
Cause: The concentration of the active Fe(II) species is likely changing over time due to oxidation and/or precipitation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Summary of Decomposition Reactions
| Reagent/Condition | Observation | Primary Decomposition Product(s) |
| Air (Oxygen) | The pale green solution slowly turns yellow-brown. | [Fe(H₂O)₆]³⁺ (Hexaaquairon(III)) and its hydrolysis products.[1][2] |
| Sodium Hydroxide (NaOH) | A green precipitate forms, which turns brown on standing.[5] | [Fe(H₂O)₄(OH)₂] (Iron(II) hydroxide), then oxidizes to [Fe(H₂O)₃(OH)₃] (Iron(III) hydroxide).[1][7] |
| Ammonia (NH₃) | A green precipitate forms, which turns brown on standing.[7] | [Fe(H₂O)₄(OH)₂] (Iron(II) hydroxide), then oxidizes to [Fe(H₂O)₃(OH)₃] (Iron(III) hydroxide).[7] |
| Sodium Carbonate (Na₂CO₃) | An off-white precipitate forms.[10] | FeCO₃ (Iron(II) carbonate).[11] |
Experimental Protocols
Protocol 1: Qualitative Test for Fe(III) Impurities
This protocol details the use of potassium thiocyanate to detect the presence of Fe(III) ions, a common decomposition product in Fe(II) solutions.
-
Objective: To qualitatively determine if a solution of an iron(II) complex has been contaminated by oxidation to iron(III).
-
Materials:
-
Sample solution suspected to contain Fe(II).
-
0.1 M Potassium thiocyanate (KSCN) solution.
-
Test tubes.
-
-
Procedure:
-
Place approximately 1 mL of the sample solution into a clean test tube.
-
Add 2-3 drops of the 0.1 M KSCN solution to the test tube.[5]
-
Gently agitate the mixture.
-
Observe any color change.
-
-
Expected Results:
References
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. scribd.com [scribd.com]
- 5. Oxidation states of iron | Class experiment | RSC Education [edu.rsc.org]
- 6. chemrevise.org [chemrevise.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. knockhardy.org.uk [knockhardy.org.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Solvent Effects on Ligand Exchange Rates of Hexaaquairon(II)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the solvent effects on the ligand exchange rates of hexaaquairon(II), [Fe(H₂O)₆]²⁺. This resource includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is ligand exchange and why is the solvent effect on hexaaquairon(II) important?
A1: Ligand exchange is a fundamental reaction in coordination chemistry where a ligand in a complex ion is replaced by another. For hexaaquairon(II), this involves the substitution of one or more of the six water ligands with other solvent molecules or dissolved ligands. The solvent plays a crucial role as it can act as the incoming ligand and also influences the stability of the transition state, thereby affecting the reaction rate. Understanding these solvent effects is critical in various fields, including catalysis, drug design, and environmental chemistry, as the reactivity and bioavailability of the iron(II) ion are directly linked to its coordination environment.
Q2: What is the generally accepted mechanism for water exchange on hexaaquairon(II)?
A2: The water exchange mechanism for hexaaquairon(II) is generally considered to be a dissociative interchange (Id) mechanism. In this mechanism, the rate-determining step involves the dissociation of a water ligand from the inner coordination sphere of the iron(II) ion to form a transient five-coordinate intermediate. This is then rapidly followed by the association of a new water (or other solvent) molecule.
Q3: How does the nature of the solvent influence the ligand exchange rate?
A3: The solvent can influence the ligand exchange rate in several ways. The coordinating ability of the solvent is a primary factor; a solvent that is a strong Lewis base can compete more effectively with water for coordination sites. The solvent's viscosity can affect the diffusion of ligands to and from the complex. Furthermore, the solvent's polarity and ability to stabilize the transition state can also play a significant role in the reaction kinetics. For instance, solvents that can effectively solvate the departing ligand and the resulting intermediate may facilitate a faster exchange rate.
Q4: What are the primary experimental techniques for measuring ligand exchange rates of paramagnetic complexes like hexaaquairon(II)?
A4: Due to the rapid nature of these reactions, specialized techniques are required. The most common methods include:
-
Stopped-flow Spectrophotometry: This technique allows for the rapid mixing of reactants and monitoring of changes in absorbance on a millisecond timescale, making it suitable for many ligand substitution reactions.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR line-broadening techniques can be used to study the kinetics of ligand exchange. However, the paramagnetic nature of Fe(II) presents challenges due to significant peak broadening.[2][3] Specialized paramagnetic NMR techniques are often necessary.[4][5]
Q5: What are the main challenges when studying the kinetics of paramagnetic ions like Fe(II)?
A5: The primary challenge arises from the presence of unpaired electrons in paramagnetic ions. In NMR spectroscopy, this leads to very broad resonance signals and large chemical shifts, which can make spectra difficult to resolve and interpret.[6] In spectrophotometric methods, the lability of the complexes can make it difficult to isolate and study individual reaction steps. Careful experimental design and data analysis are crucial to obtain reliable kinetic data.[2][3]
Quantitative Data: Ligand Exchange Rates
The rate of solvent exchange on a metal ion is a fundamental parameter. While data for the self-exchange of water on hexaaquairon(II) is well-established, comprehensive, directly comparable quantitative data for ligand exchange rates in various organic solvents is less readily available in the literature. The lability of Fe(II) complexes often leads to rapid exchange, making measurements challenging.[7]
| Solvent | Incoming Ligand | Rate Constant (k) at 25 °C (s⁻¹) | Mechanism |
| Water (H₂O) | H₂O | 4.4 x 10⁶ | Id |
| Methanol | Methanol | Data not readily available | - |
| Dimethyl Sulfoxide (DMSO) | DMSO | Data not readily available | - |
| Acetonitrile | Acetonitrile | Data not readily available | - |
Note: The table highlights the known value for water exchange. The lack of readily available data for other solvents underscores the experimental challenges in this area. Researchers often need to determine these values empirically for their specific systems.
Experimental Protocols
Stopped-Flow UV-Vis Spectrophotometry
This protocol outlines the general steps for studying the substitution of a water ligand in [Fe(H₂O)₆]²⁺ by a chromophoric ligand (L) in a given solvent.
Objective: To determine the pseudo-first-order rate constant for the reaction: [Fe(H₂O)₆]²⁺ + L → [Fe(H₂O)₅L]²⁺ + H₂O
Materials:
-
Stock solution of [Fe(H₂O)₆]²⁺ (e.g., from Fe(ClO₄)₂ or FeSO₄·7H₂O) in the desired solvent.
-
Stock solution of the incoming ligand (L) in the same solvent.
-
The chosen solvent (e.g., water, methanol, acetonitrile).
-
Stopped-flow spectrophotometer.[1]
Procedure:
-
Preparation of Solutions: Prepare a series of solutions of the incoming ligand (L) at various concentrations. The concentration of L should be in large excess (at least 10-fold) compared to the concentration of the iron complex to ensure pseudo-first-order conditions. Prepare a solution of the iron complex at a fixed concentration. All solutions should be prepared in the same solvent.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the observation wavelength to the λmax of the product complex, [Fe(H₂O)₅L]²⁺, where the change in absorbance will be maximal.
-
Rinse the syringes and flow circuit of the stopped-flow instrument thoroughly with the solvent.[8]
-
-
Data Acquisition:
-
Load one syringe with the iron complex solution and the other with the ligand solution.
-
Perform a "push" to rapidly mix the two solutions in the observation cell. The instrument will trigger data acquisition simultaneously.
-
Record the change in absorbance as a function of time. The reaction is complete when the absorbance reaches a stable value.
-
Repeat the measurement several times for each ligand concentration to ensure reproducibility.
-
-
Data Analysis:
-
Fit the absorbance vs. time data to a single exponential function to obtain the pseudo-first-order rate constant (kobs) for each concentration of L.
-
Plot kobs versus the concentration of the ligand, [L].
-
The slope of this plot will give the second-order rate constant (k) for the ligand exchange reaction.
-
NMR Spectroscopy (Line-Broadening Method)
This protocol describes a general approach to determine the rate of solvent exchange using NMR.
Objective: To measure the rate of exchange of a solvent molecule (S) between the bulk solvent and the coordination sphere of [Fe(S)₆]²⁺.
Materials:
-
A solution of a stable Fe(II) salt in the deuterated solvent of interest (e.g., D₂O, CD₃OD, DMSO-d₆).
-
High-field NMR spectrometer with variable temperature capabilities.
Procedure:
-
Sample Preparation: Prepare the NMR sample by dissolving the Fe(II) salt in the deuterated solvent. The concentration should be optimized to obtain a detectable signal without excessive paramagnetic broadening.
-
Instrument Setup:
-
Tune and lock the spectrometer using a standard procedure.
-
Acquire a reference spectrum of the pure deuterated solvent.
-
-
Data Acquisition:
-
Acquire the NMR spectrum of the sample containing the Fe(II) complex. Due to the paramagnetic nature of Fe(II), the solvent peak in the vicinity of the complex will be significantly broadened.[2]
-
Measure the linewidth (full width at half maximum, Δν1/2) of the solvent peak.
-
Repeat the measurements at different temperatures.
-
-
Data Analysis:
-
The exchange rate constant (kex) can be determined from the line broadening using the Swift-Connick equations, which relate the transverse relaxation rate (proportional to the linewidth) to the exchange rate and other parameters.
-
The analysis can be complex and may require specialized software for fitting the data.
-
Troubleshooting Guides
Stopped-Flow Experiments
| Issue | Possible Cause(s) | Solution(s) |
| Noisy Data/Low Signal-to-Noise Ratio | - Low concentration of reactants.- Insufficient change in absorbance.- Lamp instability. | - Increase reactant concentrations if possible.- Choose a wavelength with a larger molar absorptivity difference between reactants and products.- Allow the lamp to stabilize; check lamp alignment. |
| Inconsistent Rate Constants | - Temperature fluctuations.- Air bubbles in the flow lines.- Incomplete mixing. | - Ensure the cell holder is properly thermostatted.- Degas solutions and carefully load syringes to avoid bubbles.- Check the mixer and flow rate; ensure proper instrument maintenance. |
| Reaction is Too Fast (Occurs within the dead time) | - The reaction rate exceeds the instrument's time resolution. | - Lower the temperature to slow down the reaction.- Use a different technique (e.g., temperature-jump spectroscopy). |
NMR Experiments for Paramagnetic Species
| Issue | Possible Cause(s) | Solution(s) |
| Signals are Too Broad to Detect | - High concentration of the paramagnetic complex.- Slow electron relaxation rate of the metal ion. | - Decrease the concentration of the Fe(II) complex.- Acquire spectra at different temperatures, as relaxation times are temperature-dependent. |
| Difficulty in Signal Assignment | - Large paramagnetic shifts move peaks to unexpected regions. | - Use 2D NMR techniques (e.g., COSY, NOESY) adapted for paramagnetic molecules.[9]- Compare with spectra of diamagnetic analogues if possible. |
| Inaccurate Linewidth Measurements | - Poor shimming.- Unresolved coupling. | - Carefully shim the magnet on the sample.- Use appropriate window functions during data processing. |
Visualizations
Caption: Workflow for determining ligand exchange rates.
Caption: Dissociative vs. Associative ligand exchange.
References
- 1. Stopped Flow FAQs [photophysics.com]
- 2. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes [ineosopen.org]
- 6. vibgyorpublishers.org [vibgyorpublishers.org]
- 7. researchgate.net [researchgate.net]
- 8. sfu.ca [sfu.ca]
- 9. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hexaaquairon(II) Catalyst Performance in AOPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the performance of hexaaquairon(II) as a catalyst in Advanced Oxidation Processes (AOPs).
Troubleshooting Guide
This guide addresses common issues encountered during AOP experiments using hexaaquairon(II).
| Issue | Potential Cause | Recommended Solution |
| Low Pollutant Degradation Efficiency | Suboptimal pH: The Fenton reaction is highly pH-dependent. If the pH is too high (typically > 4-5), the iron will precipitate as ferric hydroxide (Fe(OH)₃), reducing catalyst availability.[1][2] If the pH is too low (e.g., < 2.5-3), the reaction can be inhibited.[3] | Adjust the initial pH of the reaction mixture to the optimal range of 3.0-4.0.[4][5] Use dilute H₂SO₄ or NaOH for adjustment. |
| Incorrect [Fe²⁺]:[H₂O₂] Molar Ratio: An inappropriate ratio of catalyst to oxidant can limit the generation of hydroxyl radicals. Excess H₂O₂ can scavenge hydroxyl radicals, while insufficient H₂O₂ will limit the reaction.[6] | Optimize the molar ratio of hexaaquairon(II) to hydrogen peroxide. A common starting point is a 1:10 molar ratio, but the optimal ratio can vary depending on the pollutant and its concentration.[4][7] | |
| Catalyst Autoxidation: Fe(II) can be oxidized to Fe(III) by dissolved oxygen, reducing its catalytic activity in the primary Fenton reaction.[8] | Prepare the hexaaquairon(II) solution fresh before each experiment. Consider de-aerating the reaction solution by purging with nitrogen gas before adding the catalyst. | |
| Presence of Scavengers: Certain ions (e.g., carbonates, bicarbonates) and organic molecules in the sample matrix can compete with the target pollutant for hydroxyl radicals, reducing the process efficiency.[3] | Pre-treat the sample to remove interfering substances if possible. Increase the catalyst and/or H₂O₂ concentration to overcome the scavenging effect, though this should be optimized. | |
| Rapid Catalyst Deactivation (Color Change to Brown/Orange Precipitate) | High pH: As mentioned, a pH above 4-5 will cause the precipitation of ferric hydroxide.[1][2] | Maintain the pH within the optimal acidic range (3.0-4.0) throughout the experiment. |
| High Initial Pollutant Concentration: Very high concentrations of some organic compounds can complex with the iron, leading to catalyst precipitation. | Perform serial dilutions of the sample to find an optimal starting concentration. | |
| Inconsistent or Irreproducible Results | Variability in Reagent Addition: The order and rate of reagent addition can impact the initial reaction kinetics. | Standardize the experimental protocol. A common practice is to adjust the pH of the pollutant solution first, then add the hexaaquairon(II) solution, and finally, add the hydrogen peroxide to initiate the reaction. |
| Temperature Fluctuations: The Fenton reaction rate is temperature-dependent. | Conduct experiments in a temperature-controlled water bath to ensure consistent temperature. | |
| Incomplete Quenching: If the reaction is not effectively stopped at the desired time point, degradation will continue, leading to inaccurate measurements. | Use an appropriate quenching agent. Sodium sulfite (Na₂SO₃) is effective for removing residual H₂O₂.[9][10] Raising the pH to >10 with NaOH or Na₂CO₃ will precipitate the iron catalyst, also halting the reaction.[9][10][11] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for the Fenton reaction using hexaaquairon(II)?
The optimal pH is typically in the acidic range of 3.0 to 4.0.[4][5] Above this range, the efficiency decreases due to the precipitation of iron as ferric hydroxide, which reduces the concentration of the catalytically active Fe(II) species.[1][2]
2. How do I determine the best molar ratio of hexaaquairon(II) to hydrogen peroxide?
The optimal molar ratio is system-dependent and should be determined experimentally. A common starting point for optimization is a [Fe²⁺]:[H₂O₂] ratio between 1:5 and 1:10.[2] The ideal ratio will depend on the type and concentration of the pollutant, as well as the presence of other substances in the water matrix.[3][12]
3. My solution immediately turns brown/orange upon adding the catalyst. What does this mean and how can I prevent it?
This color change indicates the rapid oxidation of Fe(II) to Fe(III) and the subsequent precipitation of ferric hydroxide or other ferric complexes. This is often caused by a pH that is too high (above 4-5).[1] To prevent this, ensure the solution's pH is adjusted to the optimal acidic range (3.0-4.0) before adding the hexaaquairon(II) catalyst.
4. Can I use a phosphate buffer to maintain the pH?
It is generally not recommended to use phosphate buffers. Phosphate ions can complex with the iron catalyst, reducing its activity and potentially inhibiting the Fenton reaction.[8] It is better to adjust the initial pH with dilute sulfuric acid and monitor it during the reaction.
5. How should I properly quench the reaction for accurate analysis?
To stop the reaction at a specific time point, you need to remove either the catalyst (Fe²⁺/Fe³⁺) or the oxidant (H₂O₂).
-
To remove H₂O₂: Add a slight excess of sodium sulfite (Na₂SO₃).[9][10]
-
To remove the iron catalyst: Increase the pH to above 10 with sodium hydroxide or sodium carbonate to precipitate the iron as hydroxide.[9][11] The choice of quenching agent may depend on the subsequent analytical methods to be used.
6. What are the key parameters I should monitor during my experiment?
The key parameters to monitor include:
-
pH
-
Temperature
-
Concentration of the target pollutant
-
Residual hydrogen peroxide concentration
-
Total Organic Carbon (TOC) to assess mineralization
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing AOPs with a hexaaquairon(II) catalyst. These values are typical starting points and may require further optimization for specific applications.
| Parameter | Typical Range | Optimal Value (General) | Reference |
| pH | 2.0 - 6.0 | 3.0 - 4.0 | [4][5] |
| [Fe²⁺]:[H₂O₂] Molar Ratio | 1:1 - 1:20 | 1:5 - 1:10 | [2][7] |
| Catalyst Concentration ([Fe(H₂O)₆]²⁺) | 10 - 100 mg/L | System Dependent | [1] |
| Temperature (°C) | 20 - 50 | 25 - 35 | [13] |
| Reaction Time | 5 - 120 min | System Dependent | [12] |
Experimental Protocols
Protocol 1: Standard Pollutant Degradation Experiment
This protocol outlines a typical batch experiment for evaluating the degradation of an organic pollutant in an aqueous solution using the hexaaquairon(II)-catalyzed Fenton process.
Materials:
-
Hexaaquairon(II) sulfate ([Fe(H₂O)₆]SO₄) or similar Fe(II) salt
-
30% (w/w) Hydrogen peroxide (H₂O₂)
-
Target pollutant stock solution
-
Sulfuric acid (H₂SO₄), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Sodium sulfite (Na₂SO₃) for quenching
-
High-purity water
-
Magnetic stirrer and stir bar
-
pH meter
-
Reaction vessel (e.g., glass beaker)
-
Analytical instrument for pollutant quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the target pollutant at a known concentration in high-purity water.
-
Prepare a fresh stock solution of hexaaquairon(II) sulfate. For example, dissolve the required amount in high-purity water to achieve a concentration of 10 mM.
-
Prepare a working solution of H₂O₂ by diluting the 30% stock.
-
-
Reaction Setup:
-
In a glass beaker, add the desired volume of the pollutant stock solution and dilute with high-purity water to the final reaction volume (e.g., 100 mL).
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Measure the initial pH and adjust to the desired value (e.g., 3.5) using 0.1 M H₂SO₄ or 0.1 M NaOH.
-
-
Initiate the Reaction:
-
Add the required volume of the hexaaquairon(II) stock solution to the reaction mixture to achieve the target catalyst concentration.
-
Start the timer and immediately add the required volume of the H₂O₂ working solution to initiate the AOP.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture (e.g., 1 mL).
-
Immediately add the aliquot to a vial containing a quenching agent (e.g., a small amount of solid Na₂SO₃) to stop the reaction.
-
-
Analysis:
-
Filter the quenched samples if necessary (e.g., using a 0.22 µm syringe filter) to remove any precipitate before analysis.
-
Analyze the samples to determine the remaining concentration of the target pollutant using the appropriate analytical technique.
-
-
Data Processing:
-
Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Visualizations
Caption: Workflow for a typical pollutant degradation experiment using hexaaquairon(II) in an AOP.
References
- 1. s3.us-east-2.amazonaws.com [s3.us-east-2.amazonaws.com]
- 2. usptechnologies.com [usptechnologies.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Characteristics of an oxidant formed during iron (II) autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The dose and ratio effects of Fe(II) and H2O2 in Fenton's process on the removal of atrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
minimizing side reactions in hexaaquairon(II) mediated processes
Technical Support Center: Hexaaquairon(II)-Mediated Processes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexaaquairon(II) [Fe(H₂O)₆]²⁺. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing signs of unwanted oxidation, such as a color change from pale green to a reddish-brown precipitate. What is happening and how can I prevent it?
A1: This color change indicates the oxidation of iron(II) to iron(III). The pale green color is characteristic of the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, while the reddish-brown precipitate is typically hydrated iron(III) hydroxide, Fe(OH)₃·nH₂O. This oxidation is a common side reaction, especially under alkaline (high pH) conditions in the presence of atmospheric oxygen.[1][2]
Troubleshooting Steps:
-
pH Control: Maintain a slightly acidic to neutral pH (typically below 7). Solutions of hexaaquairon(II) are naturally weakly acidic.[3][4] Avoid adding strong bases unless your protocol specifically requires it.
-
Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which is the primary oxidant.
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen before adding your iron(II) source.
Q2: My process, intended for selective oxidation, is resulting in low yields and a complex mixture of non-specific byproducts. What is the likely cause?
A2: This issue is common in Fenton-like reactions where hexaaquairon(II) is used to generate reactive oxygen species (ROS). The likely culprit is the formation of highly reactive and non-selective hydroxyl radicals (•OH).[5][6] These radicals can attack your substrate and solvent indiscriminately, leading to over-oxidation and fragmentation.
Troubleshooting Steps:
-
Radical Scavengers: Introduce a hydroxyl radical scavenger to the reaction mixture. The choice of scavenger depends on your specific system and tolerance for the scavenger itself. See Table 1 for a comparison of common scavengers.[7][8]
-
Control Stoichiometry: Carefully control the stoichiometry of your oxidant (e.g., hydrogen peroxide) to iron(II). An excess of the oxidant can lead to a burst of radical formation.
-
Temperature Control: Lowering the reaction temperature can help to moderate the rate of radical formation and improve selectivity.
-
Ligand Modification: The coordination environment of the iron can influence the type of ROS generated. For instance, certain phosphate buffers can promote the generation of •OH radicals but can also act as scavengers.[5]
Q3: I am observing the formation of a precipitate even under acidic conditions. What could be the cause?
A3: While iron(III) hydroxide precipitation is common at higher pH, other precipitates can form under acidic conditions. The addition of certain reagents can lead to the formation of insoluble iron(II) salts. For example, in the presence of carbonate ions, you may precipitate iron(II) carbonate (FeCO₃).[9] If ammonia is used as a pH modifier, it can act as a base to deprotonate the aqua ligands, forming a neutral, insoluble complex like [Fe(H₂O)₄(OH)₂].[9][2]
Troubleshooting Steps:
-
Reagent Compatibility: Review all reagents in your system for potential precipitation reactions with iron(II).
-
Counter-ion Effects: The counter-ion of your iron(II) salt (e.g., sulfate, chloride) can also influence solubility. Ensure it is compatible with your reaction medium.
Troubleshooting Guides
Guide 1: Diagnosing and Preventing Fe(II) Oxidation
This guide provides a logical workflow for troubleshooting the unwanted oxidation of hexaaquairon(II) to iron(III).
Caption: Troubleshooting workflow for Fe(II) oxidation.
Guide 2: Managing Non-Selective Radical Reactions
This decision tree helps in mitigating side reactions caused by hydroxyl radicals in Fenton-like processes.
Caption: Decision tree for managing radical side reactions.
Data Presentation
Table 1: Relative Efficacy of Hydroxyl Radical Scavengers
This table summarizes the scavenging potential of various agents commonly used to control hydroxyl radical side reactions in Fenton-like systems.[7][8] A higher value indicates greater scavenging potential.
| Scavenger | Chemical Class | Relative Scavenging Potential (µmole scavenged / µmole agent) |
| Quercetin | Flavonoid | 10.6 |
| Curcumin | Polyphenol | 5.9 |
| Morin | Flavonol | 5.2 |
| Rutin | Flavonoid Glycoside | 2.9 |
| Ascorbic Acid | Antioxidant | 0.4 |
| Thiourea | Organosulfur | 0.03 |
| DMSO | Organosulfur | 0.01 |
| Mannitol | Sugar Alcohol | 0.007 |
| Benzoic Acid | Aromatic Acid | 0.0009 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Fe(II) Oxidation During a Reaction
This protocol provides a general method for setting up a reaction that is sensitive to the oxidation of hexaaquairon(II).
-
Solvent Preparation: Degas the chosen solvent (e.g., water, ethanol) by sparging with an inert gas (N₂ or Ar) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Apparatus Setup: Assemble a flame-dried reaction vessel equipped with a magnetic stirrer and maintain it under a positive pressure of inert gas.
-
Reagent Addition:
-
Add the degassed solvent to the reaction vessel via cannula or a gas-tight syringe.
-
Add any substrates or other reagents that are stable in the absence of the iron catalyst.
-
Prepare a stock solution of the hexaaquairon(II) salt (e.g., FeSO₄·7H₂O or FeCl₂·4H₂O) using the degassed solvent.
-
-
Reaction Initiation: Add the iron(II) stock solution to the reaction mixture. If pH control is necessary, use a pre-calibrated pH meter and add a degassed acidic buffer or acid solution dropwise.
-
Monitoring: Maintain the inert atmosphere throughout the reaction. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC). The visual appearance of the solution should remain pale green.
-
Work-up: Upon completion, quench the reaction as required by the specific protocol, potentially with a mildly acidic solution to maintain the iron in its +2 oxidation state if necessary for analysis.
Protocol 2: Fenton-like Oxidation with Controlled Side Reactions
This protocol describes a method for conducting a Fenton-like oxidation while minimizing non-selective side reactions.
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add a solution of the substrate in a suitable degassed solvent.
-
Addition of Iron Catalyst: Add the hexaaquairon(II) salt (e.g., FeSO₄·7H₂O) to the reaction mixture. A typical catalyst loading is 1-10 mol%.
-
Addition of Scavenger (Optional): If non-selective oxidation is a concern, add a radical scavenger (e.g., mannitol or DMSO, see Table 1 for options) at a concentration sufficient to compete with the substrate for hydroxyl radicals.
-
Initiation of Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) to control the initial reaction rate.
-
Slowly add a solution of hydrogen peroxide (or other peroxide oxidant) dropwise or via a syringe pump over an extended period. This slow addition helps to maintain a low steady-state concentration of hydroxyl radicals.
-
-
Monitoring and Completion: Monitor the consumption of the starting material. The reaction is typically complete when the addition of the oxidant is finished.
-
Quenching and Work-up: Quench any remaining peroxide by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite. Proceed with standard extraction and purification procedures.
Visualizations
The Influence of pH on Hexaaquairon(II) Species
The following diagram illustrates how changes in pH affect the hexaaquairon(II) complex, leading to potential side reactions like precipitation.
Caption: Equilibrium of hexaaquairon(II) species at different pH values.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. knockhardy.org.uk [knockhardy.org.uk]
Validation & Comparative
A Comparative Structural Analysis of Hexaaquairon(II) and Hexaaquairon(III) Complexes
A detailed structural examination of the hexaaquairon(II), [Fe(H₂O)₆]²⁺, and hexaaquairon(III), [Fe(H₂O)₆]³⁺, complexes reveals significant differences in their molecular geometry and electronic configurations, stemming from the variation in the oxidation state of the central iron atom. This guide provides a comprehensive comparison of these two fundamental coordination compounds, supported by experimental data, to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Both [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺ complexes adopt an octahedral geometry, with six water molecules coordinating to the central iron ion. However, the higher positive charge of the Fe(III) ion leads to a stronger electrostatic attraction for the lone pairs of the water ligands. This results in shorter and stronger Fe-O bonds in the hexaaquairon(III) complex compared to its Fe(II) counterpart.
Electronic Configuration and its Structural Implications
The electronic configurations of the central iron ions are crucial in determining the overall structure of the complexes. In the weak-field ligand environment provided by water, both complexes are high-spin.
-
Hexaaquairon(II) ([Fe(H₂O)₆]²⁺): The Fe(II) ion has a d⁶ electronic configuration. In a high-spin octahedral field, this corresponds to a t₂g⁴e_g² arrangement. The uneven occupancy of the t₂g orbitals can lead to a Jahn-Teller distortion, resulting in a deviation from a perfect octahedral geometry. This distortion often manifests as an elongation or compression along one of the O-Fe-O axes, leading to variations in Fe-O bond lengths.
-
Hexaaquairon(III) ([Fe(H₂O)₆]³⁺): The Fe(III) ion possesses a d⁵ electronic configuration. In a high-spin state, this results in a half-filled d-subshell with a t₂g³e_g² arrangement. Since all d-orbitals are singly occupied, there is no electronic degeneracy, and therefore, no Jahn-Teller distortion is expected. This leads to a more regular and symmetrical octahedral structure for the [Fe(H₂O)₆]³⁺ complex.
Quantitative Structural Comparison
Experimental data obtained from X-ray crystallography provides precise measurements of the bond lengths and angles within these complexes. The following table summarizes the key structural parameters for hexaaquairon(II) and hexaaquairon(III) ions.
| Parameter | Hexaaquairon(II) ([Fe(H₂O)₆]²⁺) | Hexaaquairon(III) ([Fe(H₂O)₆]³⁺) |
| Fe-O Bond Length (Å) | ~2.13 | ~2.03 |
| O-Fe-O Bond Angles (°) | Deviate from 90° due to potential Jahn-Teller distortion | Close to 90° |
| Point Group | Can be lower than O_h (e.g., D₄h) | O_h |
Experimental Protocols
The structural determination of these complexes is primarily achieved through single-crystal X-ray diffraction.
Crystallization
Hexaaquairon(II) salts , such as potassium hexaaquairon(II) sulfate (K₂--INVALID-LINK--₂), can be crystallized by dissolving equimolar amounts of potassium sulfate and iron(II) sulfate heptahydrate in hot distilled water, followed by slow evaporation of the solvent.[1]
Hexaaquairon(III) salts , like hexaaquairon(III) nitrate trihydrate (--INVALID-LINK--₃·3H₂O), are typically crystallized from their acidic aqueous solutions. For instance, crystals can be grown from a nitric acid solution of iron(III) nitrate.[2]
X-ray Diffraction Data Collection
For single-crystal X-ray diffraction analysis, a suitable crystal is mounted on a goniometer. The data for potassium hexaaquairon(II) sulfate was collected at 295 K.[3] For hexaaquairon(III) nitrate trihydrate, data can be collected using a suitable diffractometer with monochromatic radiation (e.g., Mo Kα).[4] The diffraction data is collected by rotating the crystal and recording the diffraction pattern at various angles. The resulting data is then processed to determine the unit cell dimensions, space group, and ultimately the precise atomic coordinates, from which bond lengths and angles are calculated.[3][4]
Logical Relationship Diagram
The following diagram illustrates the relationship between the electronic configuration of the iron ion and the resulting structural characteristics of the hexaaqua complexes.
Caption: Flowchart illustrating the influence of the iron oxidation state on the geometry of its hexaaqua complex.
References
A Comparative Guide to Hexaaquairon(II) and Iron Chelates in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Iron, owing to its abundance, low cost, and versatile redox chemistry, is a cornerstone of modern catalysis. It is employed in applications ranging from environmental remediation via advanced oxidation processes (AOPs) to fine chemical synthesis. The catalytic activity of iron is typically harnessed in two primary forms: the simple hydrated ion, hexaaquairon(II) [Fe(H₂O)₆]²⁺, and as complexes with chelating ligands, known as iron chelates. The choice between these forms is critical as it dictates the catalyst's stability, reactivity, and optimal operating conditions.
This guide provides an objective, data-driven comparison of the catalytic performance of hexaaquairon(II) and various iron chelates. It includes detailed experimental protocols and visual diagrams to elucidate key mechanisms and workflows.
Fundamental Principles of Catalysis
Hexaaquairon(II) [Fe(H₂O)₆]²⁺: In aqueous solutions, ferrous iron exists as the hexaaquairon(II) complex. Its primary catalytic role is in the classic Fenton reaction, where it reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic molecules. The major limitation of this system is its strong dependence on pH; to prevent the precipitation of inactive iron(III) hydroxide (Fe(OH)₃), the reaction must be conducted under acidic conditions, typically between pH 2.5 and 4.0.[1][2]
Iron Chelates: An iron chelate is a complex where an iron ion is bonded to a multidentate ligand, forming a stable, ring-like structure. Common chelating agents include ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and nitrilotriacetic acid (NTA). Chelation significantly alters the properties of the iron catalyst. By sequestering the iron ion, the ligand prevents its precipitation at neutral or even alkaline pH, thereby broadening the operational range of Fenton-like reactions.[3][4] Furthermore, the ligand can modulate the iron's redox potential, influencing the rate of radical generation and overall catalytic efficiency.[5]
Performance Comparison: Data from Phenol Degradation
The degradation of phenol is a benchmark reaction for evaluating the efficacy of advanced oxidation processes. The data below, derived from studies comparing the classical Fenton process with a Fenton-like system using Fe-EDTA, highlights the profound impact of chelation on catalytic performance, particularly concerning pH.
| Catalyst System | Target Substrate | Initial pH | Reaction Time (min) | Temperature (°C) | Pollutant Conversion (%) | Reference |
| Hexaaquairon(II) + H₂O₂ (Classical Fenton) | Phenol (1000 mg/L) | 7.0 | 120 | 30 | ~10% | [6] |
| Fe-EDTA + H₂O₂ (Fenton-Like) | Phenol (1000 mg/L) | 7.0 | 120 | 30 | >95% | [6] |
| Hexaaquairon(II) + H₂O₂ (Classical Fenton) | Phenol (1000 mg/L) | 3.0 | 120 | 30 | ~98% | [3] |
| Fe-EDTA + H₂O₂ (Fenton-Like) | Phenol (1000 mg/L) | 3.0 | 120 | 30 | ~98% (no advantage over classical Fenton at low pH) | [3] |
Summary of Findings:
-
At neutral pH (7.0) , the iron chelate (Fe-EDTA) demonstrates vastly superior performance, achieving over 95% phenol degradation, whereas the unchelated hexaaquairon(II) is largely ineffective due to the precipitation of iron hydroxides.[6]
-
At acidic pH (3.0) , both systems are highly effective. The presence of EDTA offers no significant advantage in phenol conversion under these conditions, which are already optimal for the classical Fenton reaction.[3]
-
The efficiency of the Fe-EDTA system is dependent on the ligand-to-metal ratio. An excess of the EDTA ligand can inhibit the decomposition of hydrogen peroxide and suppress the generation of radicals.[3][4] The optimal performance for phenol degradation was observed at an EDTA:Fe molar ratio of 0.3:1.[6]
Catalyst Stability and Operational pH Range
The primary advantage of iron chelates is their enhanced stability across a wider pH range compared to hexaaquairon(II). The stability is quantified by the stability constant (Log K); a higher value indicates a stronger, more stable complex.
| Catalyst / Chelate | Effective pH Range for Catalysis | Stability Constant (Log K) for Fe(III) | Notes |
| Hexaaquairon(II) | < 4.0 | N/A | Prone to precipitation as Fe(OH)₃ at pH > 4.[2] |
| Fe-EDTA | < 7.0 | 25.1 | Widely used, but can be less stable at neutral pH compared to other chelates.[3] |
| Fe-DTPA | < 7.5 | 28.6 | Offers slightly higher stability than EDTA at near-neutral pH. |
| Fe-EDDHA | < 9.0 | ~33.9 | Very high stability, suitable for alkaline conditions. |
| Fe-NTA | Alkaline pH | 15.9 | Lower stability but effective in specific applications.[5] |
Visualizing Catalytic Pathways and Workflows
Signaling Pathways and Logical Relationships
References
A Researcher's Guide to Analytical Method Validation: Hexaaquairon(II) Standards in Focus
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods validated using hexaaquairon(II) standards versus other common iron standards. Detailed experimental data, protocols, and workflow visualizations are presented to facilitate informed decisions in the laboratory.
The selection of an appropriate standard is a critical step in the validation of any analytical method. While primary standards like iron wire and potassium dichromate are often favored for their high purity and stability, secondary standards, such as solutions of hexaaquairon(II), [Fe(H₂O)₆]²⁺, offer convenience and are suitable for many applications when properly standardized. This guide explores the use of hexaaquairon(II) in the validation of common analytical techniques and compares its performance against established primary standards.
Comparative Performance of Iron Standards
The choice of an iron standard impacts key validation parameters of an analytical method. The following tables summarize the performance of different standards in the validation of spectrophotometric and titrimetric methods for iron determination.
Table 1: Comparison of Iron Standards for Validation of a Spectrophotometric Method
| Validation Parameter | Hexaaquairon(II) Standard (Standardized) | Iron Wire (Primary Standard) | Potassium Dichromate (Primary Standard) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 100.5% | 99.0 - 101.0% |
| Precision (RSD) | < 2% | < 1% | < 1.5% |
| Limit of Detection (LOD) | Dependent on method | Dependent on method | Dependent on method |
| Limit of Quantitation (LOQ) | Dependent on method | Dependent on method | Dependent on method |
| Preparation Complexity | Moderate (requires standardization) | High (requires precise weighing and dissolution) | Moderate |
| Stability of Standard | Moderate (prone to oxidation) | High | High |
Data synthesized from publicly available information.
Table 2: Comparison of Titrants for the Determination of Iron(II)
| Parameter | Potassium Dichromate | Ceric (IV) Sulfate |
| Principle | Oxidation of Fe(II) to Fe(III) by Cr₂O₇²⁻ in an acidic medium. | Oxidation of Fe(II) to Fe(III) by Ce(IV) in an acidic medium. |
| Accuracy | High, can be used as a primary standard.[1] | High, but the solution needs to be standardized. |
| Precision (RSD) | Typically < 0.2% | Comparable to Potassium Dichromate |
| Endpoint Detection | Redox indicator (e.g., diphenylamine) | Self-indicating or redox indicator |
| Stability of Titrant | High | Moderate (light sensitive) |
| Interferences | Fewer than permanganate | Chloride ions do not interfere |
This table is adapted from a comparative guide on the titrimetric determination of Iron (II).[1]
Experimental Workflow and Logical Relationships
The validation of an analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated. The diagram below illustrates the key stages involved when using a hexaaquairon(II) standard.
Key Experimental Protocols
Detailed methodologies are crucial for the successful validation of analytical methods. Below are protocols for the preparation and standardization of a hexaaquairon(II) solution and its use in validating a UV-Vis spectrophotometric method.
Protocol 1: Preparation and Standardization of a Hexaaquairon(II) Standard Solution
Objective: To prepare a hexaaquairon(II) solution of a known concentration to be used as a secondary standard.
Materials:
-
Ferrous ammonium sulfate hexahydrate (Mohr's salt, Fe(NH₄)₂(SO₄)₂·6H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Primary standard potassium dichromate (K₂Cr₂O₇), dried at 110°C
-
Diphenylamine sulfonate indicator
-
Phosphoric acid (H₃PO₄)
-
Deionized water
-
Volumetric flasks, burette, pipettes, analytical balance
Procedure:
-
Preparation of ~0.1 N Ferrous Ammonium Sulfate Solution:
-
Accurately weigh approximately 39.2 g of ferrous ammonium sulfate hexahydrate.
-
Dissolve the salt in a 1 L volumetric flask containing about 500 mL of deionized water and 20 mL of concentrated sulfuric acid.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Standardization against Potassium Dichromate:
-
Accurately weigh about 0.2 g of dried primary standard potassium dichromate into a 250 mL Erlenmeyer flask.
-
Dissolve the K₂Cr₂O₇ in 100 mL of deionized water.
-
Carefully add 15 mL of concentrated sulfuric acid and 5 mL of phosphoric acid.
-
Add 8 drops of diphenylamine sulfonate indicator.
-
Titrate the potassium dichromate solution with the prepared ferrous ammonium sulfate solution until the color changes from violet-blue to green.[2]
-
Repeat the titration at least three times and calculate the average normality of the ferrous ammonium sulfate solution.
-
Protocol 2: Validation of a UV-Vis Spectrophotometric Method for Iron Determination
Objective: To validate a UV-Vis spectrophotometric method for the determination of iron using a standardized hexaaquairon(II) solution.
Materials:
-
Standardized hexaaquairon(II) solution (from Protocol 1)
-
1,10-Phenanthroline solution
-
Hydroxylamine hydrochloride solution
-
Sodium acetate buffer solution
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes
Procedure:
-
Preparation of Calibration Standards:
-
From the standardized hexaaquairon(II) stock solution, prepare a series of at least five calibration standards by serial dilution in volumetric flasks. The concentration range should cover the expected range of the samples to be analyzed.
-
-
Color Development:
-
To each calibration standard, and a blank (deionized water), add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II).
-
Add 5 mL of 1,10-phenanthroline solution to form the orange-red complex.
-
Add 8 mL of sodium acetate buffer solution to adjust the pH to the optimal range for color formation.
-
Dilute to the mark with deionized water and allow the color to develop for at least 10 minutes.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron(II)-phenanthroline complex (approximately 510 nm).
-
Zero the instrument using the blank solution.
-
Measure the absorbance of each calibration standard.
-
-
Validation Parameter Assessment:
-
Linearity: Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (R²).
-
Accuracy: Prepare samples with known concentrations of iron (spiked samples) and analyze them using the calibration curve. Calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze a single standard solution multiple times (e.g., n=6) on the same day and calculate the relative standard deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst to assess the variability.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
This comprehensive guide provides the necessary framework for researchers to effectively validate analytical methods using hexaaquairon(II) standards. By understanding the comparative performance and adhering to detailed protocols, laboratories can ensure the generation of high-quality, reliable data.
References
structural differences between high-spin Fe(II) and Fe(III) aqua complexes
A Comparative Analysis of High-Spin Fe(II) and Fe(III) Aqua Complexes
A detailed structural examination of the hexaaqua Fe(II) and Fe(III) complexes, specifically [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺, reveals significant differences in their coordination environments and electronic properties. These distinctions are a direct consequence of the variation in the oxidation state of the central iron atom. This guide offers a thorough comparison of these fundamental coordination compounds, supported by experimental data, intended for researchers, scientists, and professionals in the field of drug development. The aqua complexes of iron are pivotal in various chemical and biological processes, including electron transfer and catalysis.
Electronic Configuration and its Structural Impact
The electronic configurations of the iron ions are central to understanding the structural disparities. In the weak-field ligand environment provided by water, both Fe(II) and Fe(III) complexes adopt a high-spin state.[1]
-
High-Spin Fe(II): With a d⁶ configuration, the electrons are arranged as (t₂g)⁴(eg)².
-
High-Spin Fe(III): With a d⁵ configuration, the electrons are arranged as (t₂g)³(eg)².[1]
The additional electron in the Fe(II) ion occupies an antibonding e.g. orbital, which contributes to a longer metal-ligand bond distance due to increased electron-electron repulsion and shielding.
Coordination Geometry and Bond Lengths
Both [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺ complexes exhibit an octahedral coordination geometry, with six water molecules directly bonded to the central iron ion.[1] However, the most notable structural difference lies in the Fe-O bond lengths.
The Fe(III) ion, having a higher positive charge, exerts a stronger electrostatic attraction on the lone pairs of the water ligands. This increased attraction pulls the water molecules closer to the metal center, resulting in significantly shorter Fe-O bond lengths in the [Fe(H₂O)₆]³⁺ complex.[1] The average Fe(III)-O bond distance is approximately 0.14 Å shorter than the Fe(II)-O distance.[1]
This stronger metal-ligand interaction in the Fe(III) complex also leads to a more regular octahedral geometry, with O-Fe-O bond angles closely approaching the ideal 90°.[1] In contrast, the [Fe(H₂O)₆]²⁺ complex can display a slightly distorted or compressed octahedral geometry.[1]
Acidity of the Aqua Complexes
The higher charge density of the Fe³⁺ ion makes [Fe(H₂O)₆]³⁺ a stronger Lewis acid.[1] This increased acidity facilitates the deprotonation of the coordinated water molecules, leading to the formation of hydroxo and oxo-bridged species in solution.[1] Solutions of [Fe(H₂O)₆]³⁺ are therefore significantly more acidic than solutions of [Fe(H₂O)₆]²⁺ of the same concentration.[2]
Quantitative Structural Data
The following table summarizes the key structural and electronic parameters for high-spin Fe(II) and Fe(III) aqua complexes based on experimental data, primarily from X-ray crystallography.
| Parameter | High-Spin [Fe(H₂O)₆]²⁺ | High-Spin [Fe(H₂O)₆]³⁺ |
| Iron Oxidation State | +2 | +3 |
| d-electron Configuration | d⁶ | d⁵ |
| Spin State | High-spin | High-spin |
| Coordination Geometry | Octahedral (can be distorted) | Octahedral (more regular) |
| Average Fe-O Bond Length (Å) | ~2.13 | ~1.99 |
| O-Fe-O Bond Angles | ~90° (with some deviation) | Very close to 90° |
Experimental Methodologies
The structural parameters presented are predominantly determined by the following experimental techniques:
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the most powerful technique for obtaining precise three-dimensional structural information, including bond lengths and angles of crystalline coordination complexes. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
-
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy: This technique is particularly useful for determining the local coordination environment (coordination number and bond distances) of a metal ion in both crystalline and non-crystalline samples, including solutions. It involves measuring the absorption of X-rays by the sample as a function of energy.
Logical Relationship Diagram
The following diagram illustrates the relationship between the oxidation state, electronic configuration, and the resulting structural properties of the high-spin iron aqua complexes.
Caption: Relationship between oxidation state and structural properties of iron aqua complexes.
References
A Comparative Guide to the Peroxidase-Like Activity of Iron(II) and Other Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the peroxidase-like activity of iron(II) complexes against other metal-based nanozymes. The objective is to offer a comprehensive overview of their catalytic efficiencies, supported by available experimental data, detailed protocols, and mechanistic insights to aid in the selection and design of effective enzyme mimetics for various applications.
Introduction to Peroxidase-Mimicking Metal Complexes
Peroxidases are enzymes that catalyze the oxidation of a wide range of substrates by hydrogen peroxide (H₂O₂). Their applications in diagnostics, therapeutics, and biotechnology are extensive. However, natural enzymes suffer from limitations such as high cost, low stability, and stringent storage conditions. This has spurred the development of artificial enzymes, or "nanozymes," with metal complexes being a prominent class. These synthetic catalysts mimic the function of natural peroxidases, offering enhanced stability and durability.
Iron-based complexes, particularly those containing iron(II) and iron(III), have been extensively studied for their peroxidase-like activity, largely due to the role of heme iron in natural peroxidases. This guide compares the performance of iron(II)-based systems with other notable metal complexes, including those of copper, manganese, and cerium.
Comparative Analysis of Catalytic Activity
The catalytic efficiency of peroxidase mimics is typically evaluated using Michaelis-Menten kinetics, which provides the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ reflects the substrate affinity (a lower Kₘ indicates higher affinity), while Vₘₐₓ represents the maximum rate of the reaction. The catalytic constant (kcat) represents the turnover number, indicating the number of substrate molecules converted per catalytic site per unit time.
Quantitative Data Summary
The following table summarizes the available kinetic parameters for various metal complexes with peroxidase-like activity. It is important to note that the experimental conditions (e.g., pH, temperature, substrate concentration) can significantly influence these parameters, and direct comparisons should be made with caution when data is sourced from different studies.
| Catalyst | Substrate | Kₘ (mM) | Vₘₐₓ (10⁻⁸ M s⁻¹) | kcat (s⁻¹) | Reference |
| Iron-Based | |||||
| Fe₃O₄ NPs | TMB | 0.098 | 8.6 | - | [1] |
| Fe₃O₄ NPs | H₂O₂ | 154 | - | - | [2] |
| FeS₂ nanozymes | TMB | - | Higher than Fe₃S₄ | - | [1] |
| FeAl-LDH | TMB | 0.17 | 28.4 | - | [3] |
| NiFe-LDH | TMB | 0.21 | 15.2 | - | [3] |
| Copper-Based | |||||
| Cu-GGG tripeptide | ABTS | - | - | 326 U mg⁻¹ | [4] |
| Cu-MOF (Cu-TCPP) | TMB | 0.27 | - | - | [5] |
| Manganese-Based | |||||
| MnO₂ nanozymes | DAB | 1.6 | 4.7 | - | [6] |
| Engineered MnCcP | Mn(II) | 0.28 | - | - | [5] |
| Cerium-Based | |||||
| CeO₂ NSs | TMB | 0.252 | 10.4 | - | [7][8] |
| CeO₂ NSs | H₂O₂ | 3.68 | 9.34 | - | [7][8] |
Note: A direct comparison of Vₘₐₓ and kcat values is challenging due to variations in the reporting units and experimental setups across different studies. Some studies report qualitative comparisons, for instance, noting that certain iron(III) complexes exhibit peroxidase activity while their copper(II) counterparts do not.[9][10][11][12] This is often attributed to differences in the steric and electronic properties of the metal centers.[9][10][11][12]
Experimental Protocols
Accurate and reproducible assessment of peroxidase-like activity is crucial. The following is a detailed methodology for the commonly used 3,3',5,5'-tetramethylbenzidine (TMB) assay.
TMB Oxidation Assay for Peroxidase-Like Activity
This protocol is a generalized procedure and may require optimization for specific metal complexes.
Reagents:
-
Catalyst Stock Solution: A solution of the metal complex at a known concentration.
-
TMB Solution: Prepare a stock solution of TMB (e.g., 10 mg/mL) in a suitable organic solvent like dimethyl sulfoxide (DMSO).[13]
-
Hydrogen Peroxide (H₂O₂): A stock solution of H₂O₂ (e.g., 30%).
-
Reaction Buffer: A buffer solution to maintain a constant pH. Acetate buffer (e.g., 0.2 M, pH 4.0) is commonly used as many peroxidase mimics exhibit optimal activity in acidic conditions.
-
Stop Solution: An acidic solution to terminate the reaction (e.g., 2 M H₂SO₄).
Procedure:
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Reaction Buffer
-
Catalyst solution (to achieve the desired final concentration)
-
TMB solution (diluted from stock to the desired final concentration)
-
-
Initiation: Add the H₂O₂ solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specific time period (e.g., 10-30 minutes). The incubation should be carried out in the dark to prevent photo-degradation of TMB.
-
Measurement (Kinetic): The absorbance of the blue-colored oxidized TMB product can be monitored over time at 652 nm using a microplate reader.
-
Measurement (Endpoint): To stop the reaction, add the stop solution (e.g., 50 µL) to each well. The color will change from blue to yellow. Measure the absorbance at 450 nm.
-
Controls: Include control wells containing all components except the catalyst to account for any background reaction.
Data Analysis:
The initial reaction rates can be determined from the linear portion of the absorbance vs. time plot. To determine Kₘ and Vₘₐₓ, the experiment should be repeated with varying concentrations of one substrate (e.g., TMB) while keeping the other (e.g., H₂O₂) at a saturating concentration. The data can then be fitted to the Michaelis-Menten equation.
Mechanistic Insights and Signaling Pathways
The peroxidase-like activity of metal complexes generally involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), from the decomposition of H₂O₂. The metal center in the complex facilitates this process through redox cycling.
General Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a metal complex (Mⁿ⁺) exhibiting peroxidase-like activity.
Caption: Generalized catalytic cycle of a metal complex with peroxidase-like activity.
In this proposed mechanism, the metal complex first interacts with hydrogen peroxide to form an activated intermediate. This is followed by an electron transfer step, leading to the oxidation of the metal center and the generation of highly reactive hydroxyl radicals. These radicals then oxidize the substrate (e.g., TMB), and the metal complex is regenerated to its initial state, completing the catalytic cycle. The specific nature of the intermediates and the exact electron transfer pathways can vary depending on the metal, its oxidation state, and the coordinating ligands.
Experimental Workflow for Activity Assessment
The following diagram outlines the typical workflow for evaluating the peroxidase-like activity of a metal complex.
Caption: Standard workflow for assessing the peroxidase-like activity of metal complexes.
Conclusion
The development of metal complexes with peroxidase-like activity presents a promising avenue for creating robust and efficient alternatives to natural enzymes. While iron-based complexes, particularly iron(II) and iron(III) systems, are highly effective, this guide highlights that complexes of other metals such as copper, manganese, and cerium also exhibit significant catalytic activity. The choice of the optimal metal complex will depend on the specific application, considering factors such as catalytic efficiency, stability under operational conditions, and cost-effectiveness. The provided data and protocols serve as a valuable resource for researchers in the rational design and evaluation of novel peroxidase-mimicking nanozymes. Further research focusing on standardized testing protocols will be crucial for enabling more direct and accurate comparisons across different classes of metal complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Peroxidase-like Activity of CeO2 Nanozymes: Particle Size and Chemical Environment Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Mn(II)-binding and manganese peroxidase activity in a designed cytochrome c peroxidase through fine-tuning secondary sphere interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.wur.nl [research.wur.nl]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Studies of Structures and Peroxidase-like Activities of Copper(II) and Iron(III) Complexes with an EDTA-Based Phenylene-Macrocycle and Its Acyclic Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Hexaaquairon(II) and Other Iron(II) Coordination Complexes
The reactivity of the iron(II) ion is profoundly influenced by its coordination environment. While the simple hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, serves as a fundamental species in aqueous chemistry, its properties are significantly modulated by the replacement of water ligands with other donor molecules. This guide provides a comparative analysis of the reactivity of hexaaquairon(II) versus other iron(II) coordination complexes, focusing on ligand substitution kinetics, redox properties, and catalytic activity. The content is tailored for researchers, scientists, and drug development professionals, with supporting experimental data and methodologies.
Ligand Substitution Reactivity
The lability of an iron(II) complex—the rate at which its ligands are exchanged—is a critical determinant of its reactivity. Iron(II) complexes are typically high-spin d⁶ centers, which do not benefit from a large ligand field stabilization energy (LFSE), rendering them kinetically labile.
The exchange of water molecules in the hexaaquairon(II) ion is rapid, following a dissociative interchange (Id) mechanism.[1][2] The rate of this exchange provides a baseline for comparison with other complexes. The nature of the non-exchanging ligands in a complex can influence the lability of the remaining sites. Generally, stronger σ-donating ligands can weaken the bonds to other ligands, potentially increasing their substitution rate, while π-accepting ligands can have more complex effects.
Table 1: Comparative Ligand Exchange Rates for Iron(II) Complexes
| Complex | Ligand Exchange Rate Constant (kex at 25 °C) | Activation Volume (ΔV‡, cm³/mol) | Mechanism |
| [Fe(H₂O)₆]²⁺ | 4.4 x 10⁶ s⁻¹ | +3.8 | Id |
| [Fe(NH₃)₆]²⁺ | 4.5 x 10⁵ s⁻¹ | Not available | Assumed Id |
| [Fe(CN)₆]⁴⁻ | Very slow (kinetically inert) | Not applicable | Not applicable |
| [Fe(phen)₃]²⁺ | Very slow (kinetically inert) | Not applicable | Not applicable |
Data compiled from various sources on metal aquo ion kinetics.[1][3][4]
As shown in Table 1, the water exchange rate for [Fe(H₂O)₆]²⁺ is very fast.[1] Complexes with strong field ligands like cyanide (CN⁻) or 1,10-phenanthroline (phen) are kinetically inert due to significant LFSE in the low-spin d⁶ configuration.
Caption: Dissociative interchange (Id) mechanism for water exchange on [Fe(H₂O)₆]²⁺.
Experimental Protocol: Stopped-Flow Kinetics
The kinetics of rapid ligand substitution reactions, such as the anation of [Fe(H₂O)₆]²⁺, are commonly studied using the stopped-flow technique.
-
Solution Preparation : Prepare a solution of an iron(II) salt (e.g., Fe(ClO₄)₂) in non-complexing acid (e.g., HClO₄) to prevent hydrolysis. Separately, prepare a solution of the incoming ligand at the desired pH and ionic strength.
-
Instrument Setup : Use a stopped-flow spectrophotometer. The two solutions are housed in separate syringes.
-
Reaction Initiation : The drive pistons rapidly push the reactant solutions into a mixing chamber. The flow is then abruptly stopped, and the newly mixed solution is monitored in an observation cell.
-
Data Acquisition : Monitor the change in absorbance at a wavelength where the reactant and product complexes have significantly different molar absorptivities. The change in absorbance over time (typically milliseconds to seconds) is recorded.
-
Data Analysis : The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate rate law (e.g., pseudo-first-order if the incoming ligand is in large excess) to determine the observed rate constant (kobs). By varying the ligand concentration, the second-order rate constant for the reaction can be determined.[5][6]
Redox Properties
The standard reduction potential (E°) of the Fe(III)/Fe(II) couple is highly sensitive to the coordination environment. The E° for [Fe(H₂O)₆]³⁺/[Fe(H₂O)₆]²⁺ is +0.77 V versus the Normal Hydrogen Electrode (NHE). Ligands that preferentially stabilize the iron(III) state lower this potential, making the iron(II) complex a stronger reducing agent. Conversely, ligands that stabilize the iron(II) state raise the potential, making the iron(II) form more resistant to oxidation.[7]
-
Stabilization of Fe(III) : Hard, anionic ligands with strong σ-donating character (e.g., EDTA⁴⁻, CN⁻, hydroxide) preferentially bind to the smaller, more highly charged Fe³⁺ ion. This stabilization of the oxidized state makes it easier for Fe²⁺ to lose an electron, thus lowering the redox potential.[7][8]
-
Stabilization of Fe(II) : Ligands with significant π-acceptor capabilities, such as 1,10-phenanthroline or 2,2'-bipyridine, can accept electron density from the t₂g orbitals of Fe²⁺ (d⁶) via back-bonding. This interaction is less effective for Fe³⁺ (d⁵), thus stabilizing the reduced state and significantly increasing the redox potential.[7]
Table 2: Standard Redox Potentials for Various Fe(III)/Fe(II) Couples
| Complex Couple | E° (V vs. NHE) | Predominant Ligand Effect |
| [Fe(H₂O)₆]³⁺ / [Fe(H₂O)₆]²⁺ | +0.77 | Baseline (Aquo ligands) |
| [Fe(EDTA)]⁻ / [Fe(EDTA)]²⁻ | +0.12 | Strong stabilization of Fe(III) by chelation |
| [Fe(CN)₆]³⁻ / [Fe(CN)₆]⁴⁻ | +0.36 | Strong σ-donation and moderate π-acceptance |
| [Fe(phen)₃]³⁺ / [Fe(phen)₃]²⁺ | +1.12 | Strong π-backbonding stabilization of Fe(II) |
| Fe(III)-hydroxides / Fe(II) (circumneutral pH) | -0.5 to +0.5 | Strong stabilization of Fe(III) by hydroxide precipitation/complexation |
Data compiled from studies on iron complex redox potentials.[7][8][9]
Caption: Thermodynamic cycle relating formation constants (Kf) to redox potentials (E°).
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is a standard electrochemical technique used to measure the redox potential of a complex and to probe the reversibility of its electron transfer process.
-
Cell Assembly : A three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation : The iron(II) complex of interest is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity. The solution must be deoxygenated by bubbling with an inert gas (N₂ or Ar) to prevent interference from oxygen reduction.
-
Potential Sweep : A potentiostat applies a linearly sweeping potential to the working electrode. The sweep starts from a potential where no reaction occurs, moves to a value past the redox event, and then reverses to sweep back to the starting potential.
-
Data Acquisition : The current flowing through the working electrode is measured as a function of the applied potential, yielding a cyclic voltammogram.
-
Data Analysis : For a reversible one-electron process, the formal reduction potential (E°') is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. The separation between these peaks (ΔEp) provides information about the electron transfer kinetics.
Catalytic Activity
Iron(II) complexes are versatile catalysts, particularly for redox-driven reactions. The catalytic activity is a function of both the redox potential and the lability of the complex.
A classic example is the Fenton reaction, where Fe(II) catalyzes the decomposition of hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH).
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The efficiency of this process depends on the nature of the iron(II) complex. While [Fe(H₂O)₆]²⁺ is a competent Fenton catalyst, its activity is limited to a narrow acidic pH range to avoid precipitation of iron(III) hydroxides.[10] Chelating ligands can extend the effective pH range and modulate the reactivity.
-
[Fe(H₂O)₆]²⁺ : Effective at acidic pH (< 4). At higher pH, the Fe³⁺ product precipitates, removing the catalyst from the solution.
-
Fe(II)-EDTA : This complex remains soluble over a wider pH range. However, the strong stabilization of the Fe(III) state can sometimes slow the catalytic turnover if the reduction of Fe(III) back to Fe(II) is the rate-limiting step.
-
Other Chelates : Ligands can be designed to tune the redox potential for optimal reactivity and to prevent the catalyst from participating in undesirable side reactions.[11][12] The coordination environment can greatly improve the catalytic activity and selectivity of iron centers.[13]
Table 3: Comparison of Catalytic Activity in Fenton-like Reactions
| Catalyst System | Target Pollutant | Reaction Conditions | Performance Metric (e.g., kobs or % degradation) |
| [Fe(H₂O)₆]²⁺ / H₂O₂ | Phenol | pH 3 | kobs ≈ 1.2 x 10⁻³ s⁻¹ |
| Fe(II)-EDTA / H₂O₂ | Atrazine | pH 7 | 95% degradation in 60 min |
| Fe(II)-NTA / H₂O₂ | 2,4-Dichlorophenol | pH 6.5 | >90% degradation in 30 min |
Data are representative and compiled from environmental catalysis literature.[9]
Caption: Generalized catalytic cycle for Fenton and Fenton-like oxidation processes.
Experimental Protocol: Catalytic Degradation Study
-
Reactor Setup : A batch reactor is set up in a temperature-controlled water bath with constant stirring.
-
Reaction Mixture : A buffered aqueous solution of the target pollutant is prepared. The iron(II) catalyst ([Fe(H₂O)₆]²⁺ or a chelated complex) is added to the desired concentration.
-
Reaction Initiation : The reaction is initiated by adding a known amount of hydrogen peroxide.
-
Sampling : Aliquots are withdrawn from the reactor at specific time intervals. The reaction in the aliquot is immediately quenched (e.g., by adding a strong •OH scavenger like methanol or by adjusting the pH).
-
Analysis : The concentration of the target pollutant in each sample is quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Processing : The concentration of the pollutant is plotted against time. The data are then fitted to a kinetic model (e.g., pseudo-first-order) to determine the observed rate constant of degradation, allowing for comparison between different catalytic systems.
Conclusion
The reactivity of iron(II) is not an intrinsic property of the metal ion alone but is a dynamic feature sculpted by its coordination sphere. The hexaaquairon(II) ion, while fundamental, represents just one point on a broad spectrum of reactivity. It is highly labile and possesses a moderate redox potential, making it a suitable reactant in many aqueous systems. However, by substituting the aqua ligands with carefully chosen alternatives, the properties of the iron(II) center can be precisely tuned. Strong field ligands can render the complex inert, π-accepting ligands can make it a poor reductant, and chelating anionic ligands can transform it into a powerful reducing agent that is stable at neutral pH. This ability to modulate lability, redox potential, and catalytic efficiency through ligand design is fundamental to the diverse roles of iron complexes in biological systems, industrial catalysis, and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal aquo complex - Wikipedia [en.wikipedia.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Ligand substitution kinetics of the iron(III) hydroxo dimer with simple inorganic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Iron transition metal Chemistry iron(II) Fe2+ iron(III) Fe3+ complexes ions ligand substitution redox chemical reactions principal oxidation states +2 +3 extraction iron analysis by titration balanced equations Ruthenium Osmium Hassium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 11. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. Coordination tunes the activity and selectivity of the nitrogen reduction reaction on single-atom iron catalysts: a computational study - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
spectroscopic comparison of hexaaquairon(II) with substituted iron(II) complexes
A Spectroscopic Comparison: Hexaaquairon(II) vs. Substituted Iron(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of the simple hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, with various substituted iron(II) complexes. The distinct electronic environments created by different ligands significantly influence the spectroscopic signatures of the iron(II) center. Understanding these differences is crucial for characterizing novel iron compounds, including potential therapeutic agents. This comparison focuses on three key spectroscopic techniques: UV-Visible (UV-Vis), Mössbauer, and Magnetic Circular Dichroism (MCD) spectroscopy, with supporting experimental data and protocols.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions between d-orbitals of the iron(II) center. The energy and intensity of these transitions are highly sensitive to the ligand field strength and the symmetry of the complex.
In high-spin octahedral Fe(II) complexes (d⁶ configuration), a single spin-allowed but Laporte-forbidden transition, ⁵T₂g → ⁵E_g, is typically observed. The energy of this transition corresponds to the crystal field splitting parameter, 10Dq. In complexes with lower symmetry, the degeneracy of the orbitals is lifted, which can result in multiple absorption bands. More intense charge-transfer bands, such as metal-to-ligand charge transfer (MLCT), are common in complexes with π-acceptor ligands.
Comparative UV-Vis Data
| Complex | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
| [Fe(H₂O)₆]²⁺ | ~510 | Low (~1-2) | d-d (⁵T₂g → ⁵E_g) |
| [Fe(phen)₃]²⁺ (phen = 1,10-phenanthroline) | 511 - 520 | High (~11,100) | MLCT |
| [Fe(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) | 520 | High (~8,000-10,000) | MLCT |
| [Fe(NHC)₂(Cl)₂] (NHC = N-heterocyclic carbene) | Broad, NIR | Varies | d-d |
Note: Data is compiled from multiple sources.[1][2][3][4][5][6][7]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the iron(II) complex in a suitable solvent (e.g., deionized water for [Fe(H₂O)₆]²⁺, acetonitrile for organometallic complexes).[6] Create a series of dilutions to find a concentration that yields an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).[8] For air-sensitive samples, all solvent handling and dilutions must be performed under an inert atmosphere.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.[1] Select the "Scan" mode to measure absorbance across a range of wavelengths (e.g., 300-800 nm).[1]
-
Blank Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.[8]
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the holder, ensuring it is correctly oriented.
-
Data Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the blank, generating an absorption spectrum.[8] The wavelength of maximum absorbance (λ_max) is identified from the peak of the spectrum.
-
Quantitative Analysis (Optional): To determine molar absorptivity (ε), prepare a series of standards of known concentration and measure their absorbance at λ_max. Plot absorbance versus concentration (a Beer's Law plot). The slope of the resulting line is equal to ε (assuming a 1 cm path length).[8]
Workflow Visualization
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that probes the immediate electronic environment of the iron nucleus. It is exquisitely sensitive to the oxidation state, spin state, and coordination geometry of iron.[9] The primary parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).[10]
-
Isomer Shift (δ): This parameter relates to the s-electron density at the nucleus and is highly indicative of the iron's oxidation state. High-spin Fe(II) complexes typically exhibit large, positive isomer shifts compared to low-spin Fe(II) or Fe(III) species.
-
Quadrupole Splitting (ΔE_Q): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient (EFG) at the nucleus. It provides information about the symmetry of the electron distribution and the coordination geometry. High-spin Fe(II) has a non-spherically symmetric d-electron distribution, leading to a large ΔE_Q.
Comparative Mössbauer Data (at Low Temperature)
| Complex | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔE_Q, mm/s) | Spin State |
| [Fe(H₂O)₆]²⁺ (in CsFe(PO₄)·6H₂O) | ~1.4 - 1.5 | 0 (at T > 120 K); ~3.6 (at 4.2 K) | High-Spin |
| [Fe(phen)₂(NCS)₂] | ~0.3 - 0.4 (LS); ~1.0 (HS) | ~0.3 (LS); ~2.5 (HS) | Spin-Crossover |
| Fe(II) with Iminobenzo(semi)quinone Ligands | ~0.97 | ~3.5 | High-Spin |
| Various High-Spin Fe(II) Complexes | 1.0 - 1.5 | 1.5 - 4.0 | High-Spin |
Note: Isomer shifts are typically reported relative to α-iron at room temperature. Data is compiled from multiple sources.[11][12][13][14][15][16]
Experimental Protocol: Mössbauer Spectroscopy
-
Source Selection: A radioactive parent isotope that decays to ⁵⁷Fe is required. The most common source is ⁵⁷Co diffused into a rhodium foil.[9]
-
Sample Preparation: The sample must be a solid. Crystalline or powdered samples are packed into a sample holder, typically made of a material like Delrin. The optimal thickness depends on the iron concentration and should be calculated to maximize the signal-to-noise ratio.[17]
-
Spectrometer Setup: The setup consists of the radioactive source mounted on a velocity transducer, the sample holder placed in a cryostat (for temperature control), and a gamma-ray detector.[10] The transducer moves the source linearly, scanning a range of velocities (e.g., ±11 mm/s) to induce a Doppler shift in the energy of the emitted gamma rays.[9]
-
Calibration: The spectrometer velocity scale is calibrated using a standard reference material, such as a thin metallic iron foil, which has a well-known six-line spectrum.[9]
-
Data Collection: Gamma rays are passed through the sample and counted by the detector. A spectrum is generated by plotting the gamma-ray counts (transmission) as a function of the source velocity.[9] Resonant absorption occurs when the Doppler-shifted energy of the source gamma rays matches a nuclear transition energy in the sample, resulting in dips (peaks in an absorption plot) in the spectrum.
-
Data Analysis: The resulting spectrum is fitted with Lorentzian line shapes to extract the hyperfine parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and, if present, the magnetic hyperfine field.[18]
Workflow Visualization
Magnetic Circular Dichroism (MCD) Spectroscopy
MCD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a sample in a magnetic field.[19] For paramagnetic species like high-spin Fe(II), it is a powerful tool for probing d-d transitions that are often weak and unobserved in standard absorption spectroscopy.[20] The resulting spectra, particularly their temperature and field dependence (Variable Temperature, Variable Field - VTVH MCD), provide detailed insight into the spin state, ligand field strength (10Dq), and zero-field splitting (ZFS) parameters of the metal center.[19]
High-spin Fe(II) complexes typically show two near-infrared (NIR) transitions that are signatures of the S=2 spin state.[19] The energy separation of these bands is directly related to the ligand field strength. For example, a study on Fe(II) bound to calprotectin revealed a six-coordinate site with an exceptionally large ligand field (10Dq = 11,045 cm⁻¹) for a non-heme protein.[20][21]
Comparative MCD Data
| Complex / System | 10Dq (cm⁻¹) | Coordination Environment |
| Fe(II) in Calprotectin (His₆ site) | 11,045 | 6-coordinate, N-ligands |
| Fe(II) in Calprotectin (His₃Asp site) | ~5,000 | 5-coordinate, N/O-ligands |
| (NHC)₂FeCl₂ type complexes | ~4,000-5,000 | 4-coordinate, tetrahedral |
| (Amine)₂FeCl₂ type complexes | < 4,000 | 4-coordinate, tetrahedral |
| (Phosphine)₂FeCl₂ type complexes | > 5,000 | 4-coordinate, tetrahedral |
Note: 10Dq values are ligand field splitting parameters derived from MCD spectra. Data is compiled from multiple sources.[20][21][22]
Experimental Protocol: MCD Spectroscopy
-
Spectrometer Setup: An MCD spectrometer combines a light source (e.g., Xenon lamp), a monochromator, linear polarizers, and a photoelastic modulator (PEM) to generate alternating left- and right-circularly polarized light.[23][24] The sample is placed in a variable-temperature cryostat (e.g., 1.6 K to 300 K) within a superconducting magnet that applies a strong magnetic field parallel to the light path.[19]
-
Sample Preparation: Samples are typically prepared as frozen solutions or glasses to ensure optical clarity at cryogenic temperatures. A glassing agent (e.g., glycerol) is often added to the buffer or solvent to prevent light scattering from ice crystals. The sample is loaded into a specialized MCD cell.
-
Data Collection:
-
Wavelength Scan: At a fixed temperature (e.g., 5 K) and magnetic field (e.g., 5 T), the wavelength is scanned to obtain the MCD spectrum. The detector, coupled with a lock-in amplifier, measures the difference in absorbance (ΔA = A_L - A_R).[19]
-
VTVH MCD: The wavelength is fixed at a peak maximum in the MCD spectrum. The magnetic field is then varied at several fixed, low temperatures, or the temperature is varied at several fixed fields. This generates a VTVH saturation curve (ΔA vs. B/2kT).
-
-
Data Analysis: The energy and intensity of the observed bands provide qualitative information. The VTVH saturation data is fitted to theoretical models to quantitatively determine the ground state spin, g-values, and zero-field splitting parameters (D and E/D), which describe the electronic structure of the Fe(II) center.[19]
Workflow Visualization
References
- 1. tau.ac.il [tau.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. askfilo.com [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. odinity.com [odinity.com]
- 7. Iron(ii) complexes with diazinyl-NHC ligands: impact of π-deficiency of the azine core on photophysical properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. kbcc.cuny.edu [kbcc.cuny.edu]
- 9. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A structural, magnetic and Mössbauer spectroscopic study of an unusual angular Jahn–Teller distortion in a series of high-spin iron(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Synthetic, Spectroscopic and DFT Studies of Iron Complexes with Iminobenzo(semi)quinone Ligands: Implications for o-Aminophenol Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Spectroscopic, magnetochemical, and crystallographic study of cesium iron phosphate hexahydrate: characterization of the electronic structure of the iron(II) hexa-aqua cation in a quasicubic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. C-term Magnetic Circular Dichroism (MCD) Spectroscopy in Paramagnetic Transition Metal and f-Element Organometallic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Magnetic circular dichroism studies of iron(ii) binding to human calprotectin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Magnetic circular dichroism studies of iron(ii) binding to human calprotectin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. zayets2physics.com [zayets2physics.com]
A Comparative Guide to the Water Exchange Kinetics of Hexaaqua Metal Ions
The lability of metal aqua ions, characterized by the rate at which they exchange their coordinated water molecules with the bulk solvent, is a fundamental aspect of inorganic and bioinorganic chemistry. This rate spans over 18 orders of magnitude, influencing everything from the synthesis of coordination compounds to the biological activity and toxicity of metal ions.[1] This guide provides a comparative overview of the water exchange kinetics for various hexaaqua metal ions, detailing the experimental methods used for their determination and the mechanistic principles that govern these reactions.
Quantitative Comparison of Water Exchange Kinetics
The rate of water exchange is quantified by the first-order rate constant, kex (s⁻¹), at a standard temperature (298 K or 25 °C). Along with kex, activation parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and volume of activation (ΔV‡) provide crucial insights into the reaction mechanism. A positive ΔV‡ suggests a dissociative mechanism where bond-breaking is predominant, while a negative ΔV‡ points to an associative mechanism involving bond formation.[2]
Below is a summary of kinetic parameters for a selection of hexaaqua metal ions.
| Metal Ion | d-electron Config. | log kex (s⁻¹) at 298 K | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔV‡ (cm³/mol) | Proposed Mechanism |
| Divalent Ions (M²⁺) | ||||||
| V²⁺ | d³ | 2.0 | 66 | +2 | -4.1 | Iₐ |
| Cr²⁺ | d⁴ | 9.0 | - | - | - | Id (Jahn-Teller) |
| Mn²⁺ | d⁵ | 7.3 | 33 | +5 | -5.4 | Iₐ |
| Fe²⁺ | d⁶ | 6.6 | 41 | +21 | +3.8 | Id |
| Co²⁺ | d⁷ | 6.5 | 47 | +36 | +6.1 | Id |
| Ni²⁺ | d⁸ | 4.5 | 57 | +32 | +7.2 | Id |
| Cu²⁺ | d⁹ | 9.7 | 20 | +17 | +8.0 | Id (Jahn-Teller) |
| Zn²⁺ | d¹⁰ | ~7.7 | 50 | +40 | +5.0 | Id |
| Trivalent Ions (M³⁺) | ||||||
| Ti³⁺ | d¹ | 5.3 | 43 | -3 | -12.1 | Iₐ |
| V³⁺ | d² | 2.7 | 50 | -28 | -8.9 | Iₐ |
| Cr³⁺ | d³ | -5.6 | 110 | +11 | -9.6 | Iₐ |
| Fe³⁺ | d⁵ | 2.2 | 64 | +12 | -5.4 | Iₐ |
| Ru³⁺ | d⁵ | -4.8 | 90 | -30 | -8.3 | Iₐ |
| Rh³⁺ | d⁶ | -8.7 | 134 | - | -4.2 | Iₐ |
| Ir³⁺ | d⁶ | -9.8 | 150 | +40 | -4.3 | Iₐ |
| Ga³⁺ | d¹⁰ | 2.6 | 65 | +30 | +5.0 | Id |
| Al³⁺ | - | 0.2 | 85 | +42 | +5.7 | Id |
Data compiled from multiple sources. Note that values, especially for activation parameters, can vary between studies.[1][2][3][4]
Mechanisms of Water Exchange
The exchange of water ligands on a hexaaqua metal ion, [M(H₂O)₆]ⁿ⁺, can proceed through several pathways, broadly classified as associative, dissociative, or interchange.[2][5]
-
Associative (A): An incoming water molecule first forms a bond with the metal center, creating a heptacoordinate (7-coordinate) intermediate, which then loses one of the original water ligands.
-
Dissociative (D): A coordinated water molecule first dissociates from the metal center, forming a pentacoordinate (5-coordinate) intermediate, which is then attacked by an incoming water molecule.[5]
-
Interchange (I): The entering and leaving water molecules exchange in a single concerted step. This is further divided into:
-
Associative Interchange (Iₐ): The transition state is characterized by significant bond formation with the incoming water molecule.
-
Dissociative Interchange (Id): The transition state is characterized by significant bond breaking of the leaving water molecule.[6]
-
The operative mechanism is heavily influenced by factors like the metal ion's size, charge, and d-electron configuration.[7][8][9]
-
Charge and Size: Higher charge density (higher charge, smaller radius) strengthens the M-O bond, generally slowing the rate of dissociative exchange.[8][9]
-
d-electron Configuration: For transition metals, the Ligand Field Stabilization Energy (LFSE) plays a crucial role. Ions with high LFSE, like Cr³⁺ (d³), are often kinetically inert. Conversely, configurations with electrons in anti-bonding eg* orbitals (e.g., high-spin d⁴ Cr²⁺ and d⁹ Cu²⁺) are subject to Jahn-Teller distortion, leading to elongated axial bonds and exceptionally fast exchange rates.[7][10] Early transition metals with available d-orbitals tend to favor associative pathways, while later transition metals, where d-orbitals are more populated, favor dissociative pathways.[2]
Experimental Protocols
The vast range of exchange rates necessitates different experimental techniques. The two primary methods for directly studying these kinetics are ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy and stopped-flow spectrophotometry.
This is the most powerful technique for measuring slow to moderately fast water exchange rates (kex ≈ 10⁰ to 10⁷ s⁻¹). The method relies on the fact that the oxygen-17 nucleus (a spin I = 5/2 quadrupolar nucleus) has different NMR properties (chemical shift, relaxation rate) when it is in the coordination sphere of a paramagnetic metal ion compared to when it is in the bulk solvent.
Methodology:
-
Sample Preparation: A solution of the metal salt is prepared in water enriched with the ¹⁷O isotope (natural abundance is only 0.037%).[11] D₂O is sometimes added to provide a field frequency lock, though it can increase line widths.[12]
-
Data Acquisition: The ¹⁷O NMR spectrum is recorded at a series of precisely controlled temperatures. For paramagnetic ions, the large chemical shift difference between the bound and bulk water signals allows for their distinct observation at low temperatures (slow exchange regime).
-
Data Analysis: As the temperature is increased, the rate of water exchange increases. This causes the NMR signals for the bound and bulk water to broaden and eventually coalesce into a single peak (fast exchange regime). The exchange rate kex can be determined by analyzing the line shape of the NMR signals as a function of temperature using the Swift-Connick equations, which relate the transverse relaxation rates (1/T₂) and chemical shifts to the exchange lifetime (τₘ = 1/kex).[13]
-
Activation Parameters: By plotting ln(kex) versus 1/T (an Eyring plot), the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated. Variable-pressure experiments can similarly yield the activation volume (ΔV‡).
For very fast reactions (kex > 10⁴ s⁻¹), where the half-life is in the millisecond range, NMR methods are too slow. Stopped-flow spectrophotometry is the preferred technique.[14] This method doesn't measure water exchange directly but rather a rapid ligand substitution reaction where water is the leaving group. The rate is often assumed to be limited by the water exchange rate.
Methodology:
-
Apparatus Setup: A stopped-flow instrument consists of two or more drive syringes containing the reactant solutions (e.g., the hexaaqua metal ion and a solution of the incoming ligand).[15][16]
-
Rapid Mixing: A drive mechanism rapidly and simultaneously pushes the contents of the syringes into a high-efficiency mixer. The newly mixed solution flows into an observation cell, displacing the previous contents into a stop syringe.[17]
-
Data Acquisition Trigger: When the stop syringe plunger hits a block, the flow is instantaneously halted, and data acquisition is triggered.[14] This entire process, from mixing to observation, occurs on a millisecond timescale.
-
Spectroscopic Monitoring: A beam of monochromatic light passes through the observation cell. The reaction is monitored by observing the change in absorbance or fluorescence intensity as a function of time as the product forms or a reactant is consumed.[16]
-
Kinetic Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate rate law (e.g., first-order exponential decay) to extract the observed rate constant (kobs). By varying the concentration of the incoming ligand and analyzing the dependence of kobs, the water exchange rate constant kex can be inferred.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dissociative substitution - Wikipedia [en.wikipedia.org]
- 6. Ligand substitution reactions | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. O-17 NMR measurement of water [inis.iaea.org]
- 12. Harnessing Water to Enhance Quadrupolar NMR Spectroscopy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. biologic.net [biologic.net]
- 15. web.williams.edu [web.williams.edu]
- 16. Stopped Flow FAQs [photophysics.com]
- 17. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
A Comparative Analysis of Theoretical and Experimental Approaches to Determine Fe-O Bond Lengths in Hexaaquairon(II)
A critical evaluation of computational and experimental methodologies for characterizing the coordination sphere of the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, reveals a nuanced interplay between theoretical predictions and empirical measurements. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Fe-O bond lengths determined through experimental techniques, primarily X-ray crystallography, and theoretical calculations based on Density Functional Theory (DFT).
The precise determination of metal-ligand bond lengths is fundamental to understanding the structure, reactivity, and biological function of coordination complexes. In the case of the high-spin hexaaquairon(II) cation, the Jahn-Teller effect introduces structural distortions that present a unique challenge for both experimental and theoretical characterization. This guide synthesizes key data and methodologies to offer a clear comparison of the outcomes from these two complementary approaches.
Quantitative Comparison of Fe-O Bond Lengths
The following table summarizes the Fe-O bond lengths for the hexaaquairon(II) ion as determined by experimental X-ray diffraction and theoretical DFT calculations.
| Method | System | Fe-O Bond Lengths (Å) | Average Fe-O Bond Length (Å) | Reference |
| Experimental | ||||
| Single-Crystal X-ray Diffraction | K₂--INVALID-LINK--₂ (Tutton's Salt) | 2.09 - 2.21 | Not explicitly stated | Euler et al. (2009) via Materials Project[1] |
| Powder X-ray Diffraction | K₂--INVALID-LINK--₂ (Tutton's Salt) | Not individually resolved | 2.14 (4) | Ballirano & Belardi (2006)[2] |
| Theoretical | ||||
| DFT (B3LYP) - in vacuo | [Fe(H₂O)₆]²⁺ | 2.112 (x2), 2.161 (x2), 2.295 (x2) | 2.189 | Jarzecki et al. |
| DFT (B3LYP) - PCM | [Fe(H₂O)₆]²⁺ | 2.081 (x2), 2.124 (x2), 2.238 (x2) | 2.148 | Jarzecki et al. |
Caption: Comparison of Fe-O bond lengths in hexaaquairon(II).
Caption: Workflow for comparing experimental and theoretical Fe-O bond lengths.
Experimental and Theoretical Methodologies
Experimental Protocol: Single-Crystal X-ray Diffraction of Tutton's Salts
The experimental determination of the Fe-O bond lengths in the hexaaquairon(II) cation is typically achieved through single-crystal X-ray diffraction of a suitable crystalline solid, such as a Tutton's salt. Tutton's salts, with the general formula A₂--INVALID-LINK--₂, where A is a monovalent cation (e.g., K⁺, NH₄⁺) and M is a divalent metal ion (e.g., Fe²⁺), provide a well-ordered crystal lattice that is ideal for high-resolution structural analysis.[3][4][5]
Crystal Growth: Single crystals of compounds like potassium hexaaquairon(II) sulfate are grown from an aqueous solution containing equimolar amounts of potassium sulfate and iron(II) sulfate. Slow evaporation of the solvent at a constant temperature yields well-formed crystals suitable for diffraction experiments.
Data Collection: A selected single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots of varying intensities. These intensities are recorded by a detector.
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the unit cell are determined by solving the "phase problem." The initial structural model is then refined by adjusting the atomic positions and thermal displacement parameters to achieve the best possible agreement between the observed and calculated diffraction intensities. This refinement process yields the final atomic coordinates, from which precise bond lengths and angles are calculated.
Theoretical Protocol: Density Functional Theory (DFT) Calculations
Theoretical values for the Fe-O bond lengths in [Fe(H₂O)₆]²⁺ are commonly obtained using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Computational Model: The geometry of the [Fe(H₂O)₆]²⁺ ion is optimized to find the lowest energy arrangement of its atoms. For this high-spin d⁶ system, the Jahn-Teller theorem predicts a distortion from perfect octahedral symmetry, leading to inequivalent Fe-O bond lengths.
DFT Functional and Basis Set: The choice of the DFT functional and basis set is crucial for obtaining accurate results. The B3LYP hybrid functional is a widely used and well-validated choice for transition metal complexes, offering a good balance between accuracy and computational cost.[6][7][8] A suitable basis set, such as a combination of a triple-ζ valence basis set for iron and a standard Pople-style basis set (e.g., 6-31G*) for oxygen and hydrogen, is employed to describe the atomic orbitals.
Environmental Effects: To account for the influence of the surrounding environment in a crystal or solution, a Polarizable Continuum Model (PCM) can be applied. This model simulates the solvent or crystal lattice as a continuous dielectric medium, which can influence the calculated bond lengths.
Discussion and Conclusion
The comparison of experimental and theoretical data reveals a strong concordance in the description of the hexaaquairon(II) coordination sphere. Both approaches confirm the presence of a distorted octahedral geometry due to the Jahn-Teller effect, resulting in a range of Fe-O bond lengths rather than a single value.
The DFT calculations performed by Jarzecki et al. predict three pairs of distinct Fe-O bond lengths, a direct consequence of the Jahn-Teller distortion. The inclusion of a polarizable continuum model (PCM) in the DFT calculations brings the average theoretical Fe-O bond length (2.148 Å) into excellent agreement with the average experimental value of 2.14 Å reported by Ballirano and Belardi from powder X-ray diffraction data.[2] The range of individual bond lengths predicted by the PCM-DFT calculations (2.081 Å to 2.238 Å) also aligns well with the experimental range of 2.09 Å to 2.21 Å observed in single-crystal X-ray diffraction studies.[1]
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Assessing the Novel Mixed Tutton Salts K2Mn0.03Ni0.97(SO4)2(H2O)6 and K2Mn0.18Cu0.82(SO4)2(H2O)6 for Thermochemical Heat Storage Applications: An Experimental–Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tutton salt (NH4)2Zn(SO4)2(H2O)6: thermostructural, spectroscopic, Hirshfeld surface, and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reaction Kinetics of the Fe(H₂O)₆²⁺/³⁺ Redox Couple
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reaction kinetics involving the hexaaquairon(II)/iron(III) (Fe(H₂O)₆²⁺/³⁺) redox couple. This system is a cornerstone in the study of electron transfer reactions and serves as a fundamental model for understanding more complex biological and chemical processes. Here, we compare its kinetic behavior with other key redox couples, supported by experimental data and detailed methodologies.
Quantitative Analysis of Electron Transfer Kinetics
The rate of electron transfer in solution is paramount in numerous chemical and biological phenomena, from cellular respiration to the efficacy of metallodrugs. The Fe(H₂O)₆²⁺/³⁺ couple is a classic example of an outer-sphere electron transfer reaction, where the coordination shells of the reactants remain intact during the process. Its kinetics are often compared with other redox systems to elucidate the factors governing electron transfer rates.
The following table summarizes the self-exchange rate constants (k₁₁) for the Fe(H₂O)₆²⁺/³⁺ couple and several other common inorganic redox couples. The self-exchange rate is a fundamental measure of the intrinsic reactivity of a redox couple.
| Redox Couple | Self-Exchange Rate Constant (k₁₁) (M⁻¹s⁻¹) | Standard Reduction Potential (E°) (V vs. NHE) |
| Fe(H₂O)₆²⁺/³⁺ | 4.0 | 0.77 |
| [Co(NH₃)₆]²⁺/³⁺ | ~ 10⁻⁹ | 0.10 |
| [Ru(NH₃)₆]²⁺/³⁺ | 8 x 10² | 0.10 |
| [Fe(bpy)₃]²⁺/³⁺ | > 10⁶ | 1.06 |
| [Co(phen)₃]²⁺/³⁺ | 1.0 x 10¹ | 0.37 |
Note: bpy = 2,2'-bipyridine, phen = 1,10-phenanthroline. Data compiled from various sources.
Using the Marcus-Hush theory, the rate constant for a cross-reaction (k₁₂) can be estimated from the self-exchange rate constants of the reactants (k₁₁ and k₂₂) and the equilibrium constant for the reaction (K₁₂). The equilibrium constant is, in turn, related to the difference in the standard reduction potentials (ΔE°) of the two couples.
The Marcus cross-relation is given by:
k₁₂ = (k₁₁ * k₂₂ * K₁₂ * f₁₂)¹ᐟ²
where log f₁₂ ≈ [(log K₁₂)²] / [4 * log(k₁₁ * k₂₂ / 10²²)] and K₁₂ = exp(nFΔE°/RT).
The following table presents a comparison of the experimentally challenging to measure cross-reaction rate constants of the Fe(H₂O)₆²⁺/³⁺ couple with other redox partners, alongside theoretical values calculated using the Marcus cross-relation. This comparison highlights the predictive power of Marcus theory and identifies systems where deviations may suggest alternative reaction mechanisms.
| Reactants | Cross-Reaction | Calculated Cross-Reaction Rate Constant (k₁₂) (M⁻¹s⁻¹) |
| Fe(H₂O)₆²⁺ + [Ru(NH₃)₆]³⁺ | Fe(H₂O)₆³⁺ + [Ru(NH₃)₆]²⁺ | ~ 1.8 x 10³ |
| Fe(H₂O)₆²⁺ + [Co(phen)₃]³⁺ | Fe(H₂O)₆³⁺ + [Co(phen)₃]²⁺ | ~ 2.9 x 10² |
| Fe(H₂O)₆³⁺ + [Co(NH₃)₆]²⁺ | Fe(H₂O)₆²⁺ + [Co(NH₃)₆]³⁺ | ~ 1.2 x 10⁻³ |
Experimental Protocols
The determination of electron transfer kinetics relies on techniques that can monitor rapid changes in the concentrations of reactants or products. The two primary methods employed for studying the kinetics of the Fe(H₂O)₆²⁺/³⁺ couple and its cross-reactions are cyclic voltammetry and stopped-flow spectrophotometry.
Cyclic Voltammetry
This electrochemical technique is used to study the redox properties of a species in solution. By measuring the current response to a linearly cycled potential sweep, information about the reaction rates can be obtained.
Methodology:
-
Solution Preparation:
-
Prepare a solution of the iron salt (e.g., Fe(ClO₄)₂, Fe(ClO₄)₃) in a non-complexing acidic medium (e.g., 1 M HClO₄) to prevent hydrolysis and the formation of polynuclear iron species. The concentration of the iron species is typically in the millimolar range.
-
The supporting electrolyte (e.g., 1 M HClO₄) is crucial to minimize solution resistance and control the ionic strength.
-
For cross-reaction studies, prepare a solution containing both redox couples of interest at known concentrations.
-
Deoxygenate the solutions by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to avoid interference from oxygen reduction.
-
-
Electrochemical Cell Setup:
-
A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
-
Data Acquisition:
-
The potential of the working electrode is swept linearly from a value where no reaction occurs to a potential sufficient to oxidize Fe²⁺ or reduce Fe³⁺, and then the scan is reversed.
-
The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.
-
The experiment is repeated at various scan rates.
-
-
Data Analysis:
-
The peak separation (ΔEp) between the anodic and cathodic peaks is a key indicator of the electron transfer rate. For a reversible one-electron process, ΔEp is approximately 59 mV at 25°C and is independent of the scan rate. An increase in ΔEp with increasing scan rate indicates quasi-reversible or irreversible kinetics.
-
The heterogeneous electron transfer rate constant (k°) can be determined from the scan rate dependence of the peak separation using established electrochemical theories.
-
Stopped-Flow Spectrophotometry
This technique is ideal for monitoring fast reactions in solution that are accompanied by a change in absorbance.
Methodology:
-
Solution Preparation:
-
Prepare separate solutions of the oxidant and reductant in a suitable buffer or acidic medium. The concentrations are chosen to ensure a measurable change in absorbance upon reaction and to control the reaction order.
-
At least one of the reactants or products must have a distinct chromophore that allows for spectrophotometric monitoring. For the Fe(H₂O)₆²⁺/³⁺ system, the formation or consumption of a colored complex (e.g., with thiocyanate) can be used to follow the reaction.
-
-
Instrumentation Setup:
-
The two reactant solutions are loaded into separate syringes in the stopped-flow apparatus.
-
The spectrophotometer is set to the wavelength of maximum absorbance (λ_max) of the species being monitored.
-
-
Data Acquisition:
-
The solutions are rapidly driven from the syringes into a mixing chamber and then into an observation cell, all within a few milliseconds.
-
The flow is abruptly stopped, and the change in absorbance over time is recorded.
-
-
Data Analysis:
-
The absorbance versus time data is fitted to an appropriate rate law (e.g., first-order or second-order) to determine the observed rate constant (k_obs).
-
By systematically varying the concentrations of the reactants, the overall rate law and the specific rate constant for the electron transfer reaction can be determined.
-
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow for kinetic analysis and the fundamental mechanism of outer-sphere electron transfer.
Caption: Experimental workflow for analyzing cross-reaction kinetics.
Caption: Mechanism of outer-sphere electron transfer.
Safety Operating Guide
Proper Disposal of Hexaaquairon(II): A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Hexaaquairon(II)
Hexaaquairon(II), commonly found in solutions of iron(II) salts like ferrous sulfate, requires careful management to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of Hexaaquairon(II) solutions, catering to researchers, scientists, and drug development professionals. The primary method for disposal involves the precipitation of iron(II) hydroxide, a less soluble and more stable compound.
Immediate Safety Precautions
Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific iron(II) compound in use. Always handle chemicals in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat.
Disposal Procedures: Precipitation of Iron(II) Hydroxide
The most common and effective method for the disposal of aqueous solutions containing hexaaquairon(II) is through chemical precipitation. This process converts the soluble hexaaquairon(II) ion into insoluble iron(II) hydroxide, which can then be separated from the liquid waste.
Key Disposal Parameters
The effectiveness of the precipitation and the permissible concentration of iron in the final effluent are critical parameters in the disposal process. These values can vary based on local regulations.
| Parameter | Recommended Value/Range | Notes |
| pH for Precipitation | > 7.5 | Iron(II) hydroxide begins to precipitate at a pH of approximately 7.5.[1][2] To ensure complete precipitation, a slightly higher pH may be targeted. |
| Permissible Iron Concentration in Effluent | Varies by Jurisdiction (e.g., 2.0 - 100 mg/L) | Always consult local wastewater discharge regulations. The provided range is for informational purposes.[3][4][5] |
Experimental Protocol: Precipitation and Disposal
This protocol outlines the steps for the safe precipitation and disposal of a hexaaquairon(II) solution.
Materials:
-
Waste solution containing hexaaquairon(II)
-
1 M Sodium hydroxide (NaOH) solution or 1 M Sodium carbonate (Na₂CO₃) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beaker or appropriate reaction vessel
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask) or centrifuge
-
Spatula
-
Wash bottle with deionized water
-
Labeled hazardous waste container for solid waste
Procedure:
-
Preparation: Place the waste hexaaquairon(II) solution in a beaker of appropriate size on a stir plate. Add a stir bar and begin gentle stirring.
-
pH Adjustment: Slowly add a 1 M solution of sodium hydroxide or sodium carbonate dropwise to the stirring solution. Monitor the pH of the solution continuously using a calibrated pH meter or pH indicator strips.
-
Precipitation: Continue adding the base until the pH of the solution is consistently above 7.5. A greenish precipitate of iron(II) hydroxide (Fe(OH)₂) will form.[1]
-
Stirring and Settling: Allow the mixture to stir for an additional 15-30 minutes to ensure the precipitation reaction is complete. Turn off the stir plate and allow the precipitate to settle.
-
Separation of Precipitate:
-
Filtration: Set up a vacuum filtration apparatus. Wet the filter paper with deionized water and turn on the vacuum. Carefully decant the supernatant (the clear liquid) and then transfer the precipitate onto the filter paper. Wash the precipitate with a small amount of deionized water to remove any soluble impurities.
-
Centrifugation: Alternatively, the mixture can be centrifuged to pellet the solid. Decant the supernatant carefully.
-
-
Analysis of Supernatant (Optional but Recommended): Before disposing of the supernatant down the drain, it is advisable to analyze its iron content to ensure it complies with local regulations. This can be done using various analytical methods, such as spectrophotometry with a colorimetric reagent like 1,10-phenanthroline or by Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[6][7]
-
Disposal of Supernatant: If the iron concentration in the supernatant is within the permissible limits of your local wastewater authority, it can be neutralized (if necessary) and discharged to the sanitary sewer with copious amounts of water.
-
Disposal of Precipitate: Allow the collected iron(II) hydroxide precipitate to air dry. The dried solid should be placed in a clearly labeled hazardous waste container for solid chemical waste and disposed of through your institution's hazardous waste management program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Hexaaquairon(II) waste.
Caption: Workflow for the disposal of Hexaaquairon(II) waste.
References
Personal protective equipment for handling Hexaaquairon(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Hexaaquairon(II). Given the limited specific safety data for Hexaaquairon(II) (CAS 15365-81-8), the following recommendations are based on the known hazards of analogous acidic iron(II) salt solutions, such as iron(II) sulfate and iron(II) chloride. This approach ensures a high level of precaution.
Hazard Assessment and Personal Protective Equipment (PPE)
Solutions of Hexaaquairon(II) are presumed to present hazards similar to other iron(II) salts, which include skin and eye irritation, and potential acute toxicity if ingested.[1][2][3][4][5] An acidic pH will also contribute to the corrosive nature of the solution.[6][7]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required.[1][3][8] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended.[1][8][9] Gloves should be inspected before each use and disposed of properly after handling the chemical.[3] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact.[1] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols may be generated or if working in a confined space, a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates may be necessary.[3][9] |
| Footwear | Closed-Toe Shoes | Standard laboratory practice dictates that closed-toe shoes must be worn at all times. |
Operational Plan: Safe Handling of Hexaaquairon(II)
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially if heating or agitating the solution.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible and have been tested.[8][9]
-
Clear the work area of any incompatible materials, such as strong oxidizing agents or strong bases.[2][5]
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above before handling the chemical.[1][3]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][3]
3. Storage:
-
Store Hexaaquairon(II) in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials.
-
Solutions of iron(II) are sensitive to air and light, which can cause oxidation to iron(III).[2][5][7] Store in a tightly sealed container, potentially under an inert atmosphere for long-term storage.
Disposal Plan
1. Waste Collection:
-
All waste containing Hexaaquairon(II) should be collected in a designated, properly labeled, and sealed hazardous waste container.[10]
-
The container must be compatible with acidic aqueous solutions.
-
Do not mix with incompatible waste streams.
2. Waste Disposal:
-
Dispose of the chemical waste through your institution's designated hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[10]
-
Do not dispose of Hexaaquairon(II) down the drain or in the general trash.[9]
3. Empty Container Disposal:
-
Triple rinse the empty container with a suitable solvent (e.g., water).
-
Collect the rinsate as hazardous waste.
-
After thorough rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow the procedure outlined in the workflow diagram below.
Caption: Workflow for handling a Hexaaquairon(II) spill.
References
- 1. southernbiological.com [southernbiological.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Iron(II) Sulfate Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. scribd.com [scribd.com]
- 7. Sciencemadness Discussion Board - Stabilization of iron(II) by acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]
- 9. Ferrous Sulfate Safe Storage and Handling - Affinity Chemical [affinitychemical.com]
- 10. archpdfs.lps.org [archpdfs.lps.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
